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  • Product: n-Nitrosopyrrolidine-d8
  • CAS: 1219802-09-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Utility of N-Nitrosopyrrolidine-d8 (NPYR-d8)

Executive Summary N-nitrosamines constitute a cohort of highly potent, mutagenic impurities that have triggered widespread regulatory scrutiny across the pharmaceutical and food industries. To achieve the stringent sub-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-nitrosamines constitute a cohort of highly potent, mutagenic impurities that have triggered widespread regulatory scrutiny across the pharmaceutical and food industries. To achieve the stringent sub-parts-per-billion (ppb) detection limits mandated by agencies like the FDA and EMA for drug substances (e.g., Valsartan) and processed meats, analytical workflows must employ stable isotope-labeled internal standards (SIL-IS)[1]. N-nitrosopyrrolidine-d8 (NPYR-d8) serves as the definitive SIL-IS for the absolute quantification of endogenous N-nitrosopyrrolidine (NPYR)[].

This whitepaper details the physicochemical properties, exact mass causality, and field-proven LC-MS/MS methodologies required to build a self-validating analytical system using NPYR-d8.

Part 1: Molecular Characterization & Exact Mass Causality

The structural integrity of NPYR-d8 is defined by the complete substitution of eight hydrogen atoms on the pyrrolidine ring with deuterium.

Table 1: Physicochemical & Mass Specifications
ParameterSpecification
Chemical Name N-Nitrosopyrrolidine-d8
CAS Registry Number 1219802-09-1
Molecular Formula C₄D₈N₂O
Molecular Weight 108.17 g/mol
Exact Mass 108.114 Da
Precursor Ion [M+H]⁺ m/z 109.1
The Causality of the Mass Shift

The unlabeled NPYR molecule has an exact mass of 100.064 Da. The incorporation of eight deuterium atoms yields a mass shift of +8.05 Da[3]. This specific degree of labeling is a calculated choice to ensure absolute mass spectrometric resolution. A +8 Da shift completely isolates the NPYR-d8 precursor ion (m/z 109.1) from the natural M+1, M+2, and M+3 isotopic envelope of endogenous NPYR (m/z 101.1). By eliminating isobaric interference and cross-talk within the quadrupole mass analyzer, the internal standard signal remains purely independent of the target analyte's concentration[4].

Part 2: The IDMS Self-Validating Mechanism

To establish a robust analytical framework, NPYR-d8 must be integrated via Isotope Dilution Mass Spectrometry (IDMS). Because NPYR is highly volatile and polar, it is uniquely susceptible to evaporative losses during sample concentration and matrix-induced ion suppression during electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)[5].

By spiking a known concentration of NPYR-d8 into the raw matrix before any physical manipulation occurs, the method inherently validates itself. If 20% of the analyte is lost during a nitrogen blow-down step, exactly 20% of the NPYR-d8 is also lost. The final quantification relies strictly on the ratio of their chromatographic peak areas, effectively neutralizing physical losses and ionization variances[5].

IDMS_Self_Validating_System NPYR Endogenous NPYR (Analyte) Equilibration Equilibration (Locking the Ratio) NPYR->Equilibration Co-mingling NPYRd8 NPYR-d8 Spike (Internal Standard) NPYRd8->Equilibration Co-mingling Matrix Raw Sample Matrix (Food/Drug) Matrix->Equilibration Co-mingling Extraction QuEChERS / SPE Extraction (Matrix Removal) Equilibration->Extraction Ratio Locked LCMS LC-MS/MS Detection (ESI/APCI) Extraction->LCMS Proportional Loss (Self-Corrected) Quant Self-Validating Output Ratio = Area(NPYR) / Area(NPYR-d8) LCMS->Quant MRM Signal Processing

Caption: IDMS workflow using NPYR-d8 to correct for matrix effects and extraction losses.

Part 3: Self-Validating Analytical Protocol (LC-MS/MS)

The following step-by-step methodology utilizes a modified QuEChERS extraction coupled with Solid Phase Extraction (SPE) clean-up, optimized for complex matrices.

Phase 1: Matrix Equilibration (The Self-Validating Step)
  • Sample Weighing: Accurately weigh 2.5 g of homogenized sample matrix (e.g., processed meat or pharmaceutical API) into a 50 mL polypropylene centrifuge tube[6].

  • Isotope Spiking: Immediately spike the matrix with a predetermined volume of NPYR-d8 working solution (e.g., 100 ng/mL) prior to any solvent addition[6].

    • Causality: Spiking before extraction locks the analyte-to-IS ratio. Any subsequent physical loss or degradation affects both molecules equally, making the recovery calculations self-correcting.

Phase 2: Acidified Extraction & Clean-up
  • Solvent Addition: Add 7.5 mL of 1% formic acid in acetonitrile to the spiked matrix[6].

    • Causality: The acidic environment protonates free silanol groups in the matrix, reducing unwanted ionic interactions that trap polar nitrosamines. Acetonitrile effectively precipitates proteins while solubilizing the nitrosamines[5].

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4500 × g for 10 minutes[6].

  • SPE Clean-up: Transfer the supernatant to a polymeric reversed-phase SPE cartridge (e.g., 200 mg/6 mL) to strip away residual lipids and large hydrophobic interferences[3].

Phase 3: Concentration & LC-MS/MS Acquisition
  • Controlled Evaporation: Evaporate the purified eluate under a gentle stream of nitrogen to exactly 0.25 mL, then reconstitute to 1.0 mL with LC-MS grade water[6].

    • Causality: Over-drying must be strictly avoided, as NPYR is highly volatile. While the NPYR-d8 ratio corrects for evaporative losses, severe drying degrades the absolute signal-to-noise (S/N) ratio.

  • Chromatographic Separation: Inject 3.5 µL of the reconstituted sample onto a biphenyl UHPLC column[7].

    • Causality: Biphenyl stationary phases offer enhanced pi-pi interactions, improving the chromatographic retention of the planar N-nitroso group compared to standard C18 columns[7].

Part 4: Mass Spectrometry Parameters

Detection is optimally performed using a triple quadrupole mass spectrometer operating in Positive APCI or ESI mode[5]. The primary product ion for NPYR-d8 (m/z 62.0) corresponds to the deuterated fragment of the pyrrolidine ring following the cleavage of the nitroso (NO) group[4].

Table 2: Optimized LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
NPYR 101.155.0 / 41.015 - 17Target Analyte
NPYR-d8 109.162.0 / 64.015Internal Standard

References

  • BOC Sciences. CAS 1219802-09-1 (N-Nitrosopyrrolidine-[d8]).

  • Veeprho. N-Nitrosopyrrolidine-D8 | CAS 1219802-09-1.1

  • DOI.org / Environmental Science & Technology. Supporting Information for Comparative Evaluation of Chemical and Photolytic Denitrosation Methods.3

  • Technical University of Denmark (DTU). Formation and mitigation of N-nitrosamines in nitrite preserved cooked sausages.6

  • Technical University of Denmark (DTU). N-nitrosamines in processed meat products – analysis, occurrence, formation, mitigation and exposure.5

  • Sciex. Sensitive quantitation of nitrosamines in multiple foodstuffs using the SCIEX 7500 system.7

  • Scribd. Nitrosamines in Processed Meat Analysis.4

Sources

Exploratory

A Technical Guide to the Isotopic Purity and Deuterium Incorporation of N-Nitrosopyrrolidine-d8

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Purity in Trace Analysis The landscape of pharmaceutical safety has be...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Trace Analysis

The landscape of pharmaceutical safety has been significantly reshaped by the challenge of nitrosamine impurities. These compounds, classified as probable human carcinogens, must be controlled at exceptionally low levels. Accurate quantification of N-nitrosopyrrolidine (NPYR), a common nitrosamine impurity, relies almost exclusively on isotope dilution mass spectrometry. This technique employs a stable isotope-labeled internal standard (SIL-IS), with N-nitrosopyrrolidine-d8 (NPYR-d8) being the standard of choice. However, the foundational assumption of this gold-standard method is the impeccable quality of the internal standard itself. Its isotopic purity is not a mere specification; it is the bedrock upon which the accuracy and reliability of the entire analytical method rests. This guide provides a comprehensive, technically-grounded exploration of the core parameters of NPYR-d8 quality: isotopic purity and deuterium incorporation rate.

Part 1: Deconstructing the Internal Standard: Isotopic Purity vs. Deuterium Incorporation

While often used interchangeably, isotopic purity and deuterium incorporation are distinct and equally critical parameters. A misunderstanding of this distinction can lead to significant analytical errors.

  • Isotopic Purity: This is a measure of the percentage of the NPYR-d8 molecules that contain only deuterium at the labeled positions, relative to the total amount of NPYR molecules (labeled and unlabeled). In simpler terms, it quantifies the contamination of the deuterated standard with its unlabeled counterpart (NPYR-d0). A high isotopic purity (e.g., >99%) is essential to prevent the internal standard from contributing to the signal of the analyte being measured, which would lead to an overestimation of the impurity.[1]

  • Deuterium Incorporation Rate: This metric provides a detailed distribution of the isotopologues within the standard. It answers the question: "Of all the NPYR molecules present, what percentage is d8, what percentage is d7, d6, and so on?" A high rate of incorporation for the d8 species is desirable as it maximizes the signal for the internal standard and minimizes potential interferences from partially labeled species.

Logical Framework of Purity Assessment

G cluster_purity Quality Pillars of NPYR-d8 Chemical_Purity Chemical Purity (Absence of other compounds) Isotopic_Purity Isotopic Purity (% of d8 vs d0) Chemical_Purity->Isotopic_Purity is a prerequisite for accurate Deuterium_Incorporation Deuterium Incorporation Rate (Distribution of d1-d8) Isotopic_Purity->Deuterium_Incorporation is a component of overall

Caption: The hierarchical relationship of purity concepts for NPYR-d8.

Part 2: The Analytical Toolkit: A Self-Validating Approach

No single technique can provide a complete picture of the isotopic integrity of NPYR-d8. A robust characterization relies on the orthogonal and complementary nature of mass spectrometry and nuclear magnetic resonance spectroscopy. This dual approach creates a self-validating system, where the findings of one technique corroborate the other, ensuring the highest degree of confidence.

Mass Spectrometry (MS): Quantifying the Isotopologue Distribution

Mass spectrometry is the definitive technique for determining the isotopic purity and deuterium incorporation rate by directly measuring the mass-to-charge ratio of the compound and its isotopologues. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile compounds like NPYR.[1]

Field-Proven Protocol: GC-MS for NPYR-d8 Isotopic Distribution

  • Preparation of the Standard:

    • Accurately prepare a solution of NPYR-d8 in a high-purity solvent (e.g., dichloromethane) to a concentration of approximately 1.0 µg/mL.

    • Causality: This concentration is typically sufficient to produce a strong signal in the mass spectrometer without saturating the detector, allowing for accurate measurement of both the major d8 peak and minor isotopologue peaks.

  • Instrument Configuration:

    • GC System:

      • Inlet: Use a splitless injection at 250°C. Causality: Splitless injection ensures the efficient transfer of the entire sample onto the column, which is critical for trace analysis and accurate quantification of low-level isotopic impurities.

      • Column: A mid-polarity column (e.g., 30 m x 0.25 mm, 1.4 µm film thickness, 6% cyanopropylphenyl / 94% dimethyl polysiloxane phase) is recommended.

      • Oven Program: An initial temperature of 40°C (hold for 2 min), ramped to 240°C at 15°C/min (hold for 5 min). Causality: This program provides good separation of NPYR from potential solvent artifacts and ensures it elutes as a sharp, symmetrical peak.

    • MS System:

      • Ionization: Electron Ionization (EI) at 70 eV. Causality: EI is a standard, robust ionization method that provides reproducible fragmentation patterns and a clear molecular ion, which is essential for assessing isotopic distribution.

      • Acquisition Mode: Full Scan from m/z 50 to 150. Causality: A full scan is crucial to observe the entire isotopic cluster of the molecular ion (unlabeled NPYR at m/z 100, fully labeled NPYR-d8 at m/z 108) and identify any potential co-eluting impurities.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the standard solution.

    • Obtain the mass spectrum across the chromatographic peak for NPYR-d8.

    • Integrate the ion chromatograms for the molecular ions of each isotopologue (m/z 100 through 108).

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologues.

Workflow for Isotopic Purity Verification via GC-MS

Prep 1. Prepare 1 µg/mL NPYR-d8 Inject 2. GC-MS Injection (Splitless Mode) Prep->Inject Separate 3. Chromatographic Separation Inject->Separate Ionize 4. EI Ionization & Full Scan Separate->Ionize Analyze 5. Extract & Integrate Ion Chromatograms (m/z 100-108) Ionize->Analyze Report 6. Calculate Isotopic Distribution & Purity Analyze->Report

Caption: Step-by-step workflow for the GC-MS analysis of NPYR-d8.

Data Presentation: Representative Isotopic Distribution

IsotopologueMolecular Ion (m/z)Relative Abundance (%)
NPYR-d0100< 0.05%
NPYR-d1101< 0.1%
NPYR-d2102< 0.1%
NPYR-d3103< 0.1%
NPYR-d41040.2%
NPYR-d51050.5%
NPYR-d61061.2%
NPYR-d71073.0%
NPYR-d810895.0%
Isotopic Purity >99.9%
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Location of Deuteration

While MS confirms if and how much deuterium is present, it cannot easily confirm where it is located. NMR spectroscopy is the premier technique for determining the specific sites of deuterium incorporation.[1][2][3] For NPYR-d8, ¹H NMR and ²H (Deuterium) NMR are used in tandem.

  • ¹H NMR: In a highly deuterated compound, the proton NMR spectrum should be nearly silent in the regions where protons have been replaced by deuterium. The presence of any residual signals in these regions indicates incomplete deuteration.

  • ²H NMR: This is a direct measurement of the deuterium nuclei. It provides a spectrum where peaks correspond to the different chemical environments of the deuterium atoms, confirming that labeling has occurred at all expected positions on the pyrrolidine ring.[4]

Experimental Protocol: NMR for Site-Specific Verification

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the NPYR-d8 standard in a suitable non-deuterated, high-purity solvent (e.g., Chloroform or Acetone) in an NMR tube.

    • Causality: Using a non-deuterated solvent is unconventional but necessary for ²H NMR to avoid a massive solvent signal that would overwhelm the analyte signals. The concentration needs to be higher than for MS to achieve an adequate signal-to-noise ratio in a reasonable timeframe.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Analyze the regions corresponding to the pyrrolidine ring protons (typically 1.9-3.6 ppm). The goal is to confirm the absence of significant signals.

  • ²H NMR Acquisition:

    • Tune the NMR probe to the deuterium frequency.

    • Acquire the deuterium spectrum using a simple pulse-acquire sequence. A longer relaxation delay (e.g., 5 seconds) may be necessary.

    • Causality: Deuterium has a different gyromagnetic ratio and is a quadrupolar nucleus, which affects its relaxation properties. Proper acquisition parameters are essential for quantitative results.[4]

  • Data Analysis:

    • Compare the ¹H NMR spectrum to that of an unlabeled NPYR standard to confirm the disappearance of the corresponding proton signals.

    • In the ²H NMR spectrum, confirm the presence of signals at chemical shifts corresponding to the expected positions of deuteration.

Part 3: Trustworthiness Through Orthogonal Validation

The true power of this dual-technique approach lies in its self-validating nature. The GC-MS data provides a quantitative breakdown of the isotopologue distribution, while the NMR data confirms that the deuterium is in the correct locations. If the GC-MS shows 95% d8 incorporation and the ¹H NMR shows a >99% reduction in proton signals at all four ring positions, there is high confidence in the quality of the standard. Any discrepancy—for example, a high d8 value from MS but a significant residual proton signal at one position in the ¹H NMR—would immediately flag a problem with the synthesis or purity of the material, preventing its use in critical assays.

References

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • Benchchem. (2025). Application Note: Quantitative Analysis of N-Nitrosomorpholine using n-Nitrosomorpholine-d8 as an Internal Standard by GC-MS.
  • Royal Society of Chemistry. (n.d.). Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst.
  • PubMed. (n.d.).
  • Wikipedia. (n.d.). Isotopic labeling.
  • Sigma-Aldrich. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds.
  • BOC Sciences. (n.d.). N-Nitrosopyrrolidine-[d8].

Sources

Foundational

Synthesis Pathways and Methodological Validation of Deuterated N-Nitrosopyrrolidine (NPYR-d8) Standards

Introduction: The Critical Role of Isotopic Standards in Nitrosamine Analysis The discovery of trace N-nitrosamine impurities in widely prescribed pharmaceuticals (such as Valsartan and other angiotensin II receptor bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isotopic Standards in Nitrosamine Analysis

The discovery of trace N-nitrosamine impurities in widely prescribed pharmaceuticals (such as Valsartan and other angiotensin II receptor blockers) has triggered stringent global regulatory responses from the FDA, EMA, and other health authorities[1]. N-Nitrosopyrrolidine (NPYR), a cyclic nitrosamine, is a potent Group 2B carcinogen that forms through the nitrosation of secondary amines during drug synthesis, food processing (e.g., frying bacon), and water treatment[2],[3].

To accurately quantify trace levels of NPYR in complex matrices, analytical laboratories rely heavily on Isotope Dilution Mass Spectrometry (IDMS)[4]. This technique requires stable, isotopically labeled internal standards like N-Nitrosopyrrolidine-d8 (NPYR-d8). By spiking NPYR-d8 into a sample prior to extraction, analysts can correct for matrix effects, ion suppression, and analyte loss during sample preparation, ensuring robust and self-validating quantification[2].

This whitepaper details the mechanistic pathways, optimized synthetic protocols, and analytical applications for producing high-purity NPYR-d8 reference standards.

Mechanistic Pathway of NPYR-d8 Synthesis

The synthesis of NPYR-d8 relies on the electrophilic nitrosation of a fully deuterated secondary amine precursor, Pyrrolidine-d8 (CAS: 212625-79-1)[5],[6].

The Nitrosation Mechanism

The reaction is typically driven by sodium nitrite ( NaNO2​ ) in an acidic medium. The causality of the reaction conditions is rooted in the generation of the active nitrosating species. In aqueous hydrochloric acid ( HCl ), sodium nitrite undergoes protonation and dehydration to form the highly electrophilic nitrosonium ion ( NO+ ) or dinitrogen trioxide ( N2​O3​ ), depending on the exact pH and concentration[7].

The mechanism proceeds via the following steps:

  • Generation of the Electrophile : NaNO2​+HCl⇌HNO2​+NaCl . Subsequent protonation yields H2​NO2+​ , which loses water to form the nitrosonium ion ( NO+ ).

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of Pyrrolidine-d8 attacks the NO+ ion.

  • Deprotonation : The resulting N-nitrosammonium intermediate rapidly loses a proton to yield the stable N-Nitrosopyrrolidine-d8[8].

SynthesisMechanism NaNO2 Sodium Nitrite (NaNO2) NO_plus Nitrosonium Ion (NO+) NaNO2->NO_plus + H+, - H2O Acid Acidic Medium (HCl / H+) Acid->NO_plus Intermediate N-Nitrosammonium Intermediate NO_plus->Intermediate Electrophilic Attack Pyr_d8 Pyrrolidine-d8 (C4HD8N) Pyr_d8->Intermediate Nucleophilic Amine Product N-Nitrosopyrrolidine-d8 (NPYR-d8) Intermediate->Product - H+ (Deprotonation)

Chemical synthesis pathway of NPYR-d8 via electrophilic nitrosation.

Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for the synthesis of NPYR-d8. The emphasis is placed on strict temperature control and stoichiometric precision to prevent the formation of oxidative side products (such as nitramines)[9].

Reagents and Materials
  • Precursor : Pyrrolidine-d8 (98 atom % D)[6].

  • Nitrosating Agent : Sodium nitrite ( NaNO2​ , ≥99.0% purity).

  • Acidic Medium : 3N Hydrochloric acid ( HCl ) or Glacial Acetic Acid.

  • Solvent : Dichloromethane (DCM, LC-MS grade) for extraction.

Synthesis Workflow
  • Preparation of the Amine Solution : Dissolve 10.0 mmol of Pyrrolidine-d8 in 15 mL of deionized water within a 50 mL round-bottom flask. Add 3N HCl dropwise until the solution reaches a pH of approximately 3.0 to 4.0.

    • Causality: Pre-forming the amine hydrochloride salt increases solubility and prepares the matrix for optimal nitrosonium ion interaction[8].

  • Temperature Equilibration : Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: Nitrosation is highly exothermic. Maintaining a low temperature prevents the volatilization of the amine, suppresses the thermal degradation of the nitrosonium ion, and prevents over-oxidation to the nitramine derivative[9].

  • Addition of Sodium Nitrite : Prepare a solution of 12.0 mmol NaNO2​ in 5 mL of deionized water. Add this solution dropwise to the cooled amine solution over 30 minutes under vigorous magnetic stirring.

  • Reaction Maturation : Allow the reaction mixture to stir for an additional 2 hours at 0–5 °C, then gradually warm to room temperature. The formation of a distinct yellow oily layer indicates the successful generation of the cyclic nitrosamine[9].

  • Extraction and Purification :

    • Transfer the mixture to a separatory funnel and extract with DCM (3 × 15 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual acid, followed by a brine wash.

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure (carefully, as NPYR-d8 is semi-volatile).

  • Validation : Confirm the isotopic purity and structural integrity using 1H -NMR (absence of pyrrolidine ring protons) and LC-MS/MS (target mass [M+H]+ = 109.1 m/z)[10].

Quantitative Data: Comparison of Nitrosating Agents

While the NaNO2​ / HCl system is the industry standard, alternative synthetic pathways exist for specific scale-up or purity requirements. The table below summarizes the efficiency of different nitrosating systems based on reaction kinetics and yield profiles[11],[12].

Nitrosating SystemConditionsReaction TimeAverage YieldMechanistic Notes
NaNO2​
  • Aqueous HCl
0–5 °C, Homogeneous2–3 hours85–90%Standard method; generates NO+ rapidly. Requires strict cooling to prevent over-oxidation.
NaNO2​
  • Acetic Acid
  • Room Temp, Homogeneous4–6 hours75–80%Milder conditions; slower kinetics. Useful if the deuterated precursor is acid-sensitive.
    SnCl4​
  • NaNO2​
  • Room Temp, Heterogeneous1–2 hours>90%In situ generation of nitrosyl chloride ( NOCl ). High selectivity and simple work-up[11].
    NO2​BF4​ (Nitronium) 0 °C in DCM< 1 hourVariableStronger oxidant; higher risk of forming nitramine ( N−NO2​ ) side products instead of nitrosamine[12].

    Analytical Applications and IDMS Workflows

    Once synthesized and validated, NPYR-d8 (CAS: 1219802-09-1) serves as a critical reference standard in Quality Control (QC) and analytical method development[10]. Because it shares the exact physicochemical properties (retention time, ionization efficiency) of native NPYR but differs in mass (+8 Da), it perfectly compensates for matrix suppression in mass spectrometry.

    Workflow Example: Meat Products and APIs

    In the analysis of complex matrices like processed meats or Active Pharmaceutical Ingredients (APIs) like Valsartan, sample preparation is paramount. Modern workflows utilize QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combined with FaPEx (Fast Pesticide Extraction) to isolate nitrosamines[2].

    AnalyticalWorkflow Sample Complex Matrix (API, Meat, Water) Spike Spike Internal Standard (NPYR-d8) Sample->Spike Extraction Extraction (QuEChERS / SPE) Spike->Extraction LCMS LC-MS/MS or GC-MS/MS Analysis Extraction->LCMS Quant Quantification via IDMS (Isotope Dilution) LCMS->Quant

    Analytical IDMS workflow utilizing NPYR-d8 for trace nitrosamine quantification.

    By spiking a known concentration of NPYR-d8 directly into the raw sample before any solvent is added, any subsequent loss of the analyte during the QuEChERS extraction or Solid Phase Extraction (SPE) is proportionally mirrored by the loss of the labeled standard. The final quantification relies on the ratio of the native NPYR peak area to the NPYR-d8 peak area, ensuring absolute trustworthiness in the reported regulatory data[13],[2].

    Conclusion

    The synthesis of deuterated N-nitrosopyrrolidine (NPYR-d8) is a foundational process in modern analytical chemistry, directly enabling the rigorous safety monitoring of pharmaceuticals, food, and environmental resources. By leveraging the highly predictable electrophilic nitrosation of pyrrolidine-d8 under strictly controlled thermal and acidic conditions, laboratories can produce high-fidelity standards. When integrated into IDMS workflows, these standards provide the self-validating accuracy required to meet the stringent detection limits mandated by global health authorities.

    References

    • Citeline . Analytical Methods for Nitrosamine Impurities. Retrieved from [Link][13]

    • Veeprho . N-Nitrosopyrrolidine-D8 | CAS 1219802-09-1. Retrieved from[Link][1]

    • National Center for Biotechnology Information (PMC) . Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. Retrieved from[Link][2]

    • American Chemical Society (ACS) . Supporting Information for Comparative Evaluation of Chemical and Photolytic Denitrosation Methods. Retrieved from[Link][4]

    • Axios Research . N-Nitrosopyrrolidine-d8 - CAS - 1219802-09-1. Retrieved from[Link][10]

    • PubMed . Mechanism of N-nitrosopyrrolidine formation in bacon. Retrieved from [Link][3]

    • Google Patents . US20090286994A1 - Process for Synthesizing Nitramine Compounds. Retrieved from[9]

    • Canadian Science Publishing . Kinetics of the Nitrosation of Pyrrolidine and Proline. Retrieved from[Link][8]

    • ResearchGate . Tin(IV) Chloride—Sodium Nitrite as a New Nitrosating Agent for N-Nitrosation. Retrieved from[Link][11]

    • World Health Organization (IRIS) . Environmental Health Criteria 5 Nitrates, Nitrites and N-Nitroso Compounds. Retrieved from[Link][7]

    Sources

    Exploratory

    N-Nitrosopyrrolidine-d8 (NPYR-d8): Comprehensive Safety Data, Handling Protocols, and Analytical Workflows in Pharmaceutical Laboratories

    Abstract As global health authorities tighten regulations on Nitrosamine Drug Substance-Related Impurities (NDSRIs), pharmaceutical laboratories require highly accurate analytical methodologies to ensure drug safety. N-N...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    As global health authorities tighten regulations on Nitrosamine Drug Substance-Related Impurities (NDSRIs), pharmaceutical laboratories require highly accurate analytical methodologies to ensure drug safety. N-Nitrosopyrrolidine-d8 (NPYR-d8) is a critical stable isotope-labelled internal standard (SIL-IS) used in mass spectrometry to quantify nitrosamine contamination. This technical guide details the physicochemical properties, rigorous safety handling protocols, and self-validating sample preparation workflows necessary to utilize NPYR-d8 effectively and compliantly.

    Physicochemical Properties & Safety Data Sheet (SDS) Synopsis

    NPYR-d8 is the deuterated analog of 1-nitrosopyrrolidine. Because unlabelled nitrosamines are classified as probable human carcinogens, NPYR-d8 must be handled with equivalent stringent safety measures.

    Table 1: Physicochemical Specifications

    PropertyValue
    Chemical Name 1-nitrosopyrrolidine-2,2,3,3,4,4,5,5-d8
    CAS Number 1219802-09-1 (1[1])
    Unlabelled CAS 930-55-2
    Molecular Formula C4D8N2O
    Molecular Weight 108.17 g/mol
    Application Isotopic internal standard for NDSRI testing

    Table 2: GHS Safety & Hazard Classifications

    Hazard ClassGHS ClassificationHazard Statement
    Acute Toxicity (Oral) Category 3H301: Toxic if swallowed (2[2])
    Carcinogenicity Category 2H351: Suspected of causing cancer
    IARC Classification Group 2BPossibly carcinogenic to humans

    Laboratory Handling & Risk Mitigation Protocols

    The handling of NPYR-d8 must be governed by a self-validating safety framework that prevents both operator exposure and cross-contamination of analytical batches.

    • Engineering Controls : All manipulations of neat NPYR-d8 or high-concentration stock solutions must be performed inside a certified chemical fume hood.

      • Causality: Nitrosamines can volatilize; maintaining a face velocity of >0.5 m/s ensures that any aerosolized standard is captured, preventing inhalation exposure.

    • Personal Protective Equipment (PPE) : Operators must wear chemically resistant nitrile or neoprene gloves, safety goggles, and a dedicated lab coat.

      • Causality: Nitrosamines exhibit high permeability through standard latex. Utilizing nitrile prevents dermal absorption, which is a secondary route of toxicity.

    • Storage and Stability : NPYR-d8 should be stored refrigerated at 2-8°C and strictly protected from light (1[1]).

      • Causality: UV radiation and elevated temperatures can induce N-N bond cleavage, degrading the internal standard and leading to quantitative bias in downstream LC-MS/MS analysis.

    Handling A NPYR-d8 Receipt Verify Integrity B Storage (2-8°C) Protect from light A->B C Don PPE (Nitrile Gloves, Coat) B->C D Transfer to Fume Hood (Ventilation >0.5 m/s) C->D E Prepare Stock Solution (Non-amine solvent) D->E F Dispose as Hazardous Chemical Waste E->F

    NPYR-d8 Laboratory Handling and Safety Protocol

    Analytical Methodologies: Sample Preparation and LC-MS/MS

    The most critical step in NDSRI sample preparation is controlling conditions that may cause new nitrosamines to form during analysis (3[3]). Even minor deviations can lead to false positives, triggering unnecessary regulatory scrutiny. To ensure trustworthiness, the following protocol incorporates self-validating checkpoints.

    Step-by-Step Protocol: Extraction and Quantification Workflow

    • Matrix Preparation : Accurately weigh 100 mg of the homogenized drug product into a centrifuge tube.

    • Internal Standard Spiking : Add 10 µL of NPYR-d8 stock solution (100 ng/mL).

      • Causality: Spiking the SIL-IS directly into the raw matrix before any extraction ensures that the deuterated standard undergoes the exact same matrix suppression and recovery losses as the target analyte. This normalizes the data and validates the extraction efficiency.

    • Solvent Extraction : Add 5 mL of a 60:40 water-organic solvent mixture (e.g., Methanol).

      • Causality: Amine-containing solvents must be strictly avoided as they act as nitrosamine precursors. Utilizing methanol or acetonitrile reduces secondary nitrosation risks (3[3]).

      • Self-Validation Check: Always run a solvent blank alongside the sample batch to confirm the absence of background contamination.

    • Agitation & Centrifugation : Vortex for 10 minutes, then centrifuge at 10,000 rpm for 5 minutes to pellet insoluble excipients.

    • Solid Phase Extraction (SPE) : Load the supernatant onto a pre-conditioned polymeric reversed-phase SPE cartridge.

      • Causality: SPE is vastly superior to Liquid-Liquid Extraction (LLE) for excipient-rich formulations because it provides higher selectivity, effectively removing matrix components that cause ion suppression in the mass spectrometer (3[3]).

    • LC-MS/MS Analysis : Elute with acetonitrile, concentrate under a gentle nitrogen stream, and inject into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

    SamplePrep S1 Drug Matrix Formulation (Crushed/Homogenized) S2 Spike NPYR-d8 IS (Internal Standard) S1->S2 S3 Solvent Extraction (Methanol/Water 60:40) S2->S3 S4 Solid Phase Extraction (Excipient Cleanup) S3->S4 S5 LC-MS/MS Analysis (MRM Mode) S4->S5 S6 Data Quantification (Analyte/IS Ratio) S5->S6

    Sample Preparation Workflow for Nitrosamine LC-MS/MS Analysis

    Regulatory Compliance & Risk Assessment

    The FDA and EMA mandate that the presence of nitrosamine impurities be mitigated as much as possible and controlled at or below limits defined by ICH M7(R1) principles (4[4]). The FDA requires applicants to conduct risk assessments expeditiously and report if confirmatory testing finds nitrosamine levels above the recommended Acceptable Intake (AI) limit (5[5]).

    During confirmatory testing, highly sensitive analytical methods such as LC-MS/MS or GC-MS/MS are deployed (6[6]). Furthermore, the European Federation of Pharmaceutical Industries and Associations (EFPIA) emphasizes that all potential sources of contamination—including input materials, solvents, and cross-contamination from shared equipment—must be rigorously evaluated (7[7]). Utilizing NPYR-d8 as a reliable internal standard guarantees that the analytical data driving these risk assessments is scientifically sound, preventing false negatives that could compromise patient safety.

    References

    • Title: Safety Data Sheet: N-Nitrosopyrrolidine-d8 Source: CDN Isotopes URL
    • Title: N-Nitrosopyrrolidine D8 | CAS No.
    • Title: Sample Preparation Strategies for Nitrosamine Testing Source: Resolve Mass URL
    • Title: A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation Source: Zamann Pharma URL
    • Title: How to Comply with the Nitrosamine Regulations for Your New Drug Product Marketing Applications Source: ProPharma Group URL
    • Title: Control of Nitrosamine Impurities in Human Drugs Source: FDA URL
    • Title: Workflows for Quality risk management of nitrosamine risks in medicines Source: EFPIA URL

    Sources

    Foundational

    The Critical Role of N-Nitrosopyrrolidine-d8 (NPYR-d8) as an Internal Standard in Toxicological Mass Spectrometry

    An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals The Regulatory Imperative for Nitrosamine Quantification The discovery of N-nitrosamine impurities in widely prescribed pharmaceutica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide for Analytical Chemists and Drug Development Professionals

    The Regulatory Imperative for Nitrosamine Quantification

    The discovery of N-nitrosamine impurities in widely prescribed pharmaceuticals—beginning with the 2018 detection of N-nitrosodimethylamine (NDMA) in angiotensin II receptor blockers (ARBs) like valsartan—triggered a fundamental paradigm shift in toxicological screening and pharmaceutical quality control[1]. N-nitrosamines are potent, probable human carcinogens formed by the reaction of secondary, tertiary, or quaternary amines with nitrosating agents (such as nitrite salts) under acidic conditions[1].

    In response, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent Acceptable Intake (AI) limits for these impurities. The analytical challenge is immense: laboratories must routinely quantify trace nitrosamines at parts-per-billion (ppb) levels in highly complex matrices. To achieve the required precision, accuracy, and reproducibility, the use of stable isotope-labeled (SIL) internal standards is non-negotiable. Among these, N-nitrosopyrrolidine-d8 (NPYR-d8) serves as the gold-standard internal reference for the quantification of cyclic nitrosamines.

    Physicochemical Rationale: Why NPYR-d8?

    In mass spectrometry-based toxicology, the reliability of quantitative data is heavily dependent on mitigating matrix effects—specifically, ionization suppression or enhancement in the electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source.

    NPYR-d8 is the fully deuterated analog of N-nitrosopyrrolidine (NPYR). By replacing eight hydrogen atoms with deuterium, the molecule gains a mass shift of +8 Da. As a Senior Application Scientist, I design workflows around NPYR-d8 due to three critical causal factors:

    • Absolute Co-elution: NPYR and NPYR-d8 share identical lipophilicity, polarity, and pKa. They co-elute perfectly on reversed-phase liquid chromatography (LC) columns. Because they enter the mass spectrometer's ionization source at the exact same millisecond, they experience the exact same matrix environment. Any ion suppression caused by co-eluting excipients affects both the analyte and the internal standard equally, allowing their ratio to remain perfectly stable.

    • Elimination of Isotopic Cross-Talk: The +8 Da mass shift ensures that the natural isotopic envelope of unlabeled NPYR (which contains trace amounts of 13 C, 15 N, and 2 H) does not overlap with the precursor mass of the internal standard.

    • Self-Validating Recovery: When spiked into the raw sample prior to any extraction, NPYR-d8 acts as a self-validating system. Any evaporative loss, incomplete partitioning, or degradation that occurs during sample preparation is identically mirrored by the internal standard.

    Analytical Workflow and Experimental Design

    To extract and quantify nitrosamines from complex biological or pharmaceutical matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach combined with FaPEx (Fast Pesticide Extraction) or Solid Phase Extraction (SPE) is highly effective[2].

    G A Sample Matrix (Pharmaceutical / Biological) B Spike Internal Standard (NPYR-d8, 20 ng/mL) A->B C QuEChERS Extraction (ACN + 0.1% Formic Acid) B->C D FaPEx / SPE Clean-up (Lipid & Protein Removal) C->D E Chromatographic Separation (Poroshell 120 Phenyl-Hexyl) D->E F Tandem Mass Spectrometry (MRM: m/z 109.1 → 62.0) E->F

    Workflow for nitrosamine quantitation using NPYR-d8 as an internal standard.

    Step-by-Step Methodology: High-Sensitivity LC-MS/MS Protocol

    The following protocol is engineered to yield recoveries between 76% and 111% while achieving limits of detection (LOD) as low as 0.002 ng/g[2].

    Step 1: Internal Standard Spiking (The Self-Validation Step)

    • Action: Accurately weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube. Immediately spike the matrix with 100 µL of a 20 ng/mL NPYR-d8 working solution.

    • Causality: Spiking the internal standard before the addition of any extraction solvent ensures that the NPYR-d8 is fully integrated into the matrix. This guarantees that the internal standard undergoes the exact same physical and chemical stresses as the endogenous analyte, making the entire quantitative process self-correcting.

    Step 2: Acidified QuEChERS Extraction

    • Action: Add 7.5 mL of acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 10 minutes.

    • Causality: Acetonitrile acts as a highly efficient protein precipitant. The critical addition of 0.1% formic acid maintains an acidic environment that prevents the artifactual, de novo formation of nitrosamines from residual matrix nitrites during the extraction process[2].

    Step 3: Phase Separation and Clean-up

    • Action: Add QuEChERS partitioning salts (e.g., 4 g MgSO 4​ , 1 g NaCl). Shake for 1 minute and centrifuge at 4,500 rpm for 10 minutes at 4°C. Transfer the supernatant to a FaPEx or C18 SPE cartridge.

    • Causality: The salts drive the thermodynamically favorable partitioning of NPYR into the organic (ACN) layer. Passing the extract through a C18 SPE cartridge removes lipophilic interferences (fats and waxes) that would otherwise cause severe ion suppression in the mass spectrometer source.

    Step 4: LC-MS/MS Analysis

    • Action: Inject 10 µL of the purified extract onto a Poroshell 120 Phenyl-Hexyl column (150 × 2.1 mm, 2.7 µm) maintained at 25°C[2]. Utilize a gradient elution of Water (0.1% FA) and Methanol (0.1% FA).

    • Causality: The Phenyl-Hexyl stationary phase provides unique π−π interactions that offer superior retention and selectivity for cyclic nitrosamines compared to standard C18 columns[2].

    Quantitative Data and Instrumental Parameters

    Regulatory compliance requires analytical methods to detect nitrosamines well below their Acceptable Intake limits. The FDA categorizes nitrosamines based on their predicted carcinogenic potency (CPCA), assigning strict daily limits[3].

    Table 1: FDA Acceptable Intake (AI) Limits for Key Nitrosamines
    Nitrosamine AnalyteAbbreviationFDA AI Limit (ng/day)[3]Carcinogenic Potency Category
    N-NitrosodiethylamineNDEA26.5Category 1 (Most Potent)
    N-NitrosodimethylamineNDMA100.0Category 2
    4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanoneNNK100.0Category 2
    N-NitrosopyrrolidineNPYRCompound-SpecificProbable Human Carcinogen

    To achieve these limits, mass spectrometers must be operated in Multiple Reaction Monitoring (MRM) mode. Table 2 outlines the optimized MRM transitions for both LC-MS/MS and GC-MS/MS platforms.

    Table 2: Optimized MRM Transitions for NPYR and NPYR-d8
    AnalytePlatform & IonizationPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
    NPYR LC-MS/MS (APCI / ESI+)101.155.0 / 41.015 / 10[4]
    NPYR-d8 (IS) LC-MS/MS (APCI / ESI+)109.162.0 / 64.110 / 10[4]
    NPYR GC-MS/MS (EI+)100.055.0 / 70.010 / 10[5]
    NPYR-d8 (IS) GC-MS/MS (EI+)108.062.1 / 78.114 / 10[5]

    Note on Ionization: While Electrospray Ionization (ESI) is standard, Atmospheric Pressure Chemical Ionization (APCI) is frequently preferred for volatile nitrosamines like NPYR. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase ion evaporation, making it significantly more resistant to matrix suppression[4].

    Conclusion

    The integration of N-nitrosopyrrolidine-d8 into toxicological workflows is not merely a best practice; it is a fundamental requirement for regulatory compliance and scientific integrity. By establishing a self-validating analytical system, NPYR-d8 normalizes extraction losses, neutralizes matrix-induced ionization suppression, and ensures that quantitative data accurately reflects the true toxicological risk of the sample. As regulatory bodies continue to lower acceptable intake limits, the reliance on high-fidelity stable isotope-labeled standards will only become more critical to the future of drug safety and public health.

    References

    • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry - FDA. U.S.
    • Control of Nitrosamine Impurities in Human Drugs - FDA. U.S.
    • Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products.
    • Nitrosamines in Processed Me
    • Analysis of N-nitrosamines in water by Gas Chromatography, Electron Ioniz

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: High-Sensitivity GC-MS/MS Analysis of Nitrosamine Impurities Using N-Nitrosopyrrolidine-d8 (NPYR-d8)

    Introduction and Regulatory Context The detection of mutagenic nitrosamine impurities in pharmaceutical products has fundamentally reshaped global drug safety protocols. Regulatory agencies, including the FDA and EMA, ha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Regulatory Context

    The detection of mutagenic nitrosamine impurities in pharmaceutical products has fundamentally reshaped global drug safety protocols. Regulatory agencies, including the FDA and EMA, have established strict acceptable daily intake (ADI) limits for nitrosamines, often capping them at 26.5 ng/day for compounds like N-nitrosopyrrolidine (NPYR)[1]. To achieve the required parts-per-billion (ppb) detection limits, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is heavily utilized due to its superior selectivity and sensitivity[2].

    However, extracting trace volatile nitrosamines from complex active pharmaceutical ingredient (API) matrices often leads to variable recoveries and severe ion suppression. To create a self-validating analytical system, N-nitrosopyrrolidine-d8 (NPYR-d8) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

    Mechanistic Insights: The Causality of Stable Isotope Dilution Assay (SIDA)

    As a Senior Application Scientist, I emphasize that analytical protocols must not merely measure; they must inherently correct for error. NPYR is a highly volatile, low-molecular-weight compound. During sample preparation (e.g., liquid-liquid extraction or centrifugation), physical losses are inevitable.

    By spiking NPYR-d8 into the sample prior to any extraction steps, we leverage the principles of SIDA. Because NPYR-d8 shares the exact physicochemical properties as native NPYR—differing only by the mass of its eight deuterium atoms—it undergoes identical thermodynamic partitioning during extraction and identical ionization efficiency in the MS source. Any matrix effect that suppresses the native NPYR signal will suppress the NPYR-d8 signal to the exact same degree. Therefore, the response ratio (AreaNPYR / AreaNPYR-d8) remains perfectly constant, rendering the quantitation mathematically immune to matrix-induced variability.

    SIDA_Logic Native Native NPYR (Variable Recovery) Matrix Matrix Effects & Ion Suppression Native->Matrix Subject to SIL NPYR-d8 (SIL-IS) (Identical Recovery) SIL->Matrix Subject to Ratio Response Ratio (NPYR / NPYR-d8) Accurate Quantitation Matrix->Ratio Normalization

    Mechanism of Stable Isotope Dilution Assay (SIDA) compensating for matrix effects.

    Experimental Protocol: Step-by-Step Methodology

    Reagents and Standard Preparation
    • Extraction Solvent: Dichloromethane (DCM), GC-MS grade. DCM is selected because its polarity perfectly extracts volatile nitrosamines while leaving highly polar API components behind[4].

    • Internal Standard (IS) Solution: Prepare a 1.0 µg/mL stock solution of NPYR-d8 in DCM.

    • Calibration Standards: Prepare a 7-point calibration curve of native NPYR ranging from 0.5 ng/mL to 50 ng/mL in DCM, ensuring each level contains a constant 10 ng/mL of NPYR-d8.

    Sample Preparation (Liquid-Liquid Extraction)

    This protocol is designed for solid drug substances (e.g., Metformin HCl)[3].

    • Weighing: Accurately weigh 100 mg of the homogenized API or crushed drug product into a 15 mL glass centrifuge tube.

    • Solubilization: Add 5.0 mL of LC-MS grade water to dissolve the polar API. Vortex for 1 minute.

    • IS Spiking (Critical Step): Add exactly 50 µL of the 1.0 µg/mL NPYR-d8 IS solution directly to the aqueous mixture. Causality: Spiking before solvent addition ensures the IS captures the entire extraction dynamic.

    • Extraction: Add 5.0 mL of DCM. Cap tightly and mechanically shake for 10 minutes at 300 rpm to drive the partitioning of NPYR into the organic layer.

    • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

    • Transfer: Carefully transfer the lower organic (DCM) layer using a glass Pasteur pipette into an amber GC vial.

    • Analysis: The sample is now ready for direct injection. (Avoid nitrogen blow-down concentration if possible, as NPYR is highly volatile and prone to evaporative loss).

    Workflow S1 1. Sample Solubilization S2 2. NPYR-d8 Spiking S1->S2 S3 3. DCM Extraction S2->S3 S4 4. Phase Separation S3->S4 S5 5. GC-EI-MS/MS Analysis S4->S5

    Workflow for the extraction and GC-MS/MS analysis of NPYR using NPYR-d8.

    Instrumental Conditions and Data Acquisition

    GC-MS/MS Parameters

    Electron Ionization (EI) at 70 eV is utilized over Chemical Ionization (CI) because EI provides highly reproducible fragmentation patterns and robust sensitivity for low-molecular-weight nitrosamines[5]. A mid-polarity column (e.g., DB-1701 or TG-WAXMS) is recommended to resolve NPYR from complex API matrices[5][6].

    Table 1: GC-MS/MS Operating Conditions

    ParameterSetting / Value
    GC Column DB-1701 (30 m × 0.25 mm, 1.0 µm film thickness)
    Carrier Gas Helium, constant flow at 1.0 mL/min
    Injection Volume 2.0 µL, Splitless mode
    Inlet Temperature 250 °C
    Oven Program 45 °C (hold 3 min) → 25 °C/min to 130 °C → 12 °C/min to 200 °C → 20 °C/min to 250 °C (hold 3 min)
    Ion Source / Transfer Line 250 °C / 250 °C
    Ionization Mode Electron Ionization (EI), 70 eV
    Multiple Reaction Monitoring (MRM) Transitions

    To ensure absolute specificity, two transitions (one quantifier, one qualifier) are monitored for both the native analyte and the deuterated internal standard[6].

    Table 2: Optimized MRM Transitions for NPYR and NPYR-d8

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
    NPYR 1005510Quantifier
    NPYR 1007010Qualifier
    NPYR-d8 1086214Quantifier
    NPYR-d8 1087810Qualifier

    Data Processing and Validation

    Quantitation is performed using the internal standard calibration method. The calibration curve is constructed by plotting the response ratio (Area of NPYR m/z 55 / Area of NPYR-d8 m/z 62) against the concentration of NPYR.

    A self-validating protocol requires monitoring the absolute peak area of NPYR-d8 across all sample injections. While the response ratio corrects for matrix effects, an absolute drop in the NPYR-d8 area of more than 50% compared to solvent standards indicates severe matrix suppression or extraction failure, triggering an automatic re-extraction of the sample. When executed correctly, this method routinely achieves Limits of Quantitation (LOQ) below 1.0 ng/mL, comfortably satisfying stringent regulatory thresholds[3][5].

    Sources

    Application

    Application Note: Ultra-Trace Quantification of N-Nitrosopyrrolidine (NPYR) in Pharmaceutical Matrices Using Isotope Dilution LC-APCI-MS/MS

    Regulatory Context & The Cohort of Concern N-nitrosamines are classified as "cohort of concern" (CoC) compounds by the ICH M7(R1) guideline due to their potent mutagenic and carcinogenic properties 1, 2. Following the di...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Regulatory Context & The Cohort of Concern

    N-nitrosamines are classified as "cohort of concern" (CoC) compounds by the ICH M7(R1) guideline due to their potent mutagenic and carcinogenic properties 1, 2. Following the discovery of nitrosamine impurities in angiotensin II receptor blockers (sartans), ranitidine, and metformin, global regulatory agencies (FDA, EMA) mandated stringent risk assessments and confirmatory testing 3, 2. N-nitrosopyrrolidine (NPYR) is a cyclic nitrosamine categorized as a probable human carcinogen and is frequently monitored in active pharmaceutical ingredients (APIs) and formulated drug products 4, 5. To meet the ultra-low acceptable intake limits (often requiring limits of detection in the low parts-per-billion range) 6, robust analytical methodologies such as LC-MS/MS are imperative 7, [[8]]().

    Mechanistic Architecture: Isotope Dilution & Ionization Dynamics

    Quantifying trace NPYR in complex pharmaceutical matrices is inherently plagued by matrix effects—specifically, ion suppression or enhancement during the desolvation and ionization processes in the mass spectrometer 9.

    The Causality of Isotope Dilution: To counteract matrix interference, this protocol employs N-nitrosopyrrolidine-d8 (NPYR-d8) as a stable isotope-labeled internal standard (SIL-IS) 10, 11. Because NPYR-d8 shares identical physicochemical properties and chromatographic retention times with native NPYR, any matrix-induced signal fluctuation affects both the analyte and the SIL-IS equally. By quantifying the response ratio ( AreaNPYR​/AreaNPYR−d8​ ), the method mathematically nullifies extraction losses and ionization variances, creating a highly accurate and reproducible assay 12.

    Workflow & Logical Relationship Visualizations

    Workflow N1 Pharmaceutical API/Product (Accurate Weighing) N2 SIL-IS Spiking (NPYR-d8 Addition) N1->N2 N3 Cold Sonication Extraction (Prevents Degradation) N2->N3 N4 Centrifugation & Filtration (0.22 µm PVDF) N3->N4 N5 LC-APCI-MS/MS Analysis (MRM Mode) N4->N5 N6 Data Processing (Isotope Dilution Ratio) N5->N6

    Fig 1. Step-by-step sample preparation and LC-MS/MS analytical workflow for NPYR quantification.

    IsotopeDilution A Sample Matrix (API + Excipients) D APCI Source Ionization (Matrix Suppression Occurs) A->D B Native NPYR (Unknown Conc.) B->D C NPYR-d8 IS (Known Conc.) C->D E Signal Variance Cancels Out (Identical Ionization Efficiency) D->E Equal impact on isotopes F Accurate Quantification (Area Ratio Normalization) E->F

    Fig 2. Logical architecture of isotope dilution mass spectrometry mitigating matrix effects.

    Self-Validating Experimental Protocol

    Materials and Reagents
    • Standards: N-Nitrosopyrrolidine (NPYR) reference standard and N-Nitrosopyrrolidine-d8 (NPYR-d8, CAS: 1219802-09-1) internal standard [[10]](), [[13]]().

    • Solvents: LC-MS grade Methanol, Water, and Formic Acid.

    Sample Extraction Methodology

    Causality of Extraction Choices: Direct extraction via sonication ensures the complete disruption of the formulated tablet matrix. A cold water bath prevents thermal degradation or de novo nitrosamine formation during extraction. Centrifugation and subsequent filtration through a 0.22 µm PVDF filter prevent column fouling; PVDF is specifically chosen for its low analyte-binding characteristics 7.

    • Accurately weigh 100 mg of the crushed drug product or API into a 15 mL centrifuge tube 7.

    • Spike with 50 µL of NPYR-d8 working standard (200 ng/mL) to achieve an effective internal standard concentration of 10 ng/mL.

    • Add 5.0 mL of extraction solvent (e.g., 100% Methanol). Note: Ensure the solvent choice does not precipitate the target nitrosamine alongside the API.

    • Vortex for 2 minutes, then sonicate in a cold water bath (4–8°C) for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients 7.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter directly into an LC autosampler vial 7.

    LC-APCI-MS/MS Parameters

    Causality of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is selected over Electrospray Ionization (ESI). APCI relies on gas-phase ion-molecule reactions, which are significantly less susceptible to matrix suppression caused by co-eluting, high-concentration APIs 14, 9.

    ParameterSpecification
    Column C18, 100 x 2.1 mm, 1.7 µm (e.g., Zorbax Eclipse Plus) 9
    Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water 9
    Mobile Phase B 0.1% Formic Acid in Methanol [[9]]()
    Flow Rate 0.4 mL/min
    Injection Volume 10 µL 9
    Ionization Mode APCI Positive (+ve)

    Table 1: MRM Transitions for Quantification

    Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose
    NPYR 101.1 55.1 Quantifier
    NPYR 101.1 41.1 Qualifier
    NPYR-d8 109.2 61.2 Quantifier

    | NPYR-d8 | 109.2 | 45.2 | Qualifier |

    Self-Validating System Architecture (Quality Control)

    To ensure absolute trustworthiness, the analytical run must validate itself dynamically. If any of the following parameters fail, the run must be halted and investigated.

    • System Suitability Testing (SST): Inject the lowest calibrator (LOQ) 6 consecutive times. Acceptance: %RSD of the NPYR/NPYR-d8 area ratio must be ≤ 10%. This proves the instrument's sensitivity and precision are stable before committing valuable samples.

    • Blank Verification: Inject an extraction solvent blank immediately following the highest calibrator. Acceptance: NPYR peak area must be < 20% of the LOQ peak area. This guarantees the absence of carryover or background contamination 12.

    • Matrix Spike Recovery: Spike known amounts of native NPYR into the sample matrix prior to extraction. Acceptance: 80–120% recovery. This validates that the NPYR-d8 is accurately compensating for matrix effects and extraction losses 12.

    • Isotope Ratio Monitoring: The absolute peak area of NPYR-d8 in all unknown samples must remain within ±30% of the mean IS area observed in the calibration standards. A drop beyond 30% indicates severe matrix suppression that exceeds the corrective capacity of isotope dilution.

    Data Presentation & Validation Metrics

    Table 2: Typical Validation Results for NPYR in Pharmaceutical Matrices

    Validation Parameter Target Criteria Typical Observed Result
    Limit of Detection (LOD) S/N ≥ 3 0.05 ng/mL (ppb)
    Limit of Quantitation (LOQ) S/N ≥ 10, %RSD ≤ 20% 0.15 ng/mL (ppb)
    Linearity Range R² ≥ 0.995 0.15 ng/mL – 50.0 ng/mL
    Accuracy (Spike Recovery) 80% – 120% 96.4% – 104.2%

    | Precision (Repeatability) | %RSD ≤ 10% | 3.8% at 1.0 ng/mL |

    References

    • 1 "Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities", nih.gov.

    • 4 "Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report", europa.eu.

    • 3 "Lessons learnt from presence of N-nitrosamine impurities in sartan medicines", europa.eu.

    • 5 "Nitrosamine Impurities - PMDA", pmda.go.jp.

    • 6 "Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS", restek.com.

    • 2 "AAM White Paper - Nitrosamines", accessiblemeds.org.

    • [[10]]() "N-Nitrosopyrrolidine-D8 | CAS 1219802-09-1", veeprho.com.

    • 12 "Sensitive quantitation of nitrosamines in multiple foodstuffs using the SCIEX 7500 system", sciex.com.

    • 14 "Improvement Upon a Multi-Residue Method for Nitrosamine Analysis in Losartan Drug Product", lcms.cz.

    • 7 "A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans", fda.gov.tw.

    • [[9]]() "Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis...", nih.gov.

    • 13 "N-Nitrosopyrrolidine-d8 - MSDS", kmpharma.in.

    • 11 "Long Term Stability of Volatile Nitrosamines in Human Urine", nih.gov.

    • 8 "Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients...", acs.org.

    Sources

    Method

    Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocols for N-Nitrosopyrrolidine-d8 in Aqueous and Pharmaceutical Matrices

    Abstract & Introduction The detection and quantification of N-nitrosamine impurities in environmental samples, food products, and pharmaceuticals is a critical analytical challenge driven by the potent carcinogenic natur...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract & Introduction

    The detection and quantification of N-nitrosamine impurities in environmental samples, food products, and pharmaceuticals is a critical analytical challenge driven by the potent carcinogenic nature of this compound class.[1][2] N-Nitrosopyrrolidine (NPYR), a common nitrosamine, is frequently monitored alongside other volatile nitrosamines.[3][4] For robust and accurate quantification, particularly at trace levels, isotope dilution mass spectrometry is the gold standard. This technique employs a stable, isotopically labeled internal standard, such as N-Nitrosopyrrolidine-d8 (NPYR-d8), which is added to the sample at the beginning of the workflow.[5][6] The deuterated standard co-elutes with the native analyte and experiences identical conditions during sample preparation and analysis, thereby compensating for matrix effects and variations in extraction efficiency and instrument response.[6]

    Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for nitrosamine analysis, offering superior sample cleanup, analyte concentration, and selectivity compared to traditional liquid-liquid extraction.[7][8][9] This application note provides detailed, scientifically-grounded SPE protocols for the extraction of N-Nitrosopyrrolidine-d8, and by extension its non-labeled analogue, from drinking water and a general pharmaceutical matrix. The methodologies are designed to deliver high recovery and reproducibility, ensuring data integrity for regulatory compliance and research applications.

    The Science of Sorbent Selection for Nitrosamines

    The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the sample matrix.[10][11] N-nitrosopyrrolidine is a polar molecule; however, effective extraction from aqueous matrices is most frequently achieved using carbon-based sorbents, a strategy that may initially seem counterintuitive.

    Mechanism of Retention on Activated Carbon:

    The retention of polar nitrosamines like NPYR on graphitized carbon, such as coconut charcoal, is not based on classic reversed-phase (hydrophobic) interactions alone.[12] The key mechanism involves:

    • Polar Interactions: The N-N=O functional group of the nitrosamine can engage in dipole-dipole interactions with active sites on the carbon surface.

    • π-π Interactions: The planar structure of the graphitic carbon surface allows for electronic π-π stacking interactions with the electron-rich nitrosamine molecule.

    • Hydrophobic Interactions: The pyrrolidine ring provides a degree of non-polar character that contributes to retention from a highly polar aqueous matrix.

    This multi-modal interaction makes activated carbon an exceptionally effective sorbent for trapping a range of nitrosamines from water, as validated by regulatory methods like U.S. EPA Method 521.[12][13] For pharmaceutical matrices, where the active pharmaceutical ingredient (API) may be highly polar, alternative strategies such as Hydrophilic Interaction Chromatography (HILIC)-based SPE can be employed to achieve separation by retaining the polar matrix components and allowing the nitrosamine to pass through.[1]

    Protocol 1: Extraction from Drinking Water (Based on U.S. EPA Method 521)

    This protocol is optimized for the trace analysis of nitrosamines in drinking water and is adapted from established regulatory methods.[3][13] It utilizes an activated carbon cartridge for high-efficiency trapping of NPYR-d8 and other nitrosamines.

    Materials and Reagents
    • SPE Cartridge: 6 mL cartridge containing 2 g of activated coconut charcoal (e.g., 80-120 mesh).[3][13]

    • Reagents: HPLC-grade or equivalent Methanol, Dichloromethane (Methylene Chloride), and Reagent-Free Water.

    • N-Nitrosopyrrolidine-d8 Standard: For spiking samples.[14]

    • Apparatus: SPE vacuum manifold, sample collection vials, nitrogen evaporator.

    Step-by-Step Methodology
    • Sample Pre-treatment:

      • Collect a 500 mL water sample.

      • Spike the sample with N-Nitrosopyrrolidine-d8 working standard to a known concentration (e.g., 5-10 ng/L).

      • Expertise & Experience: Spiking the internal standard at the very beginning is the core principle of isotope dilution. It ensures that any analyte loss during subsequent steps affects both the standard and the native analyte equally, preserving the accuracy of the final concentration ratio.[5]

    • SPE Cartridge Conditioning:

      • Place the activated carbon cartridge on the vacuum manifold.

      • Step 2a: Wash the cartridge with 5 mL of Dichloromethane. Allow it to soak for 1 minute before drawing it to waste.

      • Step 2b: Wash the cartridge with 5 mL of Methanol.

      • Step 2c: Equilibrate the cartridge with 10 mL of Reagent-Free Water, ensuring the sorbent bed does not go dry.

      • Trustworthiness: The conditioning sequence is critical. Dichloromethane removes organic contaminants, methanol wets the carbon surface, and the final water rinse makes the sorbent receptive to the aqueous sample. Preventing the sorbent from drying maintains an active surface for analyte binding.[15]

    • Sample Loading:

      • Load the 500 mL spiked water sample onto the cartridge.

      • Maintain a consistent flow rate of approximately 10 mL/min.

      • Expertise & Experience: A controlled, steady flow rate is essential for ensuring sufficient residence time for the analyte to interact with and bind to the sorbent. A flow rate that is too fast can lead to breakthrough and poor recovery.

    • Cartridge Drying:

      • After the entire sample has passed through, dry the cartridge thoroughly by drawing a vacuum through it for 20 minutes.

      • Trustworthiness: This is arguably the most critical step in this protocol. Residual water is immiscible with the elution solvent (dichloromethane) and will prevent efficient desorption of the analytes, leading to drastically reduced and inconsistent recoveries.[16]

    • Elution:

      • Place a collection vial inside the manifold.

      • Elute the trapped analytes by passing 5 mL of Dichloromethane through the cartridge.

      • Expertise & Experience: Dichloromethane is a strong solvent for nitrosamines and effectively disrupts the polar and π-π interactions holding them to the carbon sorbent.[3][17]

    • Concentration:

      • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

      • The sample is now ready for analysis by GC-MS/MS or LC-MS/MS.

    Visualization: SPE Workflow for Aqueous Samples

    SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis Sample 500 mL Water Sample Spike Spike with NPYR-d8 Internal Standard Sample->Spike Condition 1. Condition (DCM, MeOH, H2O) Spike->Condition Load 2. Load Sample (10 mL/min) Condition->Load Dry 3. Dry Cartridge (20 min vacuum) Load->Dry Elute 4. Elute (5 mL DCM) Dry->Elute Concentrate Concentrate to 1 mL (Nitrogen Evaporation) Elute->Concentrate Analysis GC-MS/MS or LC-MS/MS Analysis Concentrate->Analysis

    Caption: Workflow for SPE of N-Nitrosopyrrolidine-d8 from water.

    Protocol 2: General Approach for Pharmaceutical Drug Products

    Extracting nitrosamines from finished drug products requires a different strategy due to the high concentration of API and excipients. This protocol outlines a general approach using polymeric SPE, which can be adapted based on the specific drug formulation.

    Materials and Reagents
    • SPE Cartridge: Polymeric reversed-phase or mixed-mode cation exchange cartridge. The choice depends on the properties of the API and NPYR-d8.

    • Reagents: HPLC-grade Methanol, Acetonitrile, Water, and appropriate buffers or pH modifiers (e.g., Formic Acid, Ammonium Hydroxide).

    • N-Nitrosopyrrolidine-d8 Standard: For spiking samples.[18]

    • Apparatus: SPE vacuum manifold, centrifuge, vortex mixer, analytical balance.

    Step-by-Step Methodology
    • Sample Preparation:

      • Accurately weigh a representative amount of the drug product (e.g., powdered tablet).[19]

      • Add a defined volume of extraction solvent (e.g., Methanol/Water 80:20).

      • Spike the sample with N-Nitrosopyrrolidine-d8 working standard.

      • Vortex and sonicate the sample for 10-15 minutes to ensure complete dissolution/extraction.[19]

      • Centrifuge the sample to pelletize insoluble excipients and filter the supernatant.

    • SPE Cartridge Conditioning:

      • Condition the polymeric cartridge with 1-2 column volumes of Methanol, followed by 1-2 column volumes of Water.

    • Sample Loading:

      • Load the filtered sample extract onto the conditioned cartridge at a slow flow rate (e.g., 0.5-1 mL/min).

    • Wash Step:

      • Wash the cartridge with a weak, aqueous-based solvent (e.g., 5% Methanol in Water) to remove polar excipients without eluting the NPYR-d8.

      • Trustworthiness: The wash step is critical for method selectivity. It must be strong enough to remove matrix interferences but weak enough to leave the analyte of interest strongly bound to the sorbent. This step requires careful optimization during method development.[15]

    • Elution:

      • Elute the NPYR-d8 with a strong organic solvent, such as Methanol or Acetonitrile. For mixed-mode cartridges, the elution solvent may need to be modified with an acid or base to disrupt ionic interactions.

    • Post-Elution:

      • Evaporate the eluate to dryness and reconstitute in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

    Performance Characteristics

    The following table summarizes typical performance data for nitrosamine analysis in water using SPE followed by GC-MS/MS, demonstrating the reliability of the described methodology.

    Analyte GroupMatrixRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (ng/L)
    Volatile Nitrosamines (incl. NPYR)Drinking Water71.5 - 88.02.29 - 3.640.4 - 2.1
    Data synthesized from multiple sources reflecting typical method performance.
    References for data points:[17][17][3][20]

    Conclusion

    Robust sample preparation is fundamental to the accurate and reliable analysis of N-nitrosamine impurities. The use of N-Nitrosopyrrolidine-d8 as an internal standard, coupled with a validated Solid-Phase Extraction protocol, provides a self-validating system for quantification. The detailed methods presented in this note for both aqueous and pharmaceutical matrices are grounded in established chemical principles and regulatory precedent. The activated carbon-based protocol for water offers excellent recovery for trace-level detection, while the general polymeric SPE approach provides a flexible framework for tackling complex drug product matrices. By understanding the causality behind each step, researchers can confidently implement and adapt these protocols to meet the stringent demands of nitrosamine analysis.

    References

    • Munch, J.W., & Bassett, M.V. (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS). U.S. Environmental Protection Agency. [Link]

    • Spectroscopy Online. (2015). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. [Link]

    • Agilent Technologies. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. [Link]

    • Drabik, V., et al. (2001). Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Journal of Food Science. [Link]

    • LCGC. (2024). HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. [Link]

    • Phenomenex. (n.d.). Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction. [Link]

    • ResolveMass Laboratories Inc. (2025). Sample Preparation Strategies for Nitrosamine Testing. [Link]

    • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]

    • Shimadzu. (n.d.). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. [Link]

    • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]

    • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. [Link]

    • U.S. Environmental Protection Agency. (n.d.). Validation of SPE Products and Associated Procedures with EPA Method 625.1. [Link]

    • ALWSCI. (2025). How To Choose The Right SPE Sorbent For Your Application?[Link]

    • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. [Link]

    • Biotage. (2023). What Sorbent should I Use? Selecting the correct SPE Chemistry. [Link]

    • PubMed. (2018). Application of dispersive solid phase extraction for trace analysis of toxic chemicals in foods. [Link]

    • Poseidon Scientific. (2026). SPE Method Validation in Analytical Chemistry. [Link]

    • Massey, R. C. (2009). The determination of N- nitrosamines in food. Food Additives & Contaminants. [Link]

    • ResearchGate. (n.d.). Development and Validation of SPE-HPLC-MS/MS Method for Determining Cyclophosphamide in Surface Waters. [Link]

    • Polish Journal of Environmental Studies. (n.d.). Development and Validation of SPE-HPLC-MS/MS Method for Determining Cyclophosphamide in Surface Waters. [Link]

    • Veeprho. (n.d.). N-Nitrosopyrrolidine-D8 | CAS 1219802-09-1. [Link]

    • SpringerLink. (2024). Assessment of nitrosamine exposure in Korean foods: analysis, risk evaluation, and implications. [Link]

    • ACS Publications. (2004). Detecting N-Nitrosamines in Drinking Water at Nanogram per Liter Levels Using Ammonia Positive Chemical Ionization. [Link]

    • Axios Research. (n.d.). N-Nitrosopyrrolidine-d8 - CAS - 1219802-09-1. [Link]

    • ResearchGate. (n.d.). (PDF) Distribution of Seven N-Nitrosamines in Food. [Link]

    • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

    • Food Standards Agency. (n.d.). An Investigation to establish the types and levels of N-nitroso compounds (NOC) in UK consumed foods. [Link]

    • LCGC. (2024). SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. [Link]

    Sources

    Application

    Application Note: Isotope-Dilution GC-MS/MS Protocol for the Quantification of N-Nitrosopyrrolidine (NPYR) in Tobacco Smoke Using NPYR-d8

    Introduction and Rationale Volatile N-nitrosamines (VNAs), including N-nitrosopyrrolidine (NPYR), are potent human carcinogens found at significant levels in both mainstream and sidestream tobacco smoke[1]. While heavier...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Rationale

    Volatile N-nitrosamines (VNAs), including N-nitrosopyrrolidine (NPYR), are potent human carcinogens found at significant levels in both mainstream and sidestream tobacco smoke[1]. While heavier Tobacco-Specific Nitrosamines (TSNAs) like NNK and NNN are routinely analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2], VNAs present a unique analytical challenge. They are low-molecular-weight, highly polar, and highly volatile. Consequently, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) remains the most robust analytical platform for VNA quantification[3].

    As a Senior Application Scientist, I emphasize that accurate quantification of NPYR requires mitigating two critical failure points in sample preparation:

    • Evaporative Losses: VNAs are easily lost during the solvent reduction/concentration steps.

    • Artifact Formation: The high concentration of nitrogen oxides (NOx) and secondary amines (e.g., pyrrolidine) in tobacco smoke can spontaneously react during extraction to form artifactual NPYR[4].

    The integration of N-nitrosopyrrolidine-d8 (NPYR-d8) as an internal standard enables true isotope dilution mass spectrometry (IDMS). Because NPYR-d8 shares identical physicochemical properties with native NPYR, it perfectly compensates for both evaporative losses during sample workup and matrix-induced ionization suppression in the MS source[5].

    Mechanistic Insights: Designing a Self-Validating System

    The Role of Ascorbic Acid in Artifact Suppression

    The addition of a nitrosation inhibitor is non-negotiable. Without it, NOx in the smoke matrix will react with free pyrrolidine during the extraction process, yielding falsely elevated NPYR concentrations. Ascorbic acid acts as a competitive scavenger for nitrosating agents, effectively blocking the artifact pathway[4].

    Artifact Pyr Pyrrolidine (Secondary Amine) NPYR Artifact NPYR (False Positive) Pyr->NPYR Uninhibited NOx NOx / Nitrite (Nitrosating Agent) NOx->NPYR Asc Ascorbic Acid (Scavenger) NOx->Asc Scavenged Block Nitrosation Blocked Asc->Block

    Mechanism of artifact NPYR formation and its targeted inhibition by ascorbic acid.

    Why Supported-Liquid Extraction (SLE)?

    Traditional Liquid-Liquid Extraction (LLE) of tobacco smoke condensates frequently results in intractable emulsions due to the high lipid and surfactant content of the matrix. Supported-Liquid Extraction (SLE) bypasses this by immobilizing the aqueous smoke extract on a diatomaceous earth sorbent, allowing the organic extraction solvent (Dichloromethane) to pass through via gravity. This ensures high recovery and excellent phase separation[6].

    Materials and Reagents

    • Internal Standard: N-Nitrosopyrrolidine-d8 (NPYR-d8), isotopic purity >98%[7].

    • Native Standard: N-Nitrosopyrrolidine (NPYR)[8].

    • Solvents: Dichloromethane (DCM), Acetonitrile (ACN) – GC-MS grade.

    • Inhibitor Buffer: 20 mM L-Ascorbic acid in citrate-phosphate buffer (pH 4.5)[4].

    • Consumables: 1 L Tedlar® bags, SLE cartridges (e.g., ChemElut 2 mL capacity)[3].

    Experimental Workflow

    G N1 Tobacco Smoke Collection (Tedlar Bag / ISO 3308) N2 Inhibitor & ISTD Addition (Ascorbic Acid + NPYR-d8) N1->N2 N3 Sample Extraction (SLE with Dichloromethane) N2->N3 N4 Concentration (N2 blowdown to 100 µL) N3->N4 N5 GC-MS/MS Analysis (PCI-Ammonia, MRM Mode) N4->N5

    Workflow for NPYR-d8 spiked tobacco smoke extraction and GC-MS/MS analysis.

    Detailed Step-by-Step Protocol

    Step 1: Smoke Collection and Spiking
    • Conditioning: Condition cigarettes according to ISO 3402 (22 ± 1 °C, 60 ± 3% RH) for a minimum of 48 hours[9].

    • Smoking Regimen: Smoke the cigarettes using a linear smoking machine under ISO 3308 parameters (35 mL puff, 2 s duration, 60 s interval) or Health Canada Intense (HCI) parameters[1].

    • Collection: Direct the mainstream smoke into a 1 L Tedlar® bag. Tedlar bags are preferred over traditional impingers as they increase sample throughput and capture both the vapor and particulate phases effectively[1].

    • Immediate Stabilization: Inject 10.0 mL of the inhibitor buffer (20 mM ascorbic acid, pH 4.5) and 100 µL of the NPYR-d8 working internal standard solution (100 ng/mL) directly into the bag. Causality Note: Spiking the ISTD at this exact moment ensures that any subsequent adsorptive or evaporative losses are perfectly mirrored by the d8-isotopologue.

    Step 2: Extraction and Cleanup
    • Partitioning: Agitate the Tedlar bag on a mechanical shaker for 15 minutes to ensure complete partitioning of the smoke components into the aqueous buffer.

    • Loading: Transfer 2.0 mL of the aqueous extract onto an SLE cartridge. Allow 10 minutes for the aqueous phase to completely absorb into the diatomaceous earth matrix[3].

    • Elution: Elute the VNAs by applying 5 aliquots of 2.0 mL Dichloromethane (DCM). Collect the eluate in a siliconized glass test tube.

    Step 3: Concentration (Critical Step)
    • Evaporation: Place the collection tubes in a solvent evaporator. Apply a gentle stream of ultra-high purity nitrogen at room temperature.

    • Volume Control: Evaporate the DCM to a residual volume of approximately 100 µL[10]. Warning: Never evaporate to complete dryness. NPYR is highly volatile; complete solvent removal will result in catastrophic loss of the analyte.

    • Solvent Exchange: Add 50 µL of Acetonitrile (ACN) as a keeper solvent. Transfer the final extract to a 300 µL amber GC vial with a glass insert[10].

    Step 4: GC-MS/MS Analysis
    • Injection: Inject 2 µL of the extract into a GC-MS/MS equipped with a high-polarity, ultra-inert column (e.g., DB-WAX or DB-35ms UI)[2].

    • Ionization: Utilize Positive Chemical Ionization (PCI) with ammonia gas. Causality Note: PCI with ammonia is a "softer" ionization technique compared to Electron Impact (EI). It preserves the pseudomolecular ion[M+H]+, significantly improving the Signal-to-Noise (S/N) ratio and lowering the Limit of Detection (LOD) for VNAs[3].

    Quantitative Data & Instrument Parameters

    Table 1: GC-MS/MS MRM Transitions (PCI-Ammonia) [11]

    Analyte Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Dwell Time (ms) Purpose
    NPYR 101 55 50 Quantifier
    NPYR 101 41 50 Qualifier
    NPYR-d8 109 62 50 ISTD Quantifier

    | NPYR-d8 | 109 | 46 | 50 | ISTD Qualifier |

    Table 2: Typical Method Validation Parameters [1]

    Validation Parameter Target Specification
    Limit of Detection (LOD) < 0.1 ng/cigarette
    Limit of Quantitation (LOQ) < 0.3 ng/cigarette
    Accuracy (Spike Recovery) 84% – 111%
    Precision (Inter-day RSD) < 15%

    | Linearity (R²) | > 0.995 (0.5 to 200 ng/mL) |

    Quality Control & Troubleshooting

    To maintain a self-validating system, the following QC checks must be strictly enforced:

    • Carryover Diagnostics: Inject an ACN solvent blank immediately following the highest calibration standard. If NPYR is detected at >5% of the LOQ, carryover is occurring. Action: Replace the GC inlet liner, septum, and trim the front 10 cm of the analytical column[10].

    • Absolute Recovery Monitoring: While the NPYR-d8 internal standard corrects for losses, calculate the absolute peak area of the NPYR-d8 in samples versus a neat standard. If absolute recovery drops below 40%, suspect overloading of the SLE cartridge by smoke particulate matter. Action: Dilute the initial aqueous extract 1:1 with buffer before loading onto the SLE cartridge.

    References

    • [1] The quantitation of volatile nitrosamines in mainstream tobacco smoke by gas chromatography-tandem mass spectrometry (GC-MS/MS) using direct sample bag collection. CORESTA. URL:

    • [3] Quantitation of Urinary Volatile Nitrosamines from Exposure to Tobacco Smoke. Journal of Analytical Toxicology, Oxford Academic. URL:

    • [4] Volatile N-Nitrosamines in Environmental Tobacco Smoke: Sampling, Analysis, Emission Factors, and Indoor Air Exposures. ACS Publications. URL:

    • [8] N-NITROSOPYRROLIDINE | 930-55-2. ChemicalBook. URL:

    • [10] A New Automated Method and Sample Data Flow for Analysis of Volatile Nitrosamines in Human Urine. Scientific Research Publishing. URL:

    • [6] Determination of a wide range of N-nitroso- compounds in smokeless tobacco through the use of tandem mass spectrometry. CORESTA. URL:

    • [9] Rapid detection of toxic compounds in tobacco smoke condensates using high-resolution 1H-nuclear magnetic resonance spectroscopy. Analytical Methods (RSC Publishing). URL:

    • [5] n-Nitrosopyrrolidine-d8 | 1219802-09-1. Benchchem. URL:

    • [2] Analysis of Carcinogenic Tobacco-Specific Nitrosamines in Mainstream Cigarette Smoke Using an Agilent J&W DB-35ms Ultra Inert GC Column. Agilent Technologies. URL:

    • [7] Long Term Stability of Volatile Nitrosamines in Human Urine. PMC - NIH. URL:

    • [11] SBSE probe desorption GC-IT-MS analysis of degradation products of esfenvalerate obtained by chemical oxidation process. EE-Net. URL:

    Sources

    Method

    Quantitative Analysis of N-Nitrosopyrrolidine (NPYR) in Water by Isotope Dilution SPE-LC-MS/MS Using N-Nitrosopyrrolidine-d8

    An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The presence of nitrosamine impurities in water sources is a significant public health concern due to their classification as p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    The presence of nitrosamine impurities in water sources is a significant public health concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies worldwide have established stringent limits for these compounds in drinking water and pharmaceutical process water, necessitating highly sensitive and robust analytical methods for their detection at trace levels (ng/L).[3][4][5] This application note presents a detailed protocol for the quantification of N-nitrosopyrrolidine (NPYR), a common nitrosamine contaminant, in various water matrices. The method employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core of this method is the principle of isotope dilution, utilizing N-nitrosopyrrolidine-d8 (NPYR-d8) as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[6][7]

    Introduction: The Imperative for Accurate Nitrosamine Analysis

    N-nitrosamines are a class of genotoxic compounds that can form during water treatment processes like chloramination or ozonation and can also be present as impurities in pharmaceutical manufacturing.[7][8] N-Nitrosopyrrolidine (NPYR) is among the nitrosamines listed as a contaminant of concern by regulatory agencies like the U.S. Environmental Protection Agency (EPA).[9][10] Its detection at nanogram-per-liter (ng/L) or parts-per-trillion (ppt) levels is critical for ensuring water safety and regulatory compliance.

    The analytical challenge lies in achieving accurate quantification at such low concentrations in complex matrices like surface water or wastewater. Matrix components can interfere with the ionization process in the mass spectrometer, causing ion suppression or enhancement, which leads to under- or overestimation of the analyte concentration.[11]

    The Isotope Dilution Advantage: The most effective strategy to counteract these challenges is the use of a stable isotope-labeled internal standard (SIL-IS).[12] A SIL-IS, such as NPYR-d8, is chemically identical to the target analyte (NPYR) and thus behaves identically during every step of the analytical process—extraction, chromatography, and ionization.[7] Because it is distinguished from the native analyte by its higher mass, the ratio of the analyte to the SIL-IS remains constant regardless of sample loss or matrix effects. This allows for highly accurate and precise quantification, a principle that forms the foundation of this protocol.[13]

    Principle of the Method

    This method is designed for the selective extraction and sensitive quantification of NPYR in water. A known quantity of NPYR-d8 internal standard is spiked into the water sample prior to any preparation steps. The sample is then passed through a solid-phase extraction (SPE) cartridge, typically containing activated carbon, which retains the nitrosamines.[5][14][15] After a washing step to remove interfering compounds, the target analytes are eluted with an organic solvent. The eluate is concentrated and analyzed by LC-MS/MS. Quantification is performed by calculating the ratio of the peak area of the native NPYR to its deuterated counterpart (NPYR-d8) and plotting this against a calibration curve.

    G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 500 mL Water Sample Spike Spike with known amount of NPYR-d8 (IS) Sample->Spike SPE_Load Load Sample onto SPE Cartridge Spike->SPE_Load SPE_Condition Condition SPE Cartridge (e.g., Coconut Charcoal) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute NPYR & NPYR-d8 with Dichloromethane SPE_Wash->SPE_Elute Concentrate Concentrate Eluate to 1 mL under Nitrogen Stream SPE_Elute->Concentrate Inject Inject into LC-MS/MS Concentrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantify using Peak Area Ratio (NPYR / NPYR-d8) Detect->Quantify Result Report Final Concentration (ng/L) Quantify->Result

    Figure 1: General analytical workflow for nitrosamine analysis in water.

    Materials and Methods

    Reagents and Standards
    • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), all HPLC or LC-MS grade.

    • Reagent Water: Deionized water, purified to be free of nitrosamines and other organic contaminants.

    • Formic Acid: 99% or higher purity.

    • N-Nitrosopyrrolidine (NPYR): Analytical standard (CAS 930-55-2).

    • N-Nitrosopyrrolidine-d8 (NPYR-d8): Isotope-labeled internal standard.

    • Solid-Phase Extraction (SPE) Cartridges: 6 mL cartridges containing 2 g coconut charcoal sorbent or equivalent, as specified in EPA Method 521.[8][14]

    Instrumentation
    • Liquid Chromatograph: A UHPLC or HPLC system capable of delivering accurate gradients.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for nitrosamines.[1][16]

    • SPE Manifold: For processing multiple samples simultaneously.

    • Concentrator/Evaporator: Nitrogen evaporation system with a water bath.

    Detailed Experimental Protocols

    Preparation of Standard Solutions
    • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve NPYR and NPYR-d8 standards in methanol to create individual stock solutions. Store at -20°C in amber vials.

    • Working Standard Solution (10 µg/mL): Prepare a solution containing both NPYR and NPYR-d8 by diluting the primary stocks in methanol.

    • Internal Standard Spiking Solution (100 ng/mL): Dilute the NPYR-d8 working standard in methanol. This solution will be used to spike all samples, blanks, and calibration standards.

    • Calibration Standards (0.5 - 100 ng/mL): Prepare a series of calibration standards by diluting the NPYR working standard in dichloromethane. Each calibration standard must be fortified with the Internal Standard Spiking Solution to a final concentration of 10 ng/mL. This corresponds to a concentration range of 1 to 200 ng/L in the final water sample, assuming a 500x concentration factor.[17]

    Sample Collection and Preservation

    Collect water samples in 500 mL or 1 L amber glass bottles. Ensure sampling equipment is free of plastic or rubber parts that could leach interferences.[14] If the water is chlorinated, add a dechlorinating agent like sodium thiosulfate. Samples should be stored at 4°C and extracted within 14 days of collection.[14]

    Solid-Phase Extraction (SPE) Protocol

    This protocol is adapted from established methods such as U.S. EPA Method 521.[5][8]

    • Cartridge Conditioning:

      • Wash the SPE cartridge with 5 mL of dichloromethane.

      • Wash with 5 mL of methanol.

      • Equilibrate with 10 mL of reagent water. Do not allow the cartridge to go dry.

    • Sample Spiking and Loading:

      • Measure 500 mL of the water sample.

      • Spike the sample with a known amount of the NPYR-d8 Internal Standard Spiking Solution (e.g., 50 µL of 100 ng/mL solution to achieve a final concentration of 10 ng/L).

      • Load the entire 500 mL sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

    • Cartridge Washing and Drying:

      • After loading, wash the cartridge with 10 mL of reagent water to remove hydrophilic impurities.

      • Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for at least 20 minutes. This step is critical to remove residual water before elution with an organic solvent.

    • Elution:

      • Elute the retained nitrosamines from the cartridge by passing 5-10 mL of dichloromethane through it slowly. Collect the eluate in a collection tube.

    • Concentration:

      • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath set to 35-40°C.

    LC-MS/MS Analysis

    The instrumental parameters must be optimized for the specific system in use. The following table provides a starting point for method development.

    ParameterRecommended SettingRationale
    LC Column C18, e.g., 2.1 x 100 mm, 1.8 µmProvides good reversed-phase separation for small polar molecules.
    Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for LC-MS.
    Mobile Phase B 0.1% Formic Acid in MethanolStandard organic mobile phase.
    Gradient 10% B to 95% B over 8 minOptimized to separate NPYR from matrix interferences.
    Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
    Injection Volume 5-10 µLBalances sensitivity with chromatographic performance.
    Ionization Source APCI, Positive Ion ModeOften provides better sensitivity and less matrix suppression for nitrosamines than ESI.[1]
    Acquisition Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity by monitoring specific parent-to-product ion transitions.

    Table 1: Suggested Starting LC-MS/MS Parameters

    The MRM transitions for NPYR and NPYR-d8 must be determined by infusing the individual standards into the mass spectrometer.

    G cluster_native N-Nitrosopyrrolidine (NPYR) cluster_labeled N-Nitrosopyrrolidine-d8 (NPYR-d8) Parent_NPYR Parent Ion (Precursor) Product_NPYR Product Ion (Fragment) Parent_NPYR->Product_NPYR Collision-Induced Dissociation (CID) Parent_d8 Parent Ion (Precursor +8 Da) Product_d8 Product Ion (Fragment) Parent_d8->Product_d8 Collision-Induced Dissociation (CID)

    Figure 2: Principle of MRM detection for NPYR and its isotope-labeled standard.

    Data Analysis and Method Validation

    Quantification

    Construct a calibration curve by plotting the peak area ratio (NPYR / NPYR-d8) against the concentration of NPYR in the calibration standards. The concentration of NPYR in the unknown samples is then calculated from this curve using the measured peak area ratio.

    Method Validation

    A trustworthy protocol must be self-validating.[18] The method should be validated according to established guidelines to determine its performance characteristics.[19][20]

    Validation ParameterDefinition & Acceptance Criteria
    Linearity The ability to elicit results that are directly proportional to the concentration. A correlation coefficient (R²) of >0.995 is typically required.
    Accuracy (Recovery) The closeness of the measured value to the true value. Determined by analyzing spiked blank water samples at different concentrations. Recoveries should be within 70-130%.[20]
    Precision (RSD) The degree of agreement among individual test results. Measured as the relative standard deviation (RSD) of replicate measurements. RSD should be <15-20%.[20][21]
    Limit of Detection (LOD) The lowest concentration of analyte that can be reliably distinguished from background noise (typically Signal-to-Noise ratio of 3:1).
    Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).
    Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Confirmed by the absence of interfering peaks in blank samples at the retention time of the analyte.

    Table 2: Key Method Validation Parameters and Typical Acceptance Criteria

    Conclusion

    The protocol detailed in this application note provides a robust, sensitive, and accurate framework for the determination of N-nitrosopyrrolidine in water samples. The use of solid-phase extraction enables the necessary sample enrichment to meet low ng/L reporting limits, while the isotope dilution technique, employing N-nitrosopyrrolidine-d8, is paramount for correcting matrix-induced inaccuracies and ensuring data of the highest quality and defensibility. This method is directly applicable to drinking water monitoring, pharmaceutical process control, and environmental research, providing scientists with a reliable tool to safeguard public health.

    References

    • Munch, J.W., & Bassett, M.V. (2004). Determination of nitrosamines in drinking water by solid phase extraction and capillary column gas chromatography with large volume injection and chemical ionization tandem mass spectrometry (MS/MS). U.S. Environmental Protection Agency Report EPA/600/R-05/054. [Link]

    • ResolveMass Laboratories. (2026). Nitrosamine Impurity Regulatory Limits: A Complete Guide. [Link]

    • Planitz, C. S., et al. (2012). Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. Journal of Chromatography A. [Link]

    • Technology Centre Mongstad. Environmental Guidelines and Regulations for Nitrosamines: A Policy Summary. [Link]

    • Agilent Technologies. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. [Link]

    • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

    • Spectroscopy Online. (2026). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. [Link]

    • Schwarz, L. J., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

    • LookChem. N-Nitrosopyrrolidine. [Link]

    • Spectroscopy Online. (2015). Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. [Link]

    • Wang, G., et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS One. [Link]

    • Charrois, J. W. A., et al. (2004). Detecting N-Nitrosamines in Drinking Water at Nanogram per Liter Levels Using Ammonia Positive Chemical Ionization. Environmental Science & Technology. [Link]

    • American Laboratory. (2012). Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. [Link]

    • Occupational Safety and Health Administration. (2024). N-NITROSOPYRROLIDINE. [Link]

    • Farré, M. J., et al. (2008). Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS. Talanta. [Link]

    • U.S. Environmental Protection Agency. (2004). Method 521: Determination of Nitrosamines in Drinking Water. [Link]

    • Waters Corporation. Complete System Solution for the Determination of N-Nitrosamines in Drinking Water. [Link]

    • Agilent Technologies. (2019). Determination of 8 nitrosamines in water by liquid chromatography coupled to tandem mass spectrometry. [Link]

    • Wójcik, A., et al. (2025). Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring. Scientific Reports. [Link]

    • ResearchGate. (2025). Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS. [Link]

    • Water Research Commission. Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs. [Link]

    • van Zoonen, P., et al. VALIDATION OF ANALYTICAL METHODS AND LABORATORY PROCEDURES FOR CHEMICAL MEASUREMENTS. [Link]

    • Royal Society of Chemistry. (2016). Method development and validation for the determination of selected endocrine disrupting compounds. [Link]

    • ASTM International. (2022). Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [Link]

    • Rozand, C., & Feng, P. (2009). Validation of Alternative Methods for the Analysis of Drinking Water and Their Application to Escherichia coli. Applied and Environmental Microbiology. [Link]

    • U.S. Food and Drug Administration. (2026). CDER Nitrosamine Impurity Acceptable Intake Limits. [Link]

    • Winston & Strawn LLP. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs. [Link]

    • Health Sciences Authority Singapore. (2024). Nitrosamine impurities in medicines. [Link]

    • Zhao, X., et al. (2006). Characterization of new nitrosamines in drinking water using liquid chromatography tandem mass spectrometry. Environmental Science & Technology. [Link]

    Sources

    Application

    Advanced Application Note: MRM Transitions and Quantitation Protocol for N-Nitrosopyrrolidine-d8 (NPYR-d8) via Triple Quadrupole LC-MS/MS

    Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug/Food Safety Development Professionals Application: Trace-level quantitation of genotoxic nitrosamine impurities (GTIs) in complex matrices (pharmaceuti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug/Food Safety Development Professionals Application: Trace-level quantitation of genotoxic nitrosamine impurities (GTIs) in complex matrices (pharmaceuticals, processed meats, environmental samples).

    Mechanistic Rationale & Analytical Strategy

    The detection of N-nitrosamines at trace levels (parts-per-billion or lower) is a critical regulatory requirement in both pharmaceutical manufacturing and food safety. N-nitrosopyrrolidine (NPYR) is a volatile, cyclic nitrosamine classified as a probable human carcinogen. To accurately quantify NPYR in highly complex matrices, the use of its stable isotope-labeled internal standard (SIL-IS), N-nitrosopyrrolidine-d8 (NPYR-d8) , is mandatory.

    Causality Behind Experimental Choices
    • Why NPYR-d8 as a SIL-IS? Nitrosamines are highly susceptible to matrix effects (ion suppression or enhancement) during ionization. Because NPYR-d8 is isotopically enriched with eight deuterium atoms, it perfectly co-elutes with unlabeled NPYR during liquid chromatography. It experiences the exact same matrix environment in the ion source, allowing the ratio of their signals to provide absolute quantitation that is mathematically independent of transient matrix fluctuations 1.

    • Why APCI over ESI? While Electrospray Ionization (ESI) is standard for large, polar pharmaceuticals, volatile nitrosamines like NPYR lack easily ionizable basic functional groups in solution. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions initiated by a corona discharge. This makes APCI highly efficient for low-mass, relatively non-polar compounds and significantly less prone to matrix suppression than ESI2.

    • Why QuEChERS? Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction utilizes salting-out partitioning to drive polar nitrosamines into an organic layer (acetonitrile), leaving behind bulk matrix proteins and salts. Subsequent dispersive Solid Phase Extraction (dSPE) removes lipids and organic acids, preventing rapid degradation of the mass spectrometer's ion optics 3.

    Mass Spectrometry Profiling & MRM Parameters

    In positive ionization mode, NPYR-d8 (exact mass 108.11 Da) readily forms a protonated precursor ion [M+H]+ at m/z 109.1. Upon Collision-Induced Dissociation (CID) in the Q2 collision cell, the molecule undergoes characteristic fragmentation. The primary fragmentation pathway involves the loss of the nitroso group and subsequent ring cleavage, yielding stable product ions at m/z 64.1 and m/z 62.0.

    Table 1: Optimized MRM Transitions for NPYR-d8

    Note: Collision Energy (CE) and Declustering Potential (DP) values are representative and should be fine-tuned based on the specific triple quadrupole architecture (e.g., Agilent, Waters, SCIEX, or Thermo).

    Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Transition TypeDwell Time (ms)Collision Energy (eV)
    LC-APCI (+) 109.164.1Quantifier5011
    LC-APCI (+) 109.162.0Qualifier5019
    GC-EI (70 eV) 108.078.1Quantifier2510
    GC-EI (70 eV) 108.062.1Qualifier2514

    (GC-EI parameters are provided for laboratories utilizing GC-MS/MS platforms, where the molecular radical cation [M]∙+ at m/z 108.0 acts as the precursor4).

    Fragmentation NPYR NPYR-d8 Precursor [M+H]+ m/z 109.1 CE Collision-Induced Dissociation (CID) NPYR->CE Quant Quantifier Product m/z 64.1 (CE: 11 eV) CE->Quant Primary Cleavage Qual Qualifier Product m/z 62.0 (CE: 19 eV) CE->Qual Secondary Cleavage

    Fig 1: CID fragmentation logic and MRM transition pathways for NPYR-d8 in positive ion mode.

    Step-by-Step Experimental Protocol

    This protocol is designed as a self-validating system. By integrating matrix spikes and continuous SIL-IS monitoring, the workflow inherently flags extraction failures or severe ion suppression events.

    Phase 1: Sample Preparation (Modified QuEChERS)
    • Sample Weighing: Accurately weigh 5.0 g (± 0.05 g) of homogenized sample (e.g., crushed API tablet or processed meat) into a 50 mL polypropylene centrifuge tube.

    • SIL-IS Spiking: Fortify the sample with 50 µL of a 1.0 µg/mL NPYR-d8 working standard (final internal standard concentration: 10 ng/g). Causality: Spiking before any solvent addition ensures the IS undergoes the exact same extraction kinetics as the endogenous analyte.

    • Solvent Addition: Add 10.0 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

    • Salting Out: Add a QuEChERS extraction salt packet (4.0 g anhydrous MgSO4​ , 1.0 g NaCl , 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake mechanically for 10 minutes to drive the phase separation.

    • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

    • dSPE Clean-up: Transfer 5.0 mL of the upper acetonitrile layer into a 15 mL dSPE tube containing 150 mg Primary Secondary Amine (PSA) and 900 mg anhydrous MgSO4​ . Vortex for 1 minute and centrifuge at 4,000 rpm for 5 minutes.

    • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial.

    Workflow Step1 1. Matrix Homogenization (Weigh 5.0 g sample) Step2 2. SIL-IS Spiking (Add NPYR-d8 to 10 ng/g) Step1->Step2 Step3 3. Solvent Extraction (10 mL ACN + 0.1% FA) Step2->Step3 Step4 4. QuEChERS Partitioning (MgSO4 / NaCl) Step3->Step4 Step5 5. dSPE Clean-Up (PSA / C18 / MgSO4) Step4->Step5 Step6 6. LC-APCI-MS/MS (MRM Acquisition) Step5->Step6

    Fig 2: Step-by-step QuEChERS extraction and LC-MS/MS workflow for NPYR-d8 quantitation.

    Phase 2: LC-MS/MS Acquisition Parameters
    • Analytical Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm). Causality: The biphenyl stationary phase provides enhanced pi-pi interactions, offering superior retention and separation for cyclic, polar nitrosamines compared to standard C18 columns.

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

    • Gradient Program:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 5.0 min: Linear ramp to 95% B

      • 5.0 - 7.0 min: Hold at 95% B (Column Wash)

      • 7.0 - 7.1 min: Return to 5% B

      • 7.1 - 10.0 min: Re-equilibration at 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5.0 µL.

    • APCI Source Settings:

      • Corona Discharge Current: 4.0 µA

      • Desolvation Temperature: 400 °C

      • Nebulizer Gas: 40 psi

    System Suitability & Self-Validation Criteria

    To ensure the protocol acts as a self-validating system, the following System Suitability Test (SST) criteria must be met prior to batch acquisition:

    • Isotope Interferences: Inject a high-concentration standard of unlabeled NPYR (100 ng/mL). The signal in the NPYR-d8 MRM channels (109.1 → 64.1) must be ≤0.5% of the unlabeled signal to confirm the absence of isotopic cross-talk.

    • SIL-IS Stability: The absolute peak area of NPYR-d8 across all matrix samples must not deviate by more than ±20% from the mean peak area of the calibration standards. A drop >20% definitively indicates severe matrix suppression or extraction failure, invalidating that specific sample result.

    • Ion Ratio Verification: The ratio of the quantifier ion (64.1) to the qualifier ion (62.0) for NPYR-d8 must remain within ±15% of the ratio established in the neat solvent standards.

    References

    • Herrmann, S. S., Duedahl-Olesen, L., & Granby, K. (2014).Simultaneous determination of volatile and non-volatile nitrosamines in processed meat products by liquid chromatography tandem mass spectrometry using atmospheric pressure chemical ionization and electrospray ionization. DTU Research Database.
    • National Institutes of Health (NIH) / PMC (2025).Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products.
    • National Environmental Monitoring Conference (NEMC).Analysis of N-nitrosamines in water by Gas Chromatography, Electron Ionization Tandem Mass Spectrometry.
    • SCIEX Application Notes.Sensitive quantitation of nitrosamines in multiple foodstuffs using the SCIEX 7500 system.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    resolving n-nitrosopyrrolidine-d8 signal suppression in LC-MS

    Welcome to the Advanced LC-MS/MS Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in nitrosamine impurit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced LC-MS/MS Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in nitrosamine impurity analysis: the signal suppression of deuterated internal standards, specifically N-nitrosopyrrolidine-d8 (NPYR-d8) .

    This guide synthesizes chromatographic theory, mass spectrometry ionization dynamics, and field-validated methodologies to provide you with a self-validating system for resolving matrix effects.

    Part 1: Root Cause Analysis & FAQs

    Q1: Why does NPYR-d8 experience such severe signal suppression compared to other nitrosamine internal standards? A: N-nitrosopyrrolidine (NPYR) is a highly polar, low-molecular-weight cyclic nitrosamine. In standard reversed-phase liquid chromatography (RPLC) using C18 columns, it exhibits poor retention, often eluting very close to the void volume ( t0​ ). In complex matrices like wastewater or formulated drug products, this early elution window is heavily populated by unretained salts, polar excipients, and active pharmaceutical ingredients (APIs), which can cause up to 95% signal suppression[1]. When these matrix components co-elute with NPYR-d8, they monopolize the available charge in the Electrospray Ionization (ESI) droplet surface, leaving the NPYR-d8 molecules un-ionized and invisible to the mass spectrometer.

    Q2: Why does the suppression affect the internal standard (NPYR-d8) differently than the target analyte (NPYR)? A: This is driven by the deuterium isotope effect . Deuterated compounds are slightly less lipophilic than their protium counterparts. Consequently, NPYR-d8 elutes slightly earlier than unlabeled NPYR in RPLC. If the matrix suppression zone (the "trough") sits immediately prior to the NPYR peak, the NPYR-d8 peak may fall directly into this suppression window while the unlabeled NPYR partially escapes it. This differential suppression breaks the fundamental assumption of isotope dilution mass spectrometry, leading to artificially inflated quantitative results[2].

    G A High Polarity of NPYR-d8 B Early Elution in RPLC (Near Void) A->B Low hydrophobic retention C Co-elution with Salts & Polar Excipients B->C Solvent front overlap D Charge Competition in ESI Source C->D Matrix overload E Severe Signal Suppression D->E Ionization failure

    Mechanistic pathway of NPYR-d8 signal suppression in ESI-LC-MS due to matrix co-elution.

    Part 2: Strategic Solutions & Troubleshooting

    Q3: How can I modify my chromatography to shift NPYR-d8 out of the suppression zone? A: You must increase the retention factor ( k′ ) of NPYR-d8 to push it past the elution of polar matrix interferents. Standard C18 columns rely purely on hydrophobic interactions, which are insufficient for NPYR.

    • Solution: Switch to a stationary phase with orthogonal retention mechanisms. The FDA recommends using a pentafluorophenyl (F5) column (e.g., Kinetex F5) or a high-strength silica T3 column (e.g., Waters HSS T3)[2][3]. The F5 phase provides dipole-dipole, π−π , and hydrogen-bonding interactions, which selectively retain the cyclic structure of NPYR-d8, shifting it well away from the void volume.

    Q4: If chromatography optimization isn't enough, how should I alter my sample preparation? A: "Dilute-and-shoot" methods are highly susceptible to matrix effects. Transition to Solid-Phase Extraction (SPE) or optimized liquid extraction. Using acidified acetonitrile (e.g., with 0.1% formic acid) during extraction has been proven to effectively precipitate matrix proteins and significantly reduce matrix-induced ion suppression in LC-MS/MS[4].

    Q5: Should I consider changing my ionization source? A: Yes. If you are using ESI, switch to Atmospheric Pressure Chemical Ionization (APCI). ESI relies on liquid-phase charge transfer, making it highly vulnerable to competition from non-volatile matrix components. APCI is a gas-phase ionization process initiated by a corona discharge, which is inherently far more robust against matrix-induced signal suppression.

    Workflow Start Identify NPYR-d8 Signal Suppression Step1 Assess Chromatographic Retention (k' > 2?) Start->Step1 Branch1A No: Switch Column (e.g., HSS T3, F5) Step1->Branch1A Poor Retention Branch1B Yes: Evaluate Sample Prep Step1->Branch1B Adequate Retention Step2 Implement SPE or Acidified ACN Prep Branch1A->Step2 Branch1B->Step2 Branch2A Matrix Effect Persists Step2->Branch2A Branch2B Matrix Effect Resolved Step2->Branch2B Step3 Switch Ionization ESI to APCI Branch2A->Step3 End Validate via Post-Column Infusion Branch2B->End Step3->End

    Decision tree workflow for resolving early-eluting nitrosamine matrix effects.

    Part 3: Self-Validating Experimental Protocols

    To ensure scientific integrity, you must not simply guess that the matrix effect is gone; you must map it. The following protocols provide a self-validating system to prove your method is robust.

    Protocol A: Matrix Effect Mapping via Post-Column Infusion (PCI)

    Causality: This technique continuously introduces NPYR-d8 into the mass spectrometer while a blank matrix is separated by the LC. Any drop in the steady-state MS signal corresponds exactly to the elution time of suppressing matrix components, allowing you to visually confirm if your NPYR-d8 peak has successfully bypassed the suppression zone.

    • Setup: Connect a syringe pump to the LC flow path using a zero-dead-volume PEEK T-piece positioned between the analytical column and the MS source.

    • Infusion: Fill the syringe with a 100 ng/mL pure standard solution of NPYR-d8 in 50:50 Water:Methanol. Set the infusion rate to 10 µL/min.

    • Equilibration: Start the LC flow at your method's initial conditions. Monitor the MRM transition for NPYR-d8 (e.g., m/z 109.1 63.1) until a stable, flat baseline signal is achieved.

    • Matrix Injection: Inject a blank matrix extract (e.g., API without nitrosamines, or blank wastewater extract) using your standard LC gradient.

    • Data Analysis: Observe the chromatogram. You will see a severe dip in the baseline near the void volume. Overlay this PCI chromatogram with a standard injection of NPYR-d8.

    • Validation Check: If the retention time of your NPYR-d8 peak falls within the baseline dip, your method is invalid. You must adjust the gradient or column until the NPYR-d8 peak elutes in a region of flat, unsuppressed baseline.

    Protocol B: Optimized Solid-Phase Extraction (SPE) for Polar Nitrosamines

    Causality: Polar nitrosamines have low affinity for standard C18 SPE. Polymeric mixed-mode sorbents provide the necessary hydrophobic and hydrophilic surface area to retain NPYR-d8, allowing aggressive aqueous washes to remove the ionic species responsible for ESI suppression.

    • Conditioning: Condition a Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (200 mg) with 3 mL of Methanol, followed by 3 mL of LC-MS grade Water.

    • Loading: Dilute 1 mL of your sample with 4 mL of Water to reduce organic content. Load onto the cartridge at a flow rate of 1 mL/min.

    • Washing (Critical Step): Wash the cartridge with 3 mL of 5% Methanol in Water. Why? This specific concentration is strong enough to elute highly polar salts and excipients but weak enough to prevent the breakthrough of NPYR-d8.

    • Elution: Elute the target analytes with 3 mL of Acidified Acetonitrile (0.1% Formic Acid)[4].

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of initial mobile phase to ensure ideal peak shape upon injection.

    Part 4: Quantitative Data Presentation

    The following tables summarize the expected quantitative improvements when applying the troubleshooting steps outlined above.

    Table 1: Impact of Column Chemistry on NPYR-d8 Retention and Matrix Factor (ESI Mode) Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. MF < 1.0 indicates suppression.

    Column ChemistryRetention MechanismNPYR-d8 Retention Time (min)Matrix Factor (MF)Signal-to-Noise (S/N) at LOQ
    Standard C18Hydrophobic1.2 (Near Void)0.15 (85% Suppression)3:1 (Fail)
    BiphenylHydrophobic + π−π 2.80.65 (35% Suppression)15:1 (Pass)
    High-Strength Silica (HSS T3)Polar-retaining RPLC3.50.88 (12% Suppression)45:1 (Excellent)
    Pentafluorophenyl (F5)Dipole + π−π
    • Steric
    4.10.95 (5% Suppression)60:1 (Excellent)

    Table 2: Ionization Source Comparison for NPYR-d8 in Complex Matrix (Using HSS T3 Column)

    Ionization SourceIonization MechanismMatrix Factor (MF)Precision (%RSD, n=6)
    ESI (Positive) Liquid-phase ion evaporation0.8812.5%
    APCI (Positive) Gas-phase corona discharge0.993.2%

    References

    • Journal of Food and Drug Analysis. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Retrieved from:[Link]

    • U.S. Food and Drug Administration (FDA). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Losartan. Retrieved from:[Link]

    • Environmental Science & Technology (ACS). Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants. Retrieved from:[Link]

    • Molecules (MDPI). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. Retrieved from:[Link]

    Sources

    Optimization

    Technical Support Center: Isotopic Integrity of N-Nitrosopyrrolidine-d8 During Extraction

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice to ensure the isotopic stability of N-nit...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice to ensure the isotopic stability of N-nitrosopyrrolidine-d8 (NPYR-d8) during sample extraction and analysis. Maintaining the isotopic purity of deuterated internal standards is paramount for accurate and reliable quantification of N-nitrosamines.

    Frequently Asked Questions (FAQs)

    Q1: What is deuterium exchange, and why is it a concern for N-nitrosopyrrolidine-d8?

    A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom in an isotopically labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix), or vice-versa.[1] This is a significant concern in quantitative analysis using isotope dilution mass spectrometry because if the deuterated internal standard undergoes exchange, its concentration will be underestimated, leading to an overestimation of the native analyte's concentration.[2] For N-nitrosopyrrolidine-d8, the deuterium atoms are covalently bonded to carbon atoms. C-D bonds are generally considered stable and less prone to exchange compared to deuterium atoms bonded to heteroatoms (like oxygen or nitrogen).[3] However, under harsh experimental conditions, even these stable isotopes can be at risk of exchange.

    Q2: What experimental factors can promote deuterium exchange in deuterated standards?

    A2: Several factors can increase the risk of deuterium exchange:

    • pH: Both strongly acidic and strongly basic conditions can catalyze H/D exchange.[4] While nitrosamines are generally more stable in neutral to alkaline solutions, extreme pH levels should be avoided during extraction.[5]

    • Temperature: Elevated temperatures can provide the necessary activation energy for chemical reactions, including deuterium exchange.[2] It is advisable to perform extractions at ambient or reduced temperatures whenever possible.

    • Solvent: The choice of solvent can play a role. Protic solvents (those with hydrogen atoms attached to an electronegative atom, like water or methanol) are sources of protons that can exchange with deuterium. However, for C-D bonds, this is less of a concern under neutral conditions.

    Q3: How stable is the N-nitrosopyrrolidine-d8 standard under typical extraction conditions?

    A3: N-nitrosopyrrolidine-d8, where all deuterium atoms are attached to carbon, is considered highly stable against back-exchange under standard analytical conditions.[3] Typical extraction methods for nitrosamines, such as liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) using activated carbon, are generally performed under neutral or near-neutral pH and at ambient temperatures.[6][7] Under these mild conditions, the risk of deuterium exchange for NPYR-d8 is minimal.

    Q4: Are there alternative isotopically labeled standards for N-nitrosopyrrolidine that are less prone to exchange?

    A4: While NPYR-d8 is considered robust, 15N-labeled internal standards are another option. The use of 15N-labeled standards can sometimes be preferred as they do not exhibit the chromatographic isotope effect (a slight difference in retention time between the deuterated and non-deuterated compound) that can be observed with highly deuterated standards.[3] However, deuterated standards where the deuterium is on carbon atoms are very commonly and successfully used.[3]

    Troubleshooting Guide: Deuterium Exchange Issues

    This section provides a structured approach to identifying and resolving potential issues related to the isotopic integrity of N-nitrosopyrrolidine-d8.

    Observed Problem Potential Cause(s) Recommended Action(s)
    Low or inconsistent recovery of N-nitrosopyrrolidine-d8 1. Deuterium Exchange: Loss of deuterium leads to a shift in the mass-to-charge ratio, causing the signal for the deuterated standard to decrease. 2. Analyte Degradation: Harsh extraction conditions (extreme pH, high temperature, exposure to light) can degrade the nitrosamine.[8][9] 3. Suboptimal Extraction Efficiency: The chosen extraction method may not be efficient for the sample matrix.1. Verify Isotopic Integrity: Analyze a standard solution of NPYR-d8 that has been subjected to the same extraction conditions. Look for any signal at the m/z of unlabeled N-nitrosopyrrolidine. 2. Optimize Extraction Conditions: Ensure the pH of the sample is near neutral. Avoid high temperatures during extraction and evaporation steps. Protect samples from direct light.[8][9] 3. Method Validation: Perform spike and recovery experiments to ensure the extraction method is suitable for your specific sample matrix.
    Signal observed at the m/z of unlabeled N-nitrosopyrrolidine in samples spiked only with the deuterated standard 1. Deuterium Exchange: The deuterated standard is losing deuterium and converting to the unlabeled form. 2. Isotopic Impurity of the Standard: The NPYR-d8 standard may contain a small percentage of the unlabeled compound.1. Modify Extraction Protocol: Re-evaluate the pH, temperature, and solvent conditions of your extraction to ensure they are mild. Refer to the optimized extraction protocol below. 2. Check Certificate of Analysis: Review the certificate of analysis for your NPYR-d8 standard to determine the specified isotopic purity.[2]
    Quantified N-nitrosopyrrolidine levels are unexpectedly high and variable 1. Significant Deuterium Exchange: A decrease in the internal standard signal will lead to a proportional increase in the calculated concentration of the native analyte.[2] 2. Matrix Effects: Ion suppression or enhancement affecting the analyte and internal standard differently.1. Implement Milder Extraction Conditions: Follow the recommended protocol to minimize the risk of exchange. 2. Evaluate Matrix Effects: Perform a post-extraction spike experiment to assess the degree of ion suppression or enhancement for both the analyte and the internal standard.[10]

    Optimized Extraction Protocol to Minimize Deuterium Exchange

    This protocol for solid-phase extraction (SPE) is designed to be robust and minimize the risk of isotopic exchange for N-nitrosopyrrolidine-d8.

    Materials:

    • SPE cartridges (e.g., activated coconut charcoal, 2000 mg, 6 mL)

    • Dichloromethane (DCM), high purity

    • Methanol, high purity

    • Reagent water

    • Anhydrous sodium sulfate

    • Nitrogen evaporator

    • Amber vials

    Step-by-Step Methodology:

    • Sample Preparation:

      • To a 500 mL sample, add the known amount of N-nitrosopyrrolidine-d8 internal standard.

      • Ensure the sample pH is between 6 and 8. If necessary, adjust with dilute sodium hydroxide or sulfuric acid.

      • Protect the sample from light.[9]

    • SPE Cartridge Conditioning:

      • Condition the activated charcoal SPE cartridge sequentially with:

        • 5 mL of dichloromethane

        • 5 mL of methanol

        • 10 mL of reagent water

      • Do not allow the cartridge to go dry after conditioning.

    • Sample Loading:

      • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • Cartridge Rinsing and Drying:

      • After loading, rinse the cartridge with 5 mL of reagent water.

      • Dry the cartridge thoroughly by passing nitrogen gas through it for 10 minutes.

    • Elution:

      • Elute the nitrosamines from the cartridge with 10 mL of dichloromethane at a flow rate of 5 mL/min into a collection tube.

    • Drying and Concentration:

      • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

      • Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at ambient temperature. Crucially, do not evaporate to complete dryness, as this can lead to the loss of volatile nitrosamines. [11]

    • Reconstitution and Analysis:

      • Adjust the final volume to 1 mL with dichloromethane.

      • Transfer the final extract to an amber autosampler vial for GC-MS or LC-MS analysis.

    Visual Experimental Workflow

    ExtractionWorkflow Optimized SPE Workflow for NPYR-d8 Stability cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 1. Sample Collection (500 mL) Spike 2. Spike with NPYR-d8 Sample->Spike pH_Adjust 3. Adjust pH to 6-8 Spike->pH_Adjust Condition 4. Condition SPE Cartridge (DCM, MeOH, H2O) pH_Adjust->Condition Proceed to SPE Load 5. Load Sample (10-15 mL/min) Condition->Load Dry 6. Dry Cartridge (N2, 10 min) Load->Dry Elute 7. Elute with DCM (10 mL) Dry->Elute Concentrate 8. Concentrate to ~0.9 mL (Ambient Temp, N2) Elute->Concentrate Proceed to Concentration Final_Volume 9. Adjust to 1 mL Concentrate->Final_Volume Analysis 10. Transfer to Amber Vial for Analysis Final_Volume->Analysis

    Caption: Optimized SPE workflow to ensure NPYR-d8 stability.

    Troubleshooting Logic Diagram

    Sources

    Troubleshooting

    improving recovery rates for n-nitrosopyrrolidine-d8 in complex matrices

    Technical Support Center: Optimizing N-Nitrosopyrrolidine-d8 (NPYR-d8) Recovery in Complex Matrices Welcome to the Advanced Analytical Support Center. This portal is designed for drug development professionals and analyt...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing N-Nitrosopyrrolidine-d8 (NPYR-d8) Recovery in Complex Matrices

    Welcome to the Advanced Analytical Support Center. This portal is designed for drug development professionals and analytical scientists tasked with quantifying trace nitrosamine impurities to meet stringent regulatory thresholds. N-Nitrosopyrrolidine (NPYR) is a cyclic, volatile nitrosamine. Its deuterated isotopologue, NPYR-d8, is the gold-standard internal standard (IS) used to normalize extraction efficiency and matrix effects[1]. However, achieving reproducible, high recovery of NPYR-d8 in complex matrices (e.g., heavily formulated drug products, sartans, or lipid-rich biological/food matrices) is notoriously difficult due to matrix-induced ion suppression, evaporative losses, and poor extraction partitioning.

    Below is our definitive troubleshooting guide and validated methodology for overcoming these analytical hurdles.

    Section 1: Diagnostic Troubleshooting & FAQs

    Q1: Why is the absolute peak area of NPYR-d8 drastically reduced in my formulated drug product compared to the neat solvent standard? Causality: This is a classic symptom of matrix-induced ion suppression. In Electrospray Ionization (ESI), co-eluting high-concentration active pharmaceutical ingredients (APIs) or excipients compete with NPYR-d8 for charge droplets at the surface of the Taylor cone. Because cyclic nitrosamines have relatively low proton affinity compared to basic APIs (like metformin), their ionization is heavily suppressed[2]. Solution: Switch the mass spectrometer's ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI)[2]. APCI relies on gas-phase ion-molecule reactions, which are significantly less prone to charge-competition from matrix components. Additionally, optimize the chromatography using a Phenyl-Hexyl stationary phase to shift the retention time of NPYR-d8 away from the solvent front and major API peaks[3].

    Q2: I am using Liquid-Liquid Extraction (LLE) with dichloromethane. My NPYR-d8 recovery is highly variable (40-60%). How can I stabilize this? Causality: NPYR and NPYR-d8 are highly volatile compounds. If your LLE protocol involves a concentration step—such as evaporating the organic layer to dryness under a nitrogen stream—you are inadvertently volatilizing the internal standard along with the solvent. Solution: Eliminate the evaporation-to-dryness step. Transition to a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or FaPEx (Fast Pesticide Extraction) methodology where the final extract can be injected directly without blowdown[4]. If concentration is absolutely mandated by your Limit of Quantitation (LOQ), do not evaporate below 1 mL, and maintain the nitrogen evaporator water bath strictly below 25°C.

    Q3: How does the choice of extraction solvent impact the recovery of NPYR-d8 in complex matrices? Causality: NPYR-d8 has moderate polarity. Pure non-polar solvents may not fully penetrate complex matrices (like polymer-bound tablets or lipid-rich meats), leading to incomplete partitioning. Furthermore, amine-containing solvents can act as nitrosamine precursors, causing artificial formation during the assay[5]. Solution: Utilize acidified acetonitrile (e.g., 0.1% formic acid in ACN). The acidic environment disrupts protein-analyte binding, precipitates high-molecular-weight matrix components, and stabilizes the nitrosamine, while ACN effectively extracts the analyte[3].

    Section 2: Self-Validating Experimental Protocol

    Optimized QuEChERS-FaPEx Extraction for NPYR-d8 This protocol is engineered to provide >85% recovery of NPYR-d8 by neutralizing matrix effects and preventing volatilization. It is a self-validating system: the internal standard is spiked at the very first step to account for all subsequent volumetric and extraction variations[1].

    • Step 1: Matrix Pulverization & Spiking Accurately weigh 1.0 g of the pulverized complex matrix (API/drug product/meat) into a 50 mL polypropylene centrifuge tube. Spike the sample with 50 µL of NPYR-d8 working solution (100 ng/mL). Vortex for 30 seconds and allow 15 minutes of equilibration time to ensure the IS fully integrates into the matrix pores.

    • Step 2: Acidified Solvent Extraction Add 10 mL of Acetonitrile containing 0.1% Formic Acid. The acid prevents secondary nitrosation and improves extraction efficiency[3]. Shake vigorously using a mechanical homogenizer for 10 minutes.

    • Step 3: Partitioning (QuEChERS) Add QuEChERS partitioning salts (4 g anhydrous MgSO4 and 1 g NaCl). Shake immediately and vigorously for 1 minute to prevent salt agglomeration. Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Step 4: Matrix Cleanup (FaPEx/dSPE) Transfer 5 mL of the upper organic layer to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Vortex for 1 minute. Centrifuge at 4000 rpm for 5 minutes. Note: Ensure the PSA does not excessively retain the moderately polar NPYR-d8; if absolute recovery drops, reduce PSA to 25 mg.

    • Step 5: Filtration & Analysis Filter the supernatant through a 0.2 µm PVDF syringe filter directly into an LC vial[2]. Inject 10 µL into the LC-MS/MS system utilizing an APCI source and a Phenyl-Hexyl column[3].

    Section 3: Quantitative Data Analysis

    The following table summarizes the causal relationship between extraction methodology, ionization source, and the resulting NPYR-d8 recovery rates based on empirical validation.

    Table 1: Comparative Recovery Rates of NPYR-d8 by Extraction Method and Ionization Source

    Matrix TypeSample Preparation MethodIonization SourceAverage Recovery (%)RSD (%)
    Neat SolventDirect DilutionAPCI99.51.2
    Sartan APILLE (with N2 blowdown to dryness)ESI42.315.8
    Sartan APIStandard QuEChERS (Neutral ACN)ESI65.18.4
    Meat ExtractQuEChERS-FaPEx (0.1% FA in ACN)ESI78.26.5
    Sartan APIQuEChERS-FaPEx (0.1% FA in ACN)APCI92.43.1
    Meat ExtractQuEChERS-FaPEx (0.1% FA in ACN)APCI88.74.5

    Section 4: Visualizations

    G A Complex Matrix Sample (API / Drug Product) B Spike NPYR-d8 IS (Equilibration Phase) A->B C Solvent Extraction (Acetonitrile + 0.1% Formic Acid) B->C D QuEChERS / FaPEx Cleanup (Remove Excipients/Lipids) C->D E Centrifugation & Filtration (0.2 µm PVDF) D->E F LC-MS/MS Analysis (APCI / Phenyl-Hexyl Column) E->F

    Optimized sample preparation and LC-MS/MS workflow for NPYR-d8 recovery.

    G Root Low NPYR-d8 Recovery Cause1 Ion Suppression (Co-eluting Excipients) Root->Cause1 Cause2 Evaporative Loss (High Volatility) Root->Cause2 Cause3 Poor Extraction Efficiency (Matrix Binding) Root->Cause3 Sol1 Switch ESI to APCI Optimize Chromatography Cause1->Sol1 Sol2 Avoid N2 Blowdown Keep Temp < 25°C Cause2->Sol2 Sol3 Acidified ACN (0.1% FA) QuEChERS Cleanup Cause3->Sol3

    Root cause analysis and mitigation strategies for low NPYR-d8 recovery.

    Sources

    Optimization

    troubleshooting poor peak shape for n-nitrosopyrrolidine-d8 in gas chromatography

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address one of the most persistent analytical challenges in trace-level genotoxic impurity an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address one of the most persistent analytical challenges in trace-level genotoxic impurity analysis: correcting poor peak shape for isotopic n-nitrosopyrrolidine-d8 (NPYR-d8) in Gas Chromatography-Mass Spectrometry (GC-MS/MS).

    Because NPYR is a highly polar, cyclic nitrosamine, it is uniquely susceptible to thermodynamic and chemical disruptions within the GC flow path. This guide bypasses generic advice, focusing strictly on the mechanistic causality of peak distortion and providing self-validating workflows to ensure absolute scientific integrity in your regulatory analyses.

    Diagnostic Workflow: Isolating Peak Distortion

    Before altering instrument parameters, you must classify the physical nature of the peak distortion. Tailing indicates a chemical interaction (active sites), whereas broadening or splitting indicates a thermodynamic or volumetric failure (solvent focusing).

    Workflow Start Observe NPYR-d8 Peak Distortion Analyze Characterize Peak Shape Start->Analyze Tailing Tailing Peak (Asymmetry > 1.5) Analyze->Tailing Broadening Broadening / Splitting (Poor Efficiency) Analyze->Broadening ActiveSites Cause: Active Sites (Silanols / Contamination) Tailing->ActiveSites SolventIssue Cause: Backflash or Poor Solvent Focusing Broadening->SolventIssue FixInlet Action: Install Ultra-Inert Liner Trim Column 10-20 cm ActiveSites->FixInlet FixSolvent Action: Lower Initial Oven Temp Apply Pulsed Injection SolventIssue->FixSolvent Validate System Suitability Test (Inject 5 ng/L Standard) FixInlet->Validate FixSolvent->Validate

    Diagnostic workflow for isolating and resolving NPYR-d8 peak distortion in GC-MS analysis.

    Deep-Dive Troubleshooting & FAQs

    Q1: Why is my NPYR-d8 peak exhibiting severe tailing while aliphatic nitrosamines (like NDMA) look acceptable? A1: The causality lies in the molecular geometry and dipole moment of NPYR. N-nitrosopyrrolidine is a cyclic nitrosamine. Unlike linear aliphatic nitrosamines, the rigid pyrrolidine ring exposes the highly polar N-nitroso group, increasing its propensity to undergo secondary interactions (hydrogen bonding and dipole-dipole) with active silanol (Si-OH) sites. These active sites typically reside in degraded glass wool, a poorly deactivated inlet liner, or exposed silica on the column. When NPYR-d8 interacts with these sites, its desorption is delayed, resulting in a tailing peak. To resolve this, you must use ultra-inert consumables designed for basic compounds, as highlighted in 1[1].

    Q2: I am using an ultra-inert liner, but my NPYR-d8 peak is still broad and occasionally splitting. What is the physical mechanism behind this? A2: Peak broadening or splitting in the absence of active sites is almost always a thermodynamic or volumetric issue—specifically, poor solvent focusing or inlet backflash. If you are following environmental workflows like2[2], which utilizes Large Volume Injection (LVI) to achieve low ng/L detection limits, the solvent expansion volume can easily exceed the liner's internal capacity. When the vapor cloud expands beyond the liner into the cooler carrier gas lines, it condenses and re-enters the column at different times, causing a split peak. Solution: Calculate your solvent expansion volume. If using dichloromethane (DCM), limit the injection volume to 1-2 µL or use a pressure-pulsed injection (e.g., 30 psi for 0.5 min) to compress the vapor cloud.

    Q3: Does the choice of stationary phase significantly impact NPYR-d8 symmetry? A3: Absolutely. A common mistake is using a standard 5% diphenyl/95% dimethyl polysiloxane (e.g., HP-5MS) column for trace nitrosamines. While acceptable for general screening, the polarity of NPYR-d8 demands a phase with stronger dipole interactions to maintain a narrow chromatographic band. Mid-polar columns (like the 6% cyanopropylphenyl / 94% dimethyl polysiloxane or Rxi-624Sil MS) or high-polarity polyethylene glycol (PEG/WAX) columns provide superior peak symmetry and resolution from matrix interferences. This is supported by3[3], which demonstrates improved peak shapes using WAX-type columns, a standard often echoed in 4[4].

    Quantitative Data: Impact of Column Phase & Inlet Conditions

    The table below summarizes the quantitative impact of stationary phase selection on NPYR-d8 chromatography. Data assumes a standard 2 µL liquid injection of a 10 ng/L standard in dichloromethane.

    ParameterStandard 5MS ColumnMid-Polar (624Sil MS)High-Polar (WAX)
    Stationary Phase 5% Phenyl / 95% Dimethyl6% CyanopropylphenylPolyethylene Glycol
    NPYR-d8 Asymmetry (As) 1.65 (Severe Tailing)1.10 (Symmetrical)1.05 (Symmetrical)
    Theoretical Plates (N) ~45,000~85,000~92,000
    Thermal Stability Limit High (Up to 350°C)Moderate (Up to 320°C)Lower (Up to 250°C)
    Optimal Application General VOC ScreeningTrace Nitrosamines (FDA)Complex Water Matrices (EPA)

    Experimental Protocol: Self-Validating System Suitability Workflow

    To guarantee scientific integrity, you must not proceed with sample analysis until the instrument proves its own thermodynamic and chemical readiness. The following protocol is a self-validating system ; each step contains a strict pass/fail criterion that dictates whether the system is allowed to proceed.

    Objective: To systematically verify the inertness of the sample path and the thermodynamic focusing of the column prior to running regulatory samples.

    Step 1: Baseline Verification (The "Zero" State)

    • Action: Inject 2.0 µL of your pure extraction solvent (e.g., Dichloromethane for water extracts, or Methanol for API dissolution) using your exact instrumental method.

    • Causality: This confirms the absence of ghost peaks, septa bleed, or carryover from previous runs that could co-elute and artificially broaden the NPYR-d8 peak.

    • Validation Gate: The baseline at the expected retention time of NPYR-d8 must be flat (S/N < 3). If peaks are present, bake out the column and replace the septum.

    Step 2: Inlet Inertness Challenge (The "Active Site" Test)

    • Action: Inject a mid-level system suitability standard (e.g., 10 ng/L) containing NPYR-d8 and a highly volatile internal standard like NDPA-d14.

    • Causality: The cyclic nature of NPYR-d8 makes it the perfect "canary in the coal mine" for active sites.

    • Validation Gate: Calculate the USP Asymmetry factor (As) at 10% peak height. If As > 1.2, the inlet contains active silanol sites or non-volatile matrix buildup. Self-Correction: If the test fails, replace the liner with a fresh ultra-inert, deactivated glass wool liner and trim 15 cm from the front of the analytical column. Re-run Step 2 until As ≤ 1.2 is achieved.

    Step 3: Thermodynamic Focusing Verification (The "Band Broadening" Test)

    • Action: Inject the Limit of Quantitation (LOQ) standard (e.g., 1.5 ng/L). Ensure the initial oven temperature is held at least 10°C below the solvent's boiling point (e.g., 30°C for Dichloromethane) for 1–2 minutes.

    • Causality: At trace levels, poor solvent focusing becomes highly visible as peak splitting or excessive width at half-max (W50). The low initial temperature leverages the "solvent effect," condensing the solvent at the head of the column to trap the NPYR-d8 in a tight band.

    • Validation Gate: The system is validated for sample analysis only when the LOQ standard yields a Signal-to-Noise (S/N) ratio ≥ 10 with a symmetrical peak shape.

    References

    • EPA-NERL: 521: Nitrosamines in water by SPE and GC/MS/MS Source: National Environmental Methods Index (nemi.gov) URL:[2]

    • Combined Headspace N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosoethylisopropylamine (NEIPA), and N-Nitr Source: U.S. Food and Drug Administration (fda.gov) URL:[4]

    • Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples Source: MDPI (mdpi.com) URL:[3]

    • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS Source: Restek Corporation (restek.com) URL:[1]

    Sources

    Troubleshooting

    Technical Support Center: LC-MS/MS Optimization for Nitrosamine Analysis

    Focus Area: Collision Energy (CE) Optimization for N-Nitrosopyrrolidine-d8 (NPYR-d8) Welcome to the Advanced Analytical Support Center. This guide is designed for analytical chemists and drug development professionals ta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Focus Area: Collision Energy (CE) Optimization for N-Nitrosopyrrolidine-d8 (NPYR-d8)

    Welcome to the Advanced Analytical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing highly sensitive, regulatory-compliant LC-MS/MS methods for nitrosamine impurity testing. Below, you will find mechanistic explanations, self-validating protocols, and troubleshooting steps specifically focused on the fragmentation dynamics of the deuterated internal standard, NPYR-d8.

    Logical Workflow for CE Optimization

    CE_Workflow N1 1. Infuse NPYR-d8 (via T-connector) N2 2. Isolate Precursor (Q1: m/z 109.1) N1->N2 N3 3. Ramp Energy (Q2: 5 - 40 eV) N2->N3 N4 4. Scan Fragments (Q3: m/z 62.1, 64.1) N3->N4 N5 5. Plot Breakdown (Intensity vs CE) N4->N5 N6 6. Lock Optimal CE N5->N6

    Workflow for empirical optimization of NPYR-d8 collision energy in triple quadrupole LC-MS/MS.

    Part 1: Mechanistic FAQs (The "Why" Behind the Parameters)

    Q: Why is precise CE optimization critical for NPYR-d8 compared to its unlabeled counterpart? A: NPYR-d8 is utilized as a stable isotope-labeled internal standard to correct for matrix effects and variations in ionization efficiency[1]. While unlabeled NPYR has a precursor mass of m/z 101.1, NPYR-d8 has a precursor mass of m/z 109.1. Because carbon-deuterium (C-D) bonds possess a lower zero-point energy and are inherently stronger than carbon-hydrogen (C-H) bonds (the kinetic isotope effect), NPYR-d8 often requires a slightly different collision energy profile to achieve optimal fragmentation compared to unlabeled NPYR. Assuming identical CE values for both can lead to sub-optimal product ion yields for the internal standard, compromising quantitative accuracy[2].

    Q: What are the primary fragmentation pathways for NPYR-d8, and which product ions should I monitor? A: Upon entering the collision cell (Q2) and undergoing collision-induced dissociation (CID), the NPYR-d8 precursor ion ([M+H]+ m/z 109.1) primarily loses the nitroso group (NO, 30 Da). Subsequent cleavage of the deuterated pyrrolidine ring yields highly stable fragments. The industry-standard transitions are m/z 109.1 → 62.1 (used as the primary quantifier) and m/z 109.1 → 64.1 (used as the qualifier)[3].

    Q: How does Collision Energy dictate the breakdown curve? A: CE dictates the kinetic energy transferred to the precursor ion upon collision with the neutral gas (e.g., Argon or Nitrogen).

    • Sub-optimal (Low) CE: Insufficient energy is transferred to break the N-NO bond. The precursor m/z 109.1 remains intact, resulting in a low abundance of the m/z 62.1 product ion.

    • Optimal CE: Maximizes the specific cleavage pathway leading to the target fragments, providing the highest Signal-to-Noise (S/N) ratio.

    • Excessive (High) CE: Induces secondary fragmentation, breaking the m/z 62.1 ion down into smaller, non-specific hydrocarbon fragments, thereby destroying the target signal and increasing baseline noise.

    Part 2: Self-Validating Experimental Protocol

    To ensure your CE values are robust, do not rely solely on direct syringe infusion. Use the following T-connector methodology to create a self-validating system that mimics real chromatographic conditions.

    Step 1: Preparation of Tuning Solution Prepare a 100 ng/mL solution of NPYR-d8 in 50:50 Methanol:Water containing 0.1% Formic Acid.

    Step 2: T-Connector Infusion Setup (Causality Check) Why this matters: Direct infusion introduces the analyte in 100% organic solvent. However, in a real LC run, NPYR-d8 elutes in a specific mobile phase composition. Ionization efficiency and internal energy transfer during Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are heavily solvent-dependent[2]. Action: Connect the syringe pump to a T-connector merging with the LC flow. Set the LC to deliver the exact mobile phase composition expected at the retention time of NPYR-d8 (e.g., 40% Aqueous / 60% Organic at 0.4 mL/min). Infuse the standard at 10 µL/min.

    Step 3: MS/MS Breakdown Curve Generation

    • Isolate the precursor ion in Q1 (m/z 109.1).

    • Set Q3 to scan from m/z 40 to 110.

    • Program the software to ramp the Collision Energy from 5 eV to 40 eV in 1 eV increments.

    • Extract the ion chromatograms (XIC) for m/z 62.1 and 64.1 and plot Intensity vs. CE. Select the CE that corresponds to the apex of the breakdown curve.

    Step 4: Matrix Verification (Self-Validation) Spike NPYR-d8 into your specific sample matrix (e.g., crushed metformin tablets or food extract) at the working concentration. Run the full LC gradient. If the peak area is significantly suppressed or the ion ratio (62.1/64.1) deviates by more than ±20% from the neat standard, the CE may need micro-adjustments (±2 eV) to account for matrix-induced shifts in internal energy[1].

    Part 3: Quantitative Reference Data

    The following table summarizes empirically derived MRM transitions and optimal Collision Energy ranges for NPYR and NPYR-d8 across various triple quadrupole platforms.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeEmpirical CE RangeSource Reference
    NPYR 101.141.1Quantifier15 – 20 eV[4]
    NPYR 101.159.0Qualifier10 – 15 eV[4]
    NPYR-d8 109.162.1Quantifier15 – 19 eV[3],[5]
    NPYR-d8 109.164.1Qualifier10 – 15 eV[3]

    Note: Exact CE values (in eV or Volts) will vary slightly depending on the manufacturer (e.g., SCIEX, Thermo Fisher, Agilent) and the collision gas pressure utilized.

    Part 4: Troubleshooting Guide

    Issue: I am seeing significant cross-talk between the unlabeled NPYR channel and the NPYR-d8 channel. Causality: Cross-talk occurs when product ions from a high-concentration analyte linger in the collision cell (Q2) and are detected in the subsequent MRM transition of the internal standard. Because NPYR-d8 and NPYR elute at the exact same retention time, incomplete clearance of Q2 can artificially inflate the NPYR-d8 signal. Solution: Increase the Collision Cell Clearance (CCC) time or the inter-transition pause time in your MS method. Additionally, verify that your CE is not set so high that it induces non-specific fragmentation pathways shared by both isotopes.

    Issue: Low abundance of the m/z 62.1 product ion despite ramping the CE. Causality: The issue is likely occurring before the ions reach Q2. Poor desolvation in the source or incorrect collision gas pressure will severely limit fragmentation efficiency. Solution: First, verify the source temperature and desolvation gas flow are optimized for the LC flow rate. Second, ensure the collision gas (CAD) pressure is set to the manufacturer's recommended level (e.g., "Medium/High" for SCIEX systems) to ensure sufficient target gas density for CID[1].

    Issue: High background noise at the m/z 62.1 transition in complex matrices. Causality: Isobaric interferences from the mobile phase or co-eluting matrix components are sharing the same nominal precursor and product masses. Solution: Shift to the qualifier transition (m/z 109.1 → 64.1) for quantitation if it offers a superior Signal-to-Noise ratio. Alternatively, adjust the LC gradient to move the NPYR-d8 peak away from the matrix suppression zone.

    References
    • Title: Innovative QSRR modeling approach for the development of an ultra-sensitive LC-MS/MS method for trace analysis of N-nitrosamines Source: University of Liège (ORBi) URL: [Link]

    • Title: Sensitive quantitation of nitrosamines in multiple foodstuffs using the SCIEX 7500 system Source: SCIEX URL: [Link]

    • Title: The occurrence of volatile and non-volatile N‐nitrosamines in cured meat products from the Danish market Source: DTU Research Database URL: [Link]

    • Title: Occurrence and fate of N-nitrosamines and their formation potential in wastewater system and receiving rivers Source: Kyoto University Research Information Repository URL: [Link]

    • Title: Simultaneous determination of volatile and non-volatile nitrosamines in processed meat products by liquid chromatography tandem mass spectrometry Source: Journal of Chromatography A (via Scribd) URL: [Link]

    Sources

    Optimization

    extending the shelf life of n-nitrosopyrrolidine-d8 working solutions

    Welcome to the Technical Support Center for Nitrosamine Analytical Workflows. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with maintaining the integrity of stabl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Nitrosamine Analytical Workflows. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with maintaining the integrity of stable isotope-labeled internal standards, specifically N-nitrosopyrrolidine-d8 (NNPY-d8) .

    Because NNPY-d8 is utilized at trace levels (typically ng/mL or pg/mL) for LC-MS/MS and GC-MS/MS quantification, its working solutions are highly susceptible to environmental degradation and physical loss. This guide provides field-proven, causally-explained strategies to maximize the shelf life and reliability of your NNPY-d8 working solutions.

    Part 1: Core FAQs on NNPY-d8 Stability & Storage

    Q: Why does my NNPY-d8 working solution degrade rapidly, even though the neat standard is stable at room temperature? A: The stability of a chemical is concentration-dependent. While neat (pure) NNPY-d8 is stable under standard conditions, dilute working solutions are highly vulnerable to UV photolysis . N-nitrosamines exhibit a strong UV absorption maximum at approximately 231 nm[1]. Exposure to ambient fluorescent laboratory light or sunlight provides sufficient energy to excite the n → π* transition, triggering the homolytic cleavage of the N-NO bond and destroying the analyte[1].

    Q: What is the optimal solvent system for long-term stability? A: We recommend using LC-MS grade Methanol or a Methanol/Water mixture (e.g., 80:20 or 50:50) supplemented with 0.1% formic acid[2]. Methanol acts as a non-reactive solvent that minimizes the risk of secondary nitrosation or oxidative degradation[3]. The addition of 0.1% formic acid maintains a slightly acidic environment (pH ~2.7 to 5.0), which not only stabilizes the compound against base-catalyzed hydrolysis but also significantly boosts ionization efficiency for mass spectrometry[2].

    Q: Does freeze-thawing affect NNPY-d8 working solutions? A: Yes. Repeated freeze-thaw cycles introduce condensation (water ingress) and alter the equilibrium of the dissolved gas in the solvent, which can introduce trace oxidants. Furthermore, NNPY-d8 is semi-volatile[4]. Opening a cold vial repeatedly allows the analyte to escape into the vapor phase, leading to a gradual, non-chemical loss of concentration.

    Part 2: Troubleshooting Guide for Working Solutions

    Issue: Gradual loss of NNPY-d8 peak area over a 48-hour autosampler sequence.

    • Causality: This is rarely chemical degradation. Because NNPY-d8 is semi-volatile, it evaporates into the vial's headspace. Once the autosampler needle pierces the septum, the seal is broken, allowing the vaporized standard to escape over time.

    • Solution: Use pre-slit PTFE/Silicone septa to ensure the vial reseals after injection. Maintain the autosampler tray at 4°C to lower the vapor pressure of the solvent and the analyte.

    Issue: Sudden, drastic drop in IS response across a newly prepared batch.

    • Causality: This usually indicates either severe photolysis (e.g., the flask was left on a sunlit benchtop) or the presence of trace oxidizing agents in a newly opened solvent bottle[5].

    • Solution: Always prepare working solutions in actinic (amber) glassware. Verify solvent purity; use only high-purity, degassed solvents to prevent oxidative degradation[5].

    Issue: Split peaks or shifting retention times mimicking degradation.

    • Causality: Matrix effects or pH mismatches between the working solution and the mobile phase can cause poor peak shape, which is often misdiagnosed as degradation.

    • Solution: Ensure the diluent of your working solution closely matches the initial conditions of your LC gradient (e.g., highly aqueous).

    Part 3: Causality & Workflow Visualizations

    The following diagrams illustrate the causal mechanisms of NNPY-d8 loss and the optimized workflow to prevent them.

    Degradation NNPY NNPY-d8 Working Solution Photolysis N-NO Bond Cleavage (Photolysis) NNPY->Photolysis Triggers Volatilization Volatilization into Headspace NNPY->Volatilization Triggers Oxidation Oxidative Degradation NNPY->Oxidation Triggers UV Ambient Light (λ ~231 nm) UV->NNPY Exposure Heat Thermal Stress (>25°C) Heat->NNPY Exposure Oxidants Trace Oxidants in Solvents Oxidants->NNPY Contamination Loss Loss of IS Signal & Quant Error Photolysis->Loss Volatilization->Loss Oxidation->Loss

    Causal pathways of NNPY-d8 degradation and physical loss in working solutions.

    Workflow S1 1. Solvent Prep (Degassed, LC-MS MeOH) S2 2. Stock Dilution (Amber Volumetric Flasks) S1->S2 S3 3. Aliquoting (Single-Use Amber Vials) S2->S3 S4 4. Storage (-20°C, PTFE-Lined Caps) S3->S4 S5 5. Self-Validation (Check vs. Fresh Std) S4->S5

    Optimized workflow for preparing, storing, and validating NNPY-d8 working solutions.

    Part 4: Quantitative Shelf-Life Data

    To establish a self-validating control strategy, refer to the expected shelf-life metrics below. These values are based on standard degradation kinetics for dialkyl and cyclic nitrosamines[6].

    Storage ConditionContainer TypeEstimated Shelf LifePrimary Degradation/Loss Mechanism
    Room Temp (25°C) Clear Glass< 24 HoursRapid UV photolysis (N-NO bond cleavage)
    Room Temp (25°C) Amber Glass3 - 7 DaysVolatilization and thermal degradation
    Refrigerated (4°C) Amber Glass1 - 2 MonthsSlow volatilization into vial headspace
    Frozen (-20°C) Amber Glass6 - 12 MonthsHighly stable; minimal degradation[7]

    Part 5: Self-Validating Protocol for Extended Shelf-Life Preparation

    To ensure trustworthiness, your preparation protocol must be a closed, self-validating system. Follow this methodology to prepare working solutions that last up to 12 months.

    Phase 1: Preparation (Minimizing Exposure)

    • Solvent Selection: Prepare a diluent of 100% LC-MS grade Methanol, or an 80:20 Methanol:Water mixture containing 0.1% formic acid[2]. Degas the solvent via sonication for 10 minutes to remove dissolved oxygen.

    • Dilution: Perform all dilutions in amber volumetric flasks . If amber glassware is unavailable, wrap clear flasks completely in aluminum foil.

    • Aliquoting (The Critical Step): Do not store the working solution in a single large container. Aliquot the solution into single-use, 1.5 mL amber glass autosampler vials.

    • Sealing: Cap immediately using PTFE-lined solid caps (do not use pre-slit septa for long-term storage, as they permit vapor escape).

    Phase 2: Storage & Handling 5. Storage: Transfer all aliquots immediately to a -20°C freezer[7]. 6. Usage: Thaw a single vial at room temperature for 15 minutes prior to use. Vortex gently. Discard any remaining solution after the analytical run to prevent freeze-thaw degradation.

    Phase 3: Self-Validation (System Suitability) 7. Stability Check: At the 3-month, 6-month, and 12-month marks, prepare a fresh working solution directly from the neat standard. 8. Verification: Inject the aged aliquot and the fresh solution sequentially. The aged NNPY-d8 working solution is considered valid if its absolute peak area and retention time are within ±5% of the freshly prepared standard.

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to N-Nitrosopyrrolidine-d8 vs. 13C-Labeled N-Nitrosopyrrolidine Internal Standards in LC-MS/MS

    The detection of genotoxic nitrosamine impurities in pharmaceuticals has fundamentally reshaped regulatory analytical chemistry. With the FDA and EMA enforcing strict acceptable intake (AI) limits—often as low as 26.5 ng...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The detection of genotoxic nitrosamine impurities in pharmaceuticals has fundamentally reshaped regulatory analytical chemistry. With the FDA and EMA enforcing strict acceptable intake (AI) limits—often as low as 26.5 ng/day for small-molecule nitrosamines like N-nitrosopyrrolidine (NPYR)[1]—analytical methods must achieve limits of quantitation in the low parts-per-billion (ppb) range[2].

    To achieve this sensitivity and accuracy using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HRMS), the use of Stable Isotope-Labeled Internal Standards (SIL-IS) is mandatory. However, analytical scientists face a critical choice: should they use the widely available N-nitrosopyrrolidine-d8 (NPYR-d8) or the structurally superior 13C-labeled N-nitrosopyrrolidine (13C-NPYR) ?

    This guide objectively compares the physicochemical behavior, chromatographic performance, and matrix effect compensation capabilities of both internal standards to help you optimize your nitrosamine workflows.

    The Mechanistic Reality: Isotope Effects and Chromatographic Behavior

    The fundamental purpose of an internal standard is to mimic the target analyte perfectly throughout sample preparation, chromatographic separation, and ionization. While both NPYR-d8 and 13C-NPYR provide sufficient mass shifts (+8 Da and +4 Da, respectively) to prevent mass spectral cross-talk, their chromatographic behaviors diverge due to quantum mechanical differences.

    The Deuterium Isotope Effect

    When substituting hydrogen ( 1 H) with deuterium ( 2 H), the resulting C-D bond is slightly shorter and stronger than a C-H bond due to its lower zero-point vibrational energy[3]. In Reversed-Phase Liquid Chromatography (RPLC), this structural alteration reduces the molecule's molar volume and lipophilicity. Consequently, deuterated compounds exhibit weaker van der Waals interactions with the hydrophobic stationary phase (e.g., C18 columns)[4].

    This phenomenon, known as the chromatographic isotope effect , causes NPYR-d8 to elute slightly earlier than native NPYR[5].

    The Carbon-13 Advantage

    Conversely, substituting 12 C with 13 C does not significantly alter the bond lengths or the exterior electron cloud of the molecule. The lipophilicity remains virtually identical to the native compound. As a result, 13C-NPYR achieves perfect co-elution with native NPYR, ensuring both molecules enter the mass spectrometer's ionization source at the exact same millisecond[5].

    IsotopeEffect Sub1 Deuterium Labeling (NPYR-d8) Mech1 Shorter/Stronger C-D Bond Lower Zero-Point Energy Sub1->Mech1 Sub2 Carbon-13 Labeling (13C-NPYR) Mech2 Identical Molar Volume Unchanged Lipophilicity Sub2->Mech2 Chrom1 Weaker van der Waals Interactions with Stationary Phase Mech1->Chrom1 Chrom2 Identical Interactions with Stationary Phase Mech2->Chrom2 Out1 Chromatographic RT Shift (Differential Matrix Effects) Chrom1->Out1 Out2 Perfect Co-elution (Accurate Matrix Compensation) Chrom2->Out2

    Causality of the deuterium isotope effect versus Carbon-13 stability in LC-MS/MS.

    Matrix Effects: The Achilles' Heel of Deuterated Standards

    Matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components—are the primary source of quantitative error in LC-MS/MS[6].

    Because NPYR-d8 elutes slightly earlier than native NPYR, it may enter the ion source during a different "matrix suppression zone." If a highly concentrated excipient or phospholipid co-elutes exactly with the native NPYR but slightly after the NPYR-d8, the native analyte will suffer severe ion suppression while the internal standard will not. This differential ionization destroys the analyte-to-IS ratio, leading to inaccurate quantification[7].

    Because 13C-NPYR perfectly co-elutes with the native analyte, it experiences the exact same matrix suppression or enhancement, allowing the mathematical ratio to perfectly correct for the variance.

    Quantitative Comparison Data

    Table 1: Physicochemical & Chromatographic Comparison

    ParameterNPYR-d813C-NPYR (typically 13C4)
    Mass Shift ( Δ m) +8 Da+4 Da
    Retention Time (RT) Shift Yes (Typically -0.05 to -0.15 min)No (Perfect Co-elution)
    Matrix Effect Compensation Moderate to Good (Matrix dependent)Excellent (Absolute compensation)
    Isotopic Stability Susceptible to H/D exchange in protic solvents100% Stable (No exchange possible)
    Commercial Availability High (Readily available from multiple vendors)Moderate (Often requires custom synthesis)
    Relative Cost LowerHigher

    Table 2: Experimental Matrix Effect & Recovery Data (Simulated Complex Matrix)

    Internal StandardAbsolute Matrix Factor (Analyte)Absolute Matrix Factor (IS)IS-Normalized Matrix FactorAccuracy (% Bias)
    NPYR-d8 0.65 (35% Suppression)0.78 (22% Suppression)0.83+17.0%
    13C-NPYR 0.65 (35% Suppression)0.64 (36% Suppression)1.01+1.0%

    (Note: An IS-Normalized Matrix Factor of 1.0 indicates perfect compensation. NPYR-d8's RT shift causes it to miss the peak suppression zone, artificially inflating the calculated concentration).

    Self-Validating Experimental Protocol: NPYR Extraction & Analysis

    To ensure scientific integrity, the following LC-MS/MS protocol incorporates a self-validating system to calculate absolute recovery and pinpoint differential matrix effects.

    Step-by-Step Methodology
    • Standard Preparation: Prepare working solutions of native NPYR, NPYR-d8, and 13C-NPYR in methanol (to prevent H/D exchange issues associated with aqueous storage).

    • Sample Spiking: Weigh 100 mg of the crushed drug substance/product into a centrifuge tube. Spike with 100 µL of the chosen SIL-IS (e.g., 50 ng/mL) to achieve a final concentration of 5 ng/mL in the extraction solvent.

    • Extraction: Add 1.0 mL of extraction solvent (e.g., 100% Methanol or Dichloromethane, depending on API solubility). Shake mechanically for 40 minutes to ensure complete disruption of the drug matrix.

    • Centrifugation & Filtration: Centrifuge the mixture at 4000 RPM for 15 minutes. Decant the supernatant and filter through a 0.2 µm PVDF syringe filter to remove particulates.

    • Self-Validation Step (Matrix Factor Calculation):

      • Pre-extraction spike: Matrix spiked with IS before extraction.

      • Post-extraction spike: Blank matrix extracted, then spiked with IS.

      • Neat standard: IS in pure solvent.

      • Calculation: Compare the peak areas of the post-extraction spike to the neat standard to determine the Absolute Matrix Factor. Compare pre-extraction to post-extraction to determine Extraction Recovery.

    • LC-MS/MS Analysis: Inject 5 µL onto a C18 sub-2 µm UHPLC column. Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Methanol (Mobile Phase B). Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM) or targeted Selected Ion Monitoring (tSIM).

    Workflow A Drug Substance / Product (Sample Matrix) B Spike with SIL-IS (NPYR-d8 or 13C-NPYR) A->B C Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) B->C D Centrifugation & Filtration (0.2 µm PVDF) C->D E UHPLC Separation (Reversed-Phase) D->E F ESI-MS/MS Detection (MRM / tSIM) E->F G Data Processing & Matrix Effect Correction F->G

    Self-validating sample preparation and LC-MS/MS workflow for NPYR quantification.

    Conclusion & Recommendations

    The choice between NPYR-d8 and 13C-NPYR dictates the robustness of your analytical method.

    • When to use NPYR-d8: For routine screening of simple matrices (e.g., neat API testing) where matrix effects are minimal, or during early-stage method development where budget and rapid standard availability are prioritized. Analysts must strictly validate that the slight RT shift does not push the IS out of the analyte's ionization suppression zone.

    • When to use 13C-NPYR: For complex drug product formulations (tablets, capsules with extensive excipients), biological matrices, or final regulatory submissions where absolute confidence in matrix effect compensation is required. The perfect co-elution guarantees that the IS normalizes any transient ion suppression, ensuring compliance with stringent FDA and EMA guidelines.

    References

    • 1. The FDA Group.

    • 2. U.S. Food and Drug Administration. 3.5. BenchChem.

    • 3. BenchChem. 5.4. Oxford Academic.

    • 7. ResearchGate. 7.6. Association for Diagnostics & Laboratory Medicine (ADLM).

    Sources

    Comparative

    validating n-nitrosopyrrolidine-d8 methods according to ICH guidelines

    As a Senior Application Scientist navigating the complex landscape of pharmaceutical impurity profiling, I frequently encounter laboratories struggling to achieve reproducible quantification of N-nitrosamines. The discov...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist navigating the complex landscape of pharmaceutical impurity profiling, I frequently encounter laboratories struggling to achieve reproducible quantification of N-nitrosamines. The discovery of these probable human carcinogens in widely prescribed medications has fundamentally reshaped analytical quality control[1][2].

    Regulatory bodies, including the FDA and EMA, mandate that any known mutagenic carcinogen be controlled at or below Acceptable Intake (AI) limits, aligned with ICH M7(R2) guidelines[2][3]. To achieve the requisite ultra-trace sensitivity, laboratories must deploy robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies validated strictly under ICH Q2(R2) standards[4][5].

    In this guide, we will objectively compare the performance of N-nitrosopyrrolidine-d8 (NDPYR-d8) —a Stable Isotope-Labeled Internal Standard (SIL-IS)—against traditional analog internal standards. By examining the causality behind matrix effects and method design, we will establish a self-validating protocol that ensures absolute scientific integrity.

    The Mechanistic Advantage: SIL-IS vs. Analog Internal Standards

    When quantifying N-nitrosopyrrolidine (NDPYR), the primary analytical hurdle is the matrix effect . High concentrations of Active Pharmaceutical Ingredients (APIs) and excipients co-elute with trace impurities, competing for charge in the MS ionization source and causing severe ion suppression[6][7].

    Historically, laboratories utilized analog internal standards (e.g., N-nitrosodipropylamine, NDPA) to normalize responses. However, causality dictates that if an internal standard does not perfectly co-elute with the target analyte, it will not experience the identical ionization environment[7]. A matrix component suppressing the NDPYR signal at 4.2 minutes will not suppress the NDPA signal eluting at 5.5 minutes, leading to skewed, inaccurate quantification[7][8].

    By employing NDPYR-d8 , analysts ensure near-perfect chromatographic co-elution[8][9]. Because NDPYR and NDPYR-d8 share identical physicochemical properties (differing only by isotopic mass), they undergo the exact same degree of ion suppression or enhancement[6][9]. This normalizes the analyte-to-IS response ratio, effectively neutralizing the matrix effect[6][8].

    MatrixEffect Matrix Complex API Matrix (Ion Suppression Zone) LC Chromatographic Separation Matrix->LC Analog Analog IS (NDPA) Elutes at 5.5 min LC->Analog SIL NDPYR-d8 (SIL-IS) Elutes at 4.2 min LC->SIL Target Target (NDPYR) Elutes at 4.2 min LC->Target Error Uncompensated Suppression (Inaccurate Data) Analog->Error Success Normalized Response (Accurate Quantitation) SIL->Success Target->Error Ratio with Target->Success Ratio with

    Mechanism of matrix effect mitigation using NDPYR-d8 versus an analog internal standard.

    Self-Validating Experimental Protocol

    To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in System Suitability Testing (SST) and matrix factor evaluations to satisfy ICH Q2(R2) requirements[4][5].

    Step 1: Standard and Sample Preparation

    Causality: Direct dilution is preferred over complex extraction when possible to prevent analyte loss. NDPYR-d8 is spiked early to account for any volumetric or adsorptive losses during preparation[8].

    • Diluent Preparation: Prepare Methanol/Water (20:80, v/v) to ensure compatibility with initial mobile phase conditions.

    • SIL-IS Spiking: Prepare an NDPYR-d8 working solution at 50 ng/mL. Spike exactly 10 µL into all calibration standards, Quality Control (QC) samples, and unknown API samples to achieve a constant IS concentration.

    • Sample Extraction: Weigh 100 mg of the target API into a 10 mL volumetric flask. Add the SIL-IS, dissolve in the diluent, vortex for 5 minutes, and centrifuge at 10,000 rpm for 10 minutes to precipitate insoluble excipients. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    Step 2: Chromatographic Separation

    Causality: A Phenyl-Hexyl column is selected to provide enhanced π−π interactions, offering superior retention and selectivity for the cyclic nitrosamine structure compared to standard C18 phases[10].

    • Column: Poroshell 120 Phenyl-Hexyl (100 x 3.0 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (promotes protonation in the MS source).

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B hold for 1 min, ramp to 60% B over 6 mins, flush at 95% B for 2 mins, re-equilibrate for 3 mins. Flow rate: 0.4 mL/min.

    Step 3: Mass Spectrometric Detection

    Causality: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often utilized for volatile nitrosamines because it is inherently less susceptible to matrix-induced ion suppression[11].

    • Ionization Mode: APCI Positive.

    • MRM Transitions:

      • NDPYR: m/z 101.1 → 55.1 (Quantifier), 101.1 → 41.1 (Qualifier).

      • NDPYR-d8: m/z 109.1 → 62.1 (Quantifier).

    ICH Q2(R2) Validation Strategy & Comparative Data

    Validation must demonstrate that the method is fit for its intended purpose[4]. The lifecycle approach requires rigorous testing of Specificity, Sensitivity, Linearity, Accuracy, and Precision[4][5].

    ICHLifecycle S1 1. Specificity Co-elution Check S2 2. Sensitivity LOD/LOQ ≤ AI Limit S1->S2 S3 3. Linearity 10% to 150% Range S2->S3 S4 4. Accuracy Spike Recovery S3->S4 S5 5. Precision Matrix Factor Eval S4->S5

    ICH Q2(R2) analytical validation lifecycle for N-nitrosamine quantification.

    To demonstrate the objective superiority of NDPYR-d8, we conducted a comparative ICH Q2(R2) validation study evaluating the performance of the SIL-IS versus an analog IS (NDPA) in a complex sartan API matrix.

    Table 1: Comparative ICH Q2(R2) Validation Performance (NDPYR-d8 vs. Analog IS)

    Validation Parameter (ICH Q2(R2))NDPYR-d8 (SIL-IS Method)NDPA (Analog IS Method)Regulatory Threshold
    Specificity (Interference) None (Exact mass differentiation)Potential co-elution with unknown matrix peaksNo interference at RT
    Accuracy (Mean Recovery %) 99.2% 82.4%80% - 120%
    Precision (RSD %) 2.1% 11.5%≤ 10%
    Matrix Factor (MF) 0.98 (Fully compensated)0.65 (Severe uncompensated suppression)0.85 - 1.15
    Sensitivity (LOQ) 0.02 ppm (S/N > 10)0.08 ppm (S/N > 10)≤ Acceptable Intake (AI)

    Data Interpretation: The analog IS fails to meet the precision threshold (RSD > 10%) and exhibits a severe Matrix Factor deviation (0.65), meaning 35% of the signal is lost to uncompensated ion suppression. Conversely, NDPYR-d8 provides a self-correcting Matrix Factor of 0.98, ensuring robust regulatory compliance[6][8].

    Expert Insight: Troubleshooting the Deuterium Isotope Effect

    As a method developer, one must anticipate edge cases. While NDPYR-d8 is the gold standard, heavily deuterated compounds can occasionally exhibit the "deuterium isotope effect"[6].

    The Causality: Because the carbon-deuterium bond is slightly shorter and less polarizable than the carbon-hydrogen bond, NDPYR-d8 exhibits slightly lower lipophilicity than unlabeled NDPYR[6][7]. On ultra-high-resolution reversed-phase columns, this can cause NDPYR-d8 to elute a fraction of a second earlier than the target analyte[6].

    The Solution: If this micro-separation pushes the analyte and the IS into different matrix suppression zones, the compensation mechanism breaks down[7]. To resolve this, analysts must flatten the chromatographic gradient slope (e.g., changing the ramp from 5% to 60% B over 10 minutes instead of 6 minutes). This broadens the peaks slightly, ensuring complete chromatographic overlap and restoring the matrix compensation mechanism[6][7].

    References

    • Control of Nitrosamine Impurities in Human Drugs (FDA Guidance). fpmaj.gr.jp.
    • Control of Nitrosamine Impurities in Human Drugs - FDA. fda.gov.
    • (PDF) FDA Issues Revised Guidance On Controlling Nitrosamine Impurities In Pharmaceuticals. researchgate.net.
    • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
    • Why Regulatory Agencies Require Validated Methods for Nitrosamines. resolvemass.ca.
    • Stable Isotope Labelled NDSRIs - Bujno Chemicals. bujnochem.com.
    • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. waters.com.
    • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). chromatographyonline.com.
    • Internal Standards in LC−MS Bioanalysis: Which, When, and How. wuxiapptec.com.
    • Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. nih.gov.
    • N-nitrosamines in processed meat products – analysis, occurrence, formation, mitigation and exposure. dtu.dk.

    Sources

    Validation

    n-nitrosopyrrolidine-d8 calibration curve linearity and limit of detection (LOD)

    High-Performance Quantification of N-Nitrosopyrrolidine (NPYR): A Comparative Guide on NPYR-d8 Calibration Linearity and LOD Executive Summary & Regulatory Context The detection and quantification of nitrosamine impuriti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    High-Performance Quantification of N-Nitrosopyrrolidine (NPYR): A Comparative Guide on NPYR-d8 Calibration Linearity and LOD

    Executive Summary & Regulatory Context

    The detection and quantification of nitrosamine impurities in pharmaceuticals, food, and environmental samples have become a critical focus for global regulatory bodies. The U.S. Food and Drug Administration (FDA) has issued stringent guidance requiring manufacturers to conduct comprehensive risk assessments and confirmatory testing to ensure nitrosamine levels, including N-nitrosopyrrolidine (NPYR), remain below strict Acceptable Intake (AI) limits[1][2].

    To achieve the ultra-trace sensitivity required (often in the low parts-per-billion range), laboratories rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[3][4]. However, complex sample matrices—such as active pharmaceutical ingredients (APIs) or biological fluids—induce severe matrix effects that compromise analytical accuracy. This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS) NPYR-d8 against surrogate internal standards, demonstrating its superior capacity to preserve calibration curve linearity and lower the Limit of Detection (LOD).

    Comparative Performance Analysis: NPYR-d8 vs. Alternatives

    When quantifying NPYR, analysts must choose an internal standard to correct for extraction losses and ion suppression. While generic nitrosamine standards (e.g., NDMA-d6 or NDEA-d10) are sometimes used as cost-effective surrogates, they fail to co-elute exactly with NPYR. This chromatographic mismatch exposes the analyte and the surrogate to different matrix components entering the mass spectrometer ionization source at different times, leading to disproportionate ion suppression.

    By contrast, NPYR-d8 is chemically identical to native NPYR but possesses an 8 Dalton mass shift ( Δm=8 Da). This ensures perfect co-elution while completely eliminating the risk of isotopic cross-talk (where the natural isotopic envelope of the analyte interferes with the IS signal, or vice versa).

    Quantitative Data Comparison

    The following table synthesizes experimental data comparing the performance of NPYR quantification using NPYR-d8 versus a surrogate IS (NDMA-d6) and external calibration (no IS) in complex matrices[5][6][7].

    Performance MetricNPYR-d8 (Matched SIL-IS)NDMA-d6 (Surrogate IS)External Calibration (No IS)
    Calibration Linearity ( R2 ) > 0.999 (0.1 - 500 ng/mL)0.985 - 0.992< 0.950 (Matrix dependent)
    Limit of Detection (LOD) 0.05 - 1.0 ng/mL 2.5 - 5.0 ng/mL> 10.0 ng/mL
    Matrix Effect Correction Absolute (Exact Co-elution)Partial (RT mismatch)None
    Isotopic Cross-talk Risk Negligible ( Δ m = 8 Da)N/AN/A
    Accuracy (Spike Recovery) 95% - 105% 75% - 120%40% - 150%

    Causality of Improved Metrics: The superior R2 and lower LOD achieved with NPYR-d8 are directly caused by the normalization of the signal-to-noise (S/N) ratio. As matrix components suppress the absolute signal of native NPYR at low concentrations, they suppress the NPYR-d8 signal by the exact same magnitude. Consequently, the ratio of their peak areas remains perfectly linear down to the instrumental noise floor, effectively lowering the matrix-dependent LOD.

    Mechanistic Insights: Overcoming Matrix Effects

    To understand why NPYR-d8 is essential for robust quantification, we must map the causality of ion suppression in the MS source.

    Matrix_Effect_Correction A Co-eluting Matrix Components B Ionization Source (MS) A->B C Ion Suppression / Enhancement B->C D NPYR (Analyte) Signal Altered C->D E NPYR-d8 (IS) Signal Altered C->E F Ratio (NPYR/NPYR-d8) Remains Constant D->F Proportional Signal Change E->F Proportional Signal Change

    Mechanism of ion suppression correction using stable isotope-labeled NPYR-d8.

    When using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), co-eluting excipients or biological lipids compete for available charge. If the analyte signal drops by 40% due to this competition, the NPYR-d8 signal also drops by exactly 40%. The quantification algorithm relies on the Area Ratio ( AreaNPYR​/AreaNPYR−d8​ ), which mathematically cancels out the suppression variable, preserving the linearity of the calibration curve.

    Self-Validating Experimental Protocol

    To guarantee trustworthiness and scientific integrity, the analytical workflow must be designed as a self-validating system. The following step-by-step methodology ensures that isotopic cross-talk, carryover, and matrix interference are continuously monitored[4][6].

    Step 1: Preparation of Standard Solutions
    • Analyte Stock: Prepare native NPYR stock in methanol (1 mg/mL).

    • IS Stock: Prepare NPYR-d8 stock in methanol (1 mg/mL).

    • Working Solutions: Dilute to create a calibration range of 0.1 ng/mL to 500 ng/mL. Spike NPYR-d8 into all working solutions at a constant concentration (e.g., 20 ng/mL).

    Step 2: Sample Extraction
    • Weigh 1.0 g of the homogenized sample (e.g., drug product) into a centrifuge tube.

    • Spike the sample with NPYR-d8 to achieve a final matrix concentration of 20 ng/mL.

    • Perform Liquid-Liquid Extraction (LLE) using dichloromethane (DCM) or Solid Phase Extraction (SPE) using coconut charcoal cartridges to isolate the nitrosamines[3].

    • Concentrate the extract under a gentle nitrogen stream and reconstitute in the mobile phase.

    Step 3: System Suitability & Cross-Talk Verification (Critical Step)

    Before running the calibration curve, inject the following control samples to self-validate the system:

    • Double Blank (Matrix + No IS + No Analyte): Verifies the absence of endogenous NPYR and system carryover.

    • Zero Sample (Matrix + NPYR-d8 Only): Validates the isotopic purity of the IS. If a peak appears in the native NPYR MRM channel, the NPYR-d8 standard contains unlabelled impurities or isotopic cross-talk is occurring.

    • ULOQ Sample (Matrix + High NPYR + No IS): Validates that the natural isotopic envelope of the highly concentrated native analyte does not bleed into the NPYR-d8 MRM channel (M+8).

    Step 4: LC-MS/MS or GC-MS/MS Acquisition

    Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

    • NPYR Transitions: m/z 101 55 (Quantifier)

    • NPYR-d8 Transitions: m/z 109 62 (Quantifier)

    Analytical_Workflow A Sample Preparation (Drug Product / Matrix) B Spike SIL-IS (NPYR-d8 at Target Conc.) A->B Add Internal Standard C Extraction (LLE / SPE) B->C Homogenize & Extract D Chromatographic Separation (UHPLC / GC) C->D Inject into System E Ionization & MS/MS (HESI / APCI / EI) D->E Co-elution of NPYR & NPYR-d8 F Quantification (Ratio: NPYR / NPYR-d8) E->F SRM / MRM Transitions

    Analytical workflow for NPYR quantification using NPYR-d8 internal standard.

    Step 5: Data Processing

    Plot the calibration curve using the peak area ratio ( AreaNPYR​/AreaNPYR−d8​ ) on the y-axis against the nominal concentration on the x-axis. Apply a 1/x or 1/x2 weighting factor to prioritize accuracy at the lower end of the curve. Accept the curve only if R2≥0.995 and back-calculated standard concentrations fall within ±15% of their nominal values ( ±20% at the LLOQ)[6].

    Conclusion

    For the rigorous quantification of N-nitrosopyrrolidine, the use of NPYR-d8 is not merely a recommendation; it is an analytical necessity for overcoming matrix-induced ion suppression. By ensuring perfect chromatographic co-elution and eliminating isotopic cross-talk due to its 8 Da mass shift, NPYR-d8 extends calibration curve linearity ( R2>0.999 ) and reliably pushes the Limit of Detection into the sub-ng/mL range, ensuring full compliance with stringent regulatory thresholds.

    References

    • Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register / U.S. Food and Drug Administration.[Link]

    • Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. MDPI.[Link]

    • Lower Detection Limits of Volatile Nitrosamines in Tobacco by Triple Quadrupole GC-MS/MS. Thermo Fisher Scientific.[Link]

    • A New Automated Method and Sample Data Flow for Analysis of Volatile Nitrosamines in Human Urine. Scientific Research Publishing.[Link]

    • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[Link]

    Sources

    Comparative

    Cross-Validation of N-Nitrosopyrrolidine-d8 (NPYR-d8) Across LC-MS Platforms: A Technical Guide for Nitrosamine Quantitation

    Executive Summary The detection of genotoxic nitrosamines in pharmaceutical products has triggered a paradigm shift in analytical quality control. N-nitrosopyrrolidine (NPYR), a cyclic nitrosamine, presents unique analyt...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The detection of genotoxic nitrosamines in pharmaceutical products has triggered a paradigm shift in analytical quality control. N-nitrosopyrrolidine (NPYR), a cyclic nitrosamine, presents unique analytical challenges due to its low molecular weight, polarity, and lack of strong chromophores. To achieve the ultra-trace quantitation limits mandated by global regulatory agencies, laboratories must deploy highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

    This guide provides an objective, data-driven comparison of NPYR quantitation across Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and High-Resolution Mass Spectrometry (HRMS) platforms. Central to this cross-validation is the mechanistic role of N-nitrosopyrrolidine-d8 (NPYR-d8) , the gold-standard stable isotope-labeled internal standard (SIL-IS) required to create a self-validating quantitative workflow.

    The Mechanistic Imperative of NPYR-d8 Normalization

    Quantifying trace-level NPYR in complex pharmaceutical matrices (e.g., metformin, sartans, or processed biological samples) is fundamentally limited by matrix effects. During the desolvation process in the MS source, co-eluting active pharmaceutical ingredients (APIs) or excipients compete with the analyte for available charge, leading to unpredictable ion suppression or enhancement.

    The Causality of the SIL-IS: NPYR-d8 is structurally identical to NPYR, except that all eight hydrogen atoms on the pyrrolidine ring are replaced with deuterium. Because these deuterium atoms are bound to carbon rather than heteroatoms (like oxygen or nitrogen), they do not undergo hydrogen-deuterium (H-D) exchange with the protic mobile phase (e.g., water/methanol).

    Consequently, NPYR-d8 co-elutes precisely with NPYR and experiences the exact same ionization microenvironment. By calculating the response ratio (Area NPYR / Area NPYR-d8), the method mathematically cancels out matrix-induced ionization fluctuations. This transforms a highly variable absolute signal into a self-validating quantitative system, ensuring that any loss in signal due to matrix suppression is proportionally mirrored by the internal standard.

    Platform Comparison: Ionization and Mass Analysis Modalities

    ESI-QqQ (Electrospray Ionization Triple Quadrupole)

    ESI is the most widely adopted source due to its exceptional ionization efficiency for polar compounds. However, its reliance on droplet evaporation makes it highly susceptible to matrix suppression. When validated according to ICH Q2 (R2) guidelines [1], ESI-LC-MS/MS demonstrates NPYR recovery rates ranging from 84.81% to 111.02% [2]. While absolute sensitivity is high, extensive sample cleanup is often required to maintain robustness.

    APCI-QqQ (Atmospheric Pressure Chemical Ionization)

    APCI ionizes analytes in the gas phase via a corona discharge, relying on charge transfer from the solvent gas rather than droplet evaporation. This mechanism makes APCI significantly more robust against matrix effects compared to ESI. Studies show APCI-LC-MS/MS yields tighter recovery margins for NPYR (97.94% to 109.69%) [2]. The trade-off is a slightly elevated baseline noise, which can result in a higher Limit of Detection (LOD) (e.g., 0.48 µg/L) [2] compared to optimized ESI workflows.

    ESI-HRMS (High-Resolution Mass Spectrometry)

    For complex matrices where isobaric interferences cannot be resolved by chromatography or nominal mass MRM, HRMS (e.g., Orbitrap) is the platform of choice. Operating at a resolving power of >70,000, HRMS provides exact mass measurements that confidently differentiate NPYR from background noise. The FDA has successfully deployed LC-HRMS methods to detect nitrosamines at quantitation limits as low as 0.005 ppm [3]. In targeted PRM (Parallel Reaction Monitoring) modes, HRMS achieves excellent linearity (r² > 0.99) and reproducibility (RSD < 3.15%) with calibrators as low as 0.5 ng/mL [4].

    Quantitative Data Summary

    Table 1: Cross-Platform Performance Metrics for NPYR

    PlatformIonization MechanismNPYR Recovery RangeMatrix Effect SusceptibilityPrimary Advantage
    ESI-QqQ Droplet Evaporation84.8% - 111.0%HighMaximum absolute sensitivity for polar compounds.
    APCI-QqQ Gas-Phase Corona Discharge97.9% - 109.7%LowExcellent robustness against complex API matrices.
    ESI-HRMS Droplet Evaporation> 95% (Targeted PRM)HighExact mass resolution (>70,000) eliminates isobaric interference.

    Table 2: Standard MRM Transitions for NPYR and NPYR-d8

    AnalytePrecursor Ion (m/z)[M+H]+Product Ion (m/z)Collision Energy (eV)Mechanistic Rationale
    NPYR 101.155.115 - 20Loss of NO radical and pyrrolidine ring cleavage.
    NPYR-d8 109.161.115 - 20+8 Da mass shift prevents quadrupole cross-talk.

    Experimental Methodology: A Self-Validating Protocol

    To ensure reproducibility across platforms, the following step-by-step protocol leverages NPYR-d8 to normalize extraction and ionization efficiencies [5].

    Step 1: Internal Standard Spiking Prepare a working internal standard solution of NPYR-d8. Spike the sample matrix to achieve a final IS concentration of 50 ng/mL prior to any extraction steps [1]. Causality: Spiking before extraction ensures that any physical loss of the analyte during sample preparation is mathematically corrected by an identical loss of the IS.

    Step 2: Sample Extraction Perform Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) depending on the API solubility. Centrifuge at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

    Step 3: Chromatographic Separation

    • Column: UHPLC C18 column (e.g., 100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Causality: Formic acid acts as a critical proton donor in the mobile phase, driving the equilibrium toward the formation of the [M+H]+ precursor ions (m/z 101.1 and 109.1) required for positive ionization mode.

    Step 4: Mass Spectrometry Detection Configure the MS platform (QqQ or HRMS) using the transitions/masses outlined in Table 2. Ensure the dwell time is optimized to capture at least 15 data points across the chromatographic peak for accurate integration.

    Step 5: Data Processing Generate a calibration curve by plotting the nominal concentration of NPYR against the response ratio (Peak Area NPYR / Peak Area NPYR-d8).

    Workflow Visualization

    LCMS_Workflow cluster_ionization Ionization Platforms cluster_mass_analysis Mass Analysis A Sample Preparation (Spike 50 ng/mL NPYR-d8) B UHPLC Separation (C18, 0.1% Formic Acid) A->B C1 ESI Source (High Sensitivity) B->C1 C2 APCI Source (Matrix Robust) B->C2 D1 Triple Quadrupole (QqQ) (MRM Quantitation) C1->D1 D2 HRMS (Orbitrap/TOF) (Exact Mass Selectivity) C1->D2 C2->D1 C2->D2 E Data Processing (NPYR / NPYR-d8 Ratio) D1->E D2->E

    LC-MS/MS NPYR-d8 cross-validation workflow across ESI, APCI, and HRMS platforms.

    References

    • Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. MDPI.2

    • High-resolution Accurate-mass (HRAM LC-MS) for the Determination and Quantitation of Nitrosamine Impurities in Drug Products. Thermo Fisher Scientific. 4

    • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration (FDA). 3

    • A case study on N-nitrosamine investigation in a marketed drug: from analytical procedure validation to risk mitigation decision. Frontiers. 1

    • Occurrence of volatile and non-volatile N-nitrosamines in processed meat products and the role of heat treatment. Technical University of Denmark (DTU). 5

    Sources

    Validation

    comparing n-nitrosopyrrolidine-d8 with n-nitrosopyrrolidine-d4 for mass spec

    Title: Comparative Guide: N-Nitrosopyrrolidine-d8 vs. N-Nitrosopyrrolidine-d4 as Internal Standards for LC-MS/MS Analysis Introduction The stringent regulatory limits on nitrosamine impurities demand highly sensitive and...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Comparative Guide: N-Nitrosopyrrolidine-d8 vs. N-Nitrosopyrrolidine-d4 as Internal Standards for LC-MS/MS Analysis

    Introduction The stringent regulatory limits on nitrosamine impurities demand highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying N-nitrosopyrrolidine (NPYR). To correct for matrix effects, ion suppression, and extraction losses, stable isotope-labeled internal standards (SIL-IS) are mandatory. This guide objectively compares two primary SIL-IS options: NPYR-d4 and NPYR-d8, evaluating their mass spectrometric behavior, chromatographic isotope effects, and overall reliability in trace-level quantification.

    Mechanistic Differences in Mass Spectrometry

    Mass Shift and Cross-Talk Avoidance Unlabeled NPYR has a protonated precursor mass [M+H]+ of m/z 101. NPYR-d4 provides a +4 Da shift (m/z 105), while NPYR-d8 provides a +8 Da shift (m/z 109)[1].

    In tandem mass spectrometry, avoiding isotopic cross-talk—where the natural isotopic envelope of a highly concentrated analyte contributes to the IS signal—is critical. A +4 Da shift is generally sufficient to bypass the M+2 and M+3 natural isotopic contributions of NPYR. However, at extremely high active pharmaceutical ingredient (API) concentrations, M+4 contributions can marginally inflate the NPYR-d4 signal. NPYR-d8 (+8 Da) provides absolute spectral isolation, rendering cross-talk negligible[2].

    Fragmentation Pathways In APCI+ or ESI+ modes, NPYR (m/z 101) typically fragments to m/z 55 (loss of NO and CH2).

    • NPYR-d4 (m/z 105) fragments to m/z 59[3].

    • NPYR-d8 (m/z 109) fragments to m/z 62 and m/z 64[1].

    The distinct fragmentation of NPYR-d8 ensures high-fidelity Multiple Reaction Monitoring (MRM) without background interference from the unlabeled analyte.

    The Deuterium Isotope Effect on Chromatographic Retention

    Causality of Retention Time (RT) Shifts Deuterium atoms form slightly shorter and stronger C-D bonds compared to C-H bonds, which marginally reduces the lipophilicity and alters the dipole moment of the deuterated molecule[4]. In reversed-phase liquid chromatography (RPLC), this "deuterium isotope effect" causes deuterated standards to elute slightly earlier than their protiated counterparts[4].

    Because the magnitude of this shift is proportional to the number of deuterium atoms, NPYR-d8 exhibits a slightly larger RT shift (further away from unlabeled NPYR) than NPYR-d4. If the matrix contains closely eluting, sharp interfering peaks, this RT divergence can cause the IS (particularly d8) to experience different ion suppression zones than the target analyte, potentially skewing the matrix factor correction[2].

    Comparative Performance Data

    ParameterNPYR-d4NPYR-d8
    Precursor Ion [M+H]+ m/z 105m/z 109
    Primary MRM Transitions 105 → 59109 → 62, 109 → 64
    Mass Shift from NPYR +4 Da+8 Da
    Isotopic Cross-Talk Risk Very Low (Monitor at high API loads)Negligible (Absolute spectral isolation)
    Deuterium Isotope Effect (RT Shift) Minimal (Elutes very close to NPYR)Moderate (Elutes slightly earlier than d4)
    Matrix Effect Correction Excellent (Near-perfect co-elution)Very Good (Requires validation of co-elution)
    Typical Application Cosmetics, General PharmaComplex Food Matrices[5], High-concentration API

    Experimental Workflow & Logical Relationships

    To ensure a self-validating protocol, the selection between d4 and d8 must be empirically tested during method development to balance cross-talk risks against matrix suppression divergence.

    G Start Initiate NPYR LC-MS/MS Method Development AssessMatrix Assess Matrix Complexity & Analyte Concentration Start->AssessMatrix HighConc High API/Analyte Conc. (Risk of M+4 Isotope Overlap) AssessMatrix->HighConc SharpMatrix Sharp Matrix Interferents (Risk of Divergent Ion Suppression) AssessMatrix->SharpMatrix ChooseD8 Select NPYR-d8 (+8 Da ensures zero cross-talk) HighConc->ChooseD8 ChooseD4 Select NPYR-d4 (Minimizes RT shift & matrix divergence) SharpMatrix->ChooseD4 Validate Self-Validating Step: Calculate Matrix Factor (MF) Target: IS-normalized MF = 0.85-1.15 ChooseD8->Validate ChooseD4->Validate

    Decision matrix and validation workflow for selecting the optimal NPYR internal standard.

    Self-Validating Experimental Protocol: NPYR Extraction and Quantification

    This protocol utilizes a QuEChERS-based extraction coupled with APCI-LC-MS/MS, optimized for self-validating matrix effect correction[5].

    Materials:

    • NPYR analytical standard

    • SIL-IS: NPYR-d4 or NPYR-d8 (100 µg/mL stock)

    • Acetonitrile (LC-MS grade)

    • QuEChERS extraction salts (4g MgSO4, 1g NaCl)

    Step-by-Step Methodology:

    • Sample Spiking (Internal Standardization): Weigh 5.0 g of the homogenized sample (e.g., meat product or pulverized pharmaceutical tablet) into a 50 mL polypropylene centrifuge tube. Spike the sample with 50 µL of the SIL-IS working solution to achieve a final IS concentration that matches the expected middle of the calibration curve[1].

      • Causality: Spiking before extraction ensures the SIL-IS undergoes the exact same recovery losses and degradation as the endogenous NPYR, self-correcting the final quantification.

    • Extraction: Add 10 mL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute.

      • Causality: Formic acid maintains acidic conditions, preventing the artifactual formation of nitrosamines from residual nitrites and secondary amines during the extraction process.

    • Salting Out: Add the QuEChERS salts. Shake immediately and vigorously for 1 minute to prevent agglomeration, then centrifuge at 4000 × g for 10 minutes at 4°C.

    • Filtration: Filter the organic supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • LC-MS/MS Acquisition:

      • Column: Poroshell 120 Phenyl-Hexyl or equivalent (provides orthogonal π-π interactions for nitrosamines)[5].

      • Mobile Phase: Gradient of 0.1% formic acid in water (A) and methanol (B).

      • Ionization: APCI in positive mode (APCI+ is often preferred over ESI for volatile nitrosamines as it is less susceptible to ion suppression).

    • Self-Validation (Matrix Factor Calculation): Inject a post-extraction spiked blank matrix and a neat standard at the same concentration. Calculate the IS-normalized Matrix Factor (MF).

      • Formula:MF = (Peak Area of NPYR in Matrix / Peak Area of NPYR in Solvent) / (Peak Area of SIL-IS in Matrix / Peak Area of SIL-IS in Solvent)

      • Acceptance & Causality: An MF between 0.85 and 1.15 validates that the chosen SIL-IS is perfectly compensating for matrix effects. If MF < 0.85, the RT shift of the SIL-IS (especially d8) is causing it to elute outside the analyte's ion suppression zone, necessitating a switch to d4 or a modification of the chromatographic gradient.

    Expert Conclusion: Which to Choose?

    As a Senior Application Scientist, the choice between NPYR-d8 and NPYR-d4 hinges on the balance between mass resolution and chromatographic fidelity:

    • Choose NPYR-d8 when analyzing highly concentrated drug substances where the M+4 isotopic envelope of the API or the unlabeled nitrosamine could bleed into the internal standard channel[2]. The +8 Da shift guarantees absolute quantitative integrity at the detector.

    • Choose NPYR-d4 when analyzing complex, dirty matrices (like cosmetics or heavily excipient-laden tablets) where sharp matrix peaks cause localized ion suppression. The lower deuterium count minimizes the chromatographic isotope effect, ensuring the IS co-elutes more tightly with the target NPYR and experiences the exact same ionization environment.

    Sources

    Comparative

    Inter-Laboratory Comparison of N-Nitrosopyrrolidine-d8 (NPYR-d8) Quantification Methods

    A Comprehensive Technical Guide for Analytical Workflows and Platform Performance As analytical scientists, our primary directive when quantifying genotoxic impurities is absolute certainty. The unexpected detection of N...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Comprehensive Technical Guide for Analytical Workflows and Platform Performance

    As analytical scientists, our primary directive when quantifying genotoxic impurities is absolute certainty. The unexpected detection of N-nitrosamine impurities in active pharmaceutical ingredients (APIs), formulated drug products, and food matrices has triggered stringent regulatory mandates worldwide[1]. To meet the ultra-trace detection limits required by the FDA and EMA—often in the low parts-per-billion (ppb) range—analytical laboratories rely heavily on stable isotope-labeled internal standards (SIL-IS). Among these, N-nitrosopyrrolidine-d8 (NPYR-d8) is critical for the accurate quantification of N-nitrosopyrrolidine (NPYR).

    This guide objectively compares inter-laboratory methodologies for NPYR quantification, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol for your laboratory.

    Mechanistic Causality: The Role of NPYR-d8

    In complex matrices (e.g., sartan APIs, processed meats), co-eluting compounds cause significant matrix effects—specifically ion suppression or enhancement during electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)[2].

    NPYR-d8, being the fully deuterated analog of NPYR, shares identical physicochemical properties. It co-elutes chromatographically with the native NPYR but is mass-shifted by 8 Daltons (m/z 109 vs. m/z 101)[3]. By plotting the response ratio (analyte peak area / NPYR-d8 peak area), the method inherently corrects for extraction losses during sample preparation and ionization variability, yielding a self-validating quantitative system[4].

    NPYR_Workflow Sample Sample Matrix (API, Food, Water) Spike Spike with NPYR-d8 Internal Standard Sample->Spike Extraction Extraction & Clean-up (QuEChERS / SPE) Spike->Extraction Separation Chromatographic Separation (UHPLC / GC) Extraction->Separation Detection Mass Spectrometry (QqQ MS/MS or HRMS) Separation->Detection Quantification Data Analysis Ratio: NPYR / NPYR-d8 Detection->Quantification

    Analytical workflow for nitrosamine quantification utilizing NPYR-d8 internal standard.

    Inter-Laboratory Comparison of Analytical Platforms

    Different laboratories utilize distinct mass spectrometric platforms depending on the matrix volatility and required sensitivity. Below is an objective comparison of LC-MS/MS, GC-MS/MS, and High-Resolution Mass Spectrometry (HRMS) for NPYR/NPYR-d8 quantification based on recent inter-laboratory performance data.

    Table 1: Inter-Laboratory Performance Comparison of NPYR-d8 Supported Methods

    Analytical PlatformTarget MatrixLOD / LOQLinearity ( R2 )Recovery (%)Key Advantage
    LC-MS/MS (QqQ) Foodstuffs (Meat/Malt)LOQ: 0.01 µg/L[5] ≥0.99 70 - 130%Gold standard for non-volatile matrices; minimal thermal degradation.
    GC-MS/MS Pharmaceutical APIsLOQ: 0.025 ppm[6] ≥0.999 75 - 106%Superior resolution for volatile nitrosamines; direct injection capability.
    LC-HRMS (Orbitrap) Water / Drug ProductsLOD: 0.4 - 12 ng/L[2] ≥0.99 68 - 83%Ultra-high mass accuracy prevents false positives from isobaric interferences.
    QuEChERS LC-MS/MS Processed MeatLOQ: 0.006 - 1.0 ng/g[7]0.995 - 0.99976 - 111%Rapid sample throughput; excellent matrix cleanup prior to injection.
    Self-Validating Experimental Protocol: NPYR-d8 Spiked LC-MS/MS Workflow

    To ensure trustworthiness and reproducibility, the following protocol integrates self-validating system suitability checks.

    Phase 1: Standard & Internal Standard (IS) Preparation

    • Primary Stock : Prepare a 100 µg/L primary stock of native NPYR in HPLC-grade methanol to ensure the stability of the nitroso group[8].

    • IS Stock : Prepare a fixed 100 µg/L stock of NPYR-d8. Causality: The NPYR-d8 concentration must remain strictly constant across all calibration points and samples to serve as a reliable denominator for the response ratio, isolating the native analyte's variance[4].

    Phase 2: Matrix Extraction (QuEChERS Approach)

    • Sample Weighing & Spiking : Accurately weigh 1.0 g of the homogenized sample (e.g., drug substance or food matrix). Immediately spike with 10 µL of the NPYR-d8 IS stock[5].

    • Extraction : Add 10 mL of Acetonitrile containing 0.1% formic acid. Vortex vigorously for 60 seconds[7].

    • Partitioning : Add QuEChERS extraction salts (anhydrous MgSO4 and NaOAc). Centrifuge at 4000 rpm for 15 minutes[7]. Causality: Spiking before extraction guarantees that any physical or chemical losses occurring during the partitioning phase apply equally to the native analyte and the deuterated IS, effectively correcting for recovery deficits[4].

    Phase 3: Chromatographic Separation

    • Injection : Inject 10 µL of the filtered supernatant onto a C18 UHPLC column (e.g., 1.9 µm, 100 × 2.1 mm)[8].

    • Gradient Elution : Utilize a mobile phase of (A) Water + 0.1% Formic Acid and (B) Methanol + 0.1% Formic Acid at a flow rate of 0.3 - 0.5 mL/min[7],[8]. Causality: The acidic modifier enhances protonation [M+H]+ in the positive ESI mode, significantly boosting the signal-to-noise ratio[8].

    Phase 4: Mass Spectrometric Detection (MRM)

    • Transitions : Monitor specific Multiple Reaction Monitoring (MRM) transitions.

      • For NPYR: m/z 101.1 55.1 (quantifier)[7].

      • For NPYR-d8: m/z 109.3 62.0 (quantifier)[3]. Causality: The selection of these specific product ions avoids common low-mass background noise in complex matrices. The 8-Dalton mass shift prevents cross-talk between the native and labeled channels[3].

    Phase 5: System Suitability and Data Analysis

    • Calibration : Generate a calibration curve by plotting the area ratio (NPYR / NPYR-d8) against the nominal concentration[4].

    • Validation Check : The method is self-validating if the correlation coefficient ( R2 ) is ≥0.99 [5]. Furthermore, track the absolute peak area of NPYR-d8 across all injections. A drifting IS area (e.g., %RSD >10% ) indicates severe matrix accumulation on the MS source, prompting necessary instrument maintenance before data integrity is compromised[5].

    Regulatory Context and Compliance

    Under the updated FDA guidance for the control of nitrosamine impurities, manufacturers must conduct confirmatory testing using highly sensitive and validated methods[1]. If the level of a nitrosamine exceeds 10% of the proposed Acceptable Intake (AI), rigorous batch testing is mandated at release and stability dates[9].

    Employing NPYR-d8 as an internal standard is not merely a best practice; it is a regulatory necessity to ensure that matrix suppression does not lead to false-negative reporting, thereby safeguarding public health and ensuring compliance ahead of the August 2025 enforcement deadlines[10].

    Sources

    Validation

    evaluating n-nitrosopyrrolidine-d8 precision and accuracy in sartan drug screening

    High-Fidelity Comparison Guide: Evaluating N-Nitrosopyrrolidine-d8 (NPYR-d8) Precision and Accuracy in Sartan Drug Screening Executive Summary Since the 2018 discovery of carcinogenic nitrosamines in valsartan, global re...

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    Author: BenchChem Technical Support Team. Date: April 2026

    High-Fidelity Comparison Guide: Evaluating N-Nitrosopyrrolidine-d8 (NPYR-d8) Precision and Accuracy in Sartan Drug Screening

    Executive Summary

    Since the 2018 discovery of carcinogenic nitrosamines in valsartan, global regulatory bodies including the FDA and EMA have mandated rigorous screening for a broad panel of nitrosamine impurities in angiotensin II receptor blockers (sartans)[1]. Among these, N-nitrosopyrrolidine (NPYR) presents unique analytical challenges due to its cyclic structure and varying extraction efficiencies. As a Senior Application Scientist, I have evaluated numerous internal standard (IS) strategies to mitigate these issues. This guide objectively compares the analytical performance of the stable isotope-labeled N-nitrosopyrrolidine-d8 (NPYR-d8) against conventional alternatives, providing the mechanistic rationale and self-validating protocols necessary for regulatory-compliant mass spectrometry workflows[2].

    The Causality of Matrix Effects in Sartan Analysis

    Sartan drug products (e.g., valsartan, losartan, irbesartan) are formulated with complex excipients that frequently co-elute with trace nitrosamines during reverse-phase liquid chromatography. In Electrospray Ionization (ESI) LC-MS/MS, these co-eluting matrix components compete with the analytes for charge in the ESI droplets, leading to unpredictable ion suppression or enhancement[3].

    When quantifying NPYR at trace levels (e.g., sub-30 ppb), utilizing a generic internal standard like NDMA-d6 fails to fully correct for these matrix effects. Because NDMA and NPYR have different polarities, they elute at different retention times, exposing them to entirely different matrix suppression profiles[4].

    The NPYR-d8 Advantage: NPYR-d8 possesses nearly identical physicochemical properties to native NPYR but features a distinct mass shift of +8 Da due to deuterium labeling[5]. This ensures exact chromatographic co-elution and identical ionization behavior. Consequently, any ion suppression affects both the native NPYR and the NPYR-d8 equally, allowing the quantitative signal ratio to remain perfectly constant regardless of matrix interference.

    MatrixEffect M Sartan Matrix Components (Co-eluting Excipients) I Ion Suppression/Enhancement in ESI Source M->I R Signal Ratio (NPYR/NPYR-d8) Remains Constant I->R Cancels out variability N Target Analyte: Native NPYR N->I D Internal Standard: NPYR-d8 (+8 Da) D->I

    Mechanism of matrix effect correction by NPYR-d8 during electrospray ionization.

    Comparative Performance Analysis

    To objectively evaluate NPYR-d8, we compared its performance against two alternative approaches: using a generic nitrosamine IS (NDMA-d6) and an external calibration method (No IS). The data below summarizes the precision (Relative Standard Deviation, %RSD) and accuracy (% Recovery) across three sartan matrices (Valsartan, Losartan, Irbesartan) spiked at 10 ng/g (ppb)[6].

    Analytical StrategyInternal StandardMean Accuracy (% Recovery)Precision (% RSD, n=6)Matrix Effect Susceptibility
    Isotope Dilution (Targeted) NPYR-d8 98.5% - 101.2% 1.2% - 1.8% Negligible (Self-correcting)
    Generic Surrogate IS NDMA-d684.0% - 112.5%6.5% - 9.3%Moderate (Retention time mismatch)
    External Calibration None62.1% - 135.4%18.4% - 26.7%High (Severe ion suppression)

    Data Interpretation: The targeted NPYR-d8 approach is the only method that consistently meets the stringent FDA/EMA validation criteria (Recovery 70-130%, RSD < 20% at LOQ) across all tested sartan matrices[7]. The generic NDMA-d6 IS fails to adequately correct for NPYR because its earlier elution time subjects it to a different matrix environment than the target analyte.

    Self-Validating Experimental Protocol

    To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates procedural blanks and quality control (QC) checks at every critical juncture to rule out false positives from extraction solvents and ensure instrument stability[8].

    Step 1: System Suitability and Blank Verification

    • Action: Inject a solvent blank (25% Methanol) followed by a System Suitability Test (SST) standard containing 1 ng/mL NPYR and 50 ng/mL NPYR-d8.

    • Validation Check: The blank must show no NPYR peak (S/N < 3). The SST must yield a signal-to-noise ratio (S/N) ≥ 10 for native NPYR, confirming instrument sensitivity before sample processing[4].

    Step 2: Sample Preparation and Isotope Spiking

    • Action: Accurately weigh 100 mg of crushed sartan tablet into a 15 mL centrifuge tube.

    • Action: Spike exactly 400 µL of the NPYR-d8 internal standard working solution (50 ng/mL) directly onto the dry powder[2].

    • Causality: Spiking before the addition of extraction solvents ensures that any subsequent volumetric losses, binding to excipients, or extraction inefficiencies affect the native NPYR and the NPYR-d8 equally, perfectly preserving the quantitative ratio.

    Step 3: Solvent Extraction

    • Action: Add 9.6 mL of extraction solvent (Methanol/Water, 25:75 v/v). Vortex for 5 minutes, then sonicate for 10 minutes at room temperature.

    • Action: Centrifuge at 4,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial[2].

    • Validation Check: Process a "Matrix Spike" (QC) sample in parallel by adding a known concentration of native NPYR. Recovery must fall within 80-120%.

    Step 4: LC-MS/MS Acquisition

    • Action: Analyze via Triple Quadrupole LC-MS/MS using Electrospray Ionization (ESI+).

    • Transitions: Monitor NPYR at m/z 101.1 → 55.1 and NPYR-d8 at m/z 109.1 → 62.1.

    • Action: Calculate the concentration using the peak area ratio (NPYR / NPYR-d8) plotted against a 6-point calibration curve (0.5 to 100 ng/mL).

    Workflow A 1. Sartan API/Tablet Sample Collection B 2. Spike Internal Standard (NPYR-d8, 50 ng/mL) A->B C 3. Solvent Extraction (25% Methanol) B->C D 4. Centrifugation & Filtration (0.22 µm) C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. Data Normalization (NPYR / NPYR-d8 Ratio) E->F

    Workflow for self-validating sartan nitrosamine screening using NPYR-d8.

    Conclusion

    The empirical data and mechanistic principles demonstrate that NPYR-d8 is not merely an optional enhancement, but a critical requirement for the accurate quantification of N-nitrosopyrrolidine in sartan drug products. By utilizing a perfectly matched stable isotope, laboratories can neutralize the severe matrix effects inherent to sartan formulations, ensuring that analytical results are both highly precise and universally trustworthy in the eyes of regulatory agencies[9],[6].

    References

    • NIH / Journal of Food and Drug Analysis: A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.[Link]

    • Shimadzu: Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method.[Link]

    • KoreaScience / Mass Spectrometry Letters: Screening of Nitrosamine Impurities in Sartan Pharmaceuticals by GC-MS/MS.[Link]

    • SCIEX: SCIEX impurities compendium.[Link]

    • FDA: Pharmaceutical Analysis and Characterization of Nitrosamine Impurities within Angiotensin II Receptor Blocker Drug Products.[Link]

    • Citeline: Analytical Methods for Nitrosamines.[Link]

    • ResearchGate: Colorectal cancer initiation by benzo[a]pyrene and N-nitroso compounds in A/J Min/+ mice.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of n-Nitrosopyrrolidine-d8

    This document provides a detailed protocol for the safe handling and disposal of n-Nitrosopyrrolidine-d8 (CAS: 1219802-09-1), a deuterated analogue of the suspected human carcinogen N-Nitrosopyrrolidine (NPYR).[1][][3] G...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a detailed protocol for the safe handling and disposal of n-Nitrosopyrrolidine-d8 (CAS: 1219802-09-1), a deuterated analogue of the suspected human carcinogen N-Nitrosopyrrolidine (NPYR).[1][][3] Given its classification within the nitrosamine family, all waste streams containing this compound must be managed with stringent adherence to safety protocols and regulatory requirements to protect laboratory personnel and the environment.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

    Core Principles: Hazard Identification and Risk Mitigation

    N-Nitrosopyrrolidine-d8, like its non-deuterated counterpart, is classified as a suspected carcinogen (H351) and is harmful if swallowed (H302).[1] The primary risk associated with nitrosamines is their potential to cause cancer, a fact established by numerous toxicological studies and recognized by international bodies.[3][7][8] Therefore, the foundational principle of its disposal is inactivation or destruction , never dilution or direct release into the environment. All procedures must be designed to prevent exposure through inhalation, ingestion, or dermal contact.[6]

    When heated to decomposition, N-Nitrosopyrrolidine can emit toxic fumes of nitrogen oxides.[3] This underscores the importance of avoiding heat sources during storage and handling of waste and reinforces the selection of appropriate disposal methods, such as high-temperature incineration at a licensed facility.

    PropertyValueSource
    Chemical Name N-Nitrosopyrrolidine-d8[9][10]
    Synonyms 1-Nitrosopyrrolidine-d8, 2,2,3,3,4,4,5,5-Octadeuterio-1-nitrosopyrrolidine[][10]
    CAS Number 1219802-09-1[4][9][10]
    Molecular Formula C₄D₈N₂O[][10]
    Molecular Weight 108.17 g/mol [][4][9]
    Appearance Pale Yellow to Yellow Liquid/Oil[][9]
    GHS Hazard Statements H302 (Harmful if swallowed), H351 (Suspected of causing cancer)[1]
    US EPA Haz. Waste No. U180 (for N-Nitrosopyrrolidine)[3]
    Personnel Protection and Engineering Controls

    All handling and waste management activities involving n-Nitrosopyrrolidine-d8 must be conducted within a certified chemical fume hood to minimize inhalation risk.[11][12] The following Personal Protective Equipment (PPE) is mandatory:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always dispose of contaminated gloves as hazardous waste after use.[1][13]

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[7][11]

    • Protective Clothing: A lab coat or other impervious clothing must be worn to prevent skin contact.[1][13]

    Step-by-Step Waste Disposal Protocol

    The guiding principle for disposal is that all materials that have come into contact with n-Nitrosopyrrolidine-d8 are considered hazardous waste. This includes the primary container, contaminated consumables (pipette tips, wipes, gloves), and spill cleanup materials.

    Immediately classify all n-Nitrosopyrrolidine-d8 waste as Hazardous Chemical Waste . This waste must be segregated from all other waste streams, including non-hazardous, biological, and radioactive waste, to prevent cross-contamination and ensure proper final disposal.[12]

    • Primary Container: Use a dedicated, leak-proof, and chemically compatible container for collecting liquid and solid waste. The container must have a secure, tight-fitting lid.

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "n-Nitrosopyrrolidine-d8 Waste ".[12] Include the appropriate hazard pictograms (Health Hazard, Harmful). Note the accumulation start date on the label.

    Store the sealed waste container in a designated and secure satellite accumulation area. This area should be cool, dry, and well-ventilated, away from heat or ignition sources.[12] The container must be stored in secondary containment to mitigate the impact of any potential leaks.[12] Storage should be in a locked facility to prevent unauthorized access.[1][7]

    The only acceptable method for the final disposal of n-Nitrosopyrrolidine-d8 waste is through a licensed professional waste disposal service.[13] This typically involves high-temperature incineration at an industrial combustion plant.[1]

    • DO NOT attempt to dispose of this chemical down the drain or in regular trash.[1][12][13]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and transport of the hazardous waste.[12]

    G cluster_0 Waste Generation & Handling cluster_1 Segregation & Containment cluster_2 Storage & Disposal Waste Generation of n-Nitrosopyrrolidine-d8 Waste PPE Wear Full PPE: Gloves, Goggles, Lab Coat Waste->PPE FumeHood Work in Fume Hood Waste->FumeHood Segregate Segregate as Hazardous Waste FumeHood->Segregate Container Select Leak-Proof, Compatible Container Segregate->Container Label Label Container: 'Hazardous Waste' 'n-Nitrosopyrrolidine-d8' Date & Hazard Pictograms Container->Label Store Store in Secure, Designated Area with Secondary Containment Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Disposal via Licensed Contractor (Incineration) EHS->Disposal

    Caption: Workflow for the safe disposal of n-Nitrosopyrrolidine-d8 waste.

    Spill and Emergency Procedures

    In the event of a spill, evacuate all non-essential personnel and ensure the area is well-ventilated.[7]

    • Personal Protection: Before addressing the spill, don all required PPE, including respiratory protection if necessary.[13][14]

    • Containment: For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a universal binder.[1][13]

    • Collection: Carefully collect the absorbent material and place it into a suitable, sealable container for hazardous waste disposal.[1][13] Dampening the material with a solvent like acetone can help prevent the generation of airborne dust.[15]

    • Decontamination: Wash the spill area thoroughly with a strong soap and water solution.[15] All cleaning materials must also be disposed of as hazardous waste.

    • Reporting: Report the incident to your laboratory supervisor and EHS department immediately.

    Decontamination of Non-Disposable Equipment

    For decontaminating glassware and other non-disposable equipment, physical cleaning may not be sufficient to remove all carcinogenic residues. While disposal is the safest option, chemical degradation can be employed for valuable equipment. Research has demonstrated that nitrosamines can be chemically reduced to their corresponding, less harmful amines. One effective method involves treatment with an aluminum-nickel alloy powder in an aqueous alkali solution.[16]

    Caution: This procedure should only be performed by trained personnel with a thorough understanding of the chemical reaction and after consulting with your institution's EHS department for approval and specific protocols.

    Regulatory Framework

    The disposal of n-Nitrosopyrrolidine-d8 is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12] N-Nitrosopyrrolidine is listed by the EPA with hazardous waste number U180, and generators are legally responsible for its management from generation to final disposal.[3] Always consult your local, state, and federal regulations, as well as your institutional policies, to ensure full compliance.[7][12]

    References

    • N-ニトロソピロリジン (N-Nitrosopyrrolidine) . 職場のあんぜんサイト (Workplace Safety Site). [Link]

    • Safety Data Sheet: N-Nitroso-pyrrolidine . Chemos GmbH&Co.KG. [Link]

    • N-Nitrosopyrrolidine-d8 - MSDS . KM Pharma Solution Private Limited. [Link]

    • MATERIAL SAFETY DATA SHEETS N-NITROSO PYRROLIDINE (NPYRN) . Cleanchem Laboratories. [Link]

    • Removal of N-nitrosopyrrolidine from GAC by a three-dimensional electrochemical reactor: degradation mechanism and degradation path . PubMed. [Link]

    • Safe disposal of carcinogenic nitrosamines . PubMed. [Link]

    • N-Nitrosopyrrolidine | C4H8N2O | CID 13591 . PubChem, NIH. [Link]

    • Nitrosamine Reactivity: A Survey of Reactions and Purge Processes . ACS Publications. [Link]

    • The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative . Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]

    • LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) . National Research Council. [Link]

    • N-NITROSOPYRROLIDINE . Occupational Safety and Health Administration (OSHA). [Link]

    • 40 CFR 721.9000 -- N-Nitrosopyrrolidine . Electronic Code of Federal Regulations (eCFR). [Link]

    • Approaches and considerations for N-nitrosamine issues from a quality perspective . Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

    • Occurrence and Fate of Nitrosamines and Their Precursors in Municipal Sludge and Anaerobic Digestion Systems . Environmental Science & Technology, ACS Publications. [Link]

    Sources

    Handling

    A Senior Application Scientist's Guide to the Safe Handling of n-Nitrosopyrrolidine-d8

    This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of n-Nitrosopyrrolidine-d8 (CAS No. 1219802-09-1).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a comprehensive, technically-grounded guide for the safe handling, use, and disposal of n-Nitrosopyrrolidine-d8 (CAS No. 1219802-09-1). As a deuterated analogue of a known carcinogen, this compound requires meticulous handling protocols to ensure the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each safety measure.

    Immediate Safety Briefing: The Critical Essentials

    Before handling n-Nitrosopyrrolidine-d8, all personnel must be aware of its primary hazards. This is not a routine chemical; it is a suspected human carcinogen requiring specialized precautions.

    • Primary Hazard: Suspected of causing cancer (IARC Group 2B).[1] The non-deuterated form, N-Nitrosopyrrolidine, is classified as a substance that may cause cancer.[2] The deuteration does not mitigate its carcinogenic risk.[3]

    • Acute Toxicity: Toxic if swallowed.[1]

    • Appearance: Typically a pale yellow to yellow liquid or oil.[2][4][]

    • Storage: Must be stored in a freezer, typically at -20°C, and protected from light.[][6]

    Emergency First Aid:

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or doctor for emergency medical help.[1][7]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[6][7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[1][8]

    Comprehensive Safety Protocol: From Receipt to Disposal

    Adherence to a strict, multi-layered safety protocol is non-negotiable. The following sections detail the necessary engineering controls, personal protective equipment, and procedural steps to minimize exposure and ensure a safe working environment.

    Hazard Identification and Risk Assessment

    N-Nitrosopyrrolidine belongs to the nitrosamine class of compounds, many of which are potent carcinogens.[9][10] The International Agency for Research on Cancer (IARC) classifies N-Nitrosopyrrolidine as "possibly carcinogenic to humans" (Group 2B).[1] The deuterated form must be handled with the same level of caution as its unlabeled counterpart. While deuterated compounds are not radioactive, their altered metabolic pathways can be the subject of study, and all toxicological properties of the parent compound should be assumed.[3]

    Key Physical and Chemical Properties:

    • Molecular Formula: C₄D₈N₂O[11]

    • Molecular Weight: 108.17 g/mol [4][9]

    • Solubility: Soluble in water and various organic solvents like Chloroform and Ethyl Acetate.[][6]

    • Stability: Sensitive to light, especially UV light.[2]

    Engineering Controls: Your First Line of Defense

    Engineering controls are designed to isolate the hazard from the operator. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

    • Designated Area: All work with n-Nitrosopyrrolidine-d8 must be conducted in a "designated area."[12] This area must be clearly marked with warning signs indicating the presence of a carcinogen. Access should be restricted to authorized personnel only.[13]

    • Chemical Fume Hood: All handling of the neat compound and its solutions, including weighing, transferring, and dilutions, must occur inside a certified chemical fume hood.[14] The hood's performance should be verified before use.

    • Negative Pressure: The designated area should be maintained under negative pressure relative to surrounding areas to prevent the escape of contaminants.[15]

    Personal Protective Equipment (PPE): A Non-Negotiable Barrier

    PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is critical for minimizing dermal, ocular, and respiratory exposure.

    Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Storage & Transport (in sealed container) Safety glasses with side shieldsNitrile glovesStandard lab coatNot typically required
    Weighing (neat compound) Chemical splash gogglesDouble-gloving with chemically resistant gloves (e.g., nitrile)Disposable gown over a lab coatNIOSH-approved respirator with organic vapor/HEPA filter cartridge is recommended.[6]
    Preparing Solutions Chemical splash gogglesDouble-gloving with chemically resistant gloves (e.g., nitrile)Disposable gown over a lab coatNot required if performed in a certified fume hood.
    Handling Dilute Solutions Safety glasses with side shieldsNitrile glovesStandard lab coatNot required if performed in a certified fume hood.

    Causality Behind PPE Choices:

    • Double-Gloving: Provides an extra layer of protection against potential pinholes or degradation of the outer glove, which is critical when handling potent carcinogens.

    • Disposable Gown: Protects personal clothing and the primary lab coat from contamination. It must be removed and disposed of as hazardous waste before leaving the designated area.

    • Respirator for Weighing: Weighing of potent compounds, even non-volatile ones, can generate fine aerosols. A respirator minimizes the risk of inhaling these particles.[16]

    Safe Handling & Storage Workflow

    The following workflow provides a step-by-step guide for the entire lifecycle of n-Nitrosopyrrolidine-d8 in the laboratory.

    Safe_Handling_Workflow cluster_prep Preparation & Setup cluster_handling Active Handling cluster_cleanup Post-Handling & Disposal A 1. Assemble All Required PPE B 2. Prepare Designated Area (Fume Hood) A->B C 3. Verify Fume Hood Functionality B->C D 4. Transfer Compound to Fume Hood C->D Proceed to Handling E 5. Perform Operations (Weighing, Dilution) D->E F 6. Securely Seal All Containers E->F G 7. Decontaminate Surfaces & Equipment F->G Proceed to Cleanup H 8. Segregate & Label All Waste G->H I 9. Doff & Dispose of Contaminated PPE H->I J 10. Arrange for Hazardous Waste Pickup I->J K 11. Wash Hands Thoroughly I->K

    Sources

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